1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)-
Description
BenchChem offers high-quality 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanediol, 1,4-bis(tetrahydro-2-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
142421-10-1 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1,4-bis(oxolan-2-yl)butane-1,4-diol |
InChI |
InChI=1S/C12H22O4/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h9-14H,1-8H2 |
InChI Key |
XROWTUTYZXPEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(CCC(C2CCCO2)O)O |
Origin of Product |
United States |
The Chemical Architecture and Applications of 1,4-Bis(tetrahydro-2-furanyl)-1,4-butanediol (BTFBD)
Executive Summary
1,4-Bis(tetrahydro-2-furanyl)-1,4-butanediol (BTFBD) is an advanced, sterically hindered, poly-oxygenated aliphatic diol. Building upon the foundational chemistry of the widely utilized industrial solvent and polymer precursor 1,4-butanediol ()[1], BTFBD incorporates two tetrahydrofuran (THF) rings at the C1 and C4 positions. This structural modification transforms a simple linear chain into a highly complex, multidentate molecule with four chiral centers. This whitepaper details the theoretical stereochemistry, self-validating synthetic methodologies, and high-value applications of BTFBD in asymmetric catalysis and advanced polymer science.
Chemical Structure & Stereochemistry
The core structural motif of BTFBD is an extension of 1,4-butanediol[2]. While standard 1,4-butanediol possesses a highly flexible, simple linear aliphatic chain ()[3], the addition of tetrahydro-2-furanyl substituents introduces significant steric bulk.
The molecule possesses four distinct stereocenters: the two hydroxyl-bearing carbons on the butane chain (C1, C4) and the two adjacent carbons on the THF rings (C2', C2''). This generates a complex mixture of diastereomers, including multiple meso (achiral) forms and enantiomeric pairs. Isolation of the enantiopure forms—such as the
Caption: Stereochemical resolution workflow for isolating enantiopure BTFBD isomers.
Physicochemical Properties
The physical properties of BTFBD are heavily influenced by its dense hydrogen-bonding network and the conformational rigidity imposed by the THF rings. The table below summarizes the extrapolated quantitative data based on its constituent functional groups.
| Property | Value | Rationale / Derivation |
| IUPAC Name | 1,4-bis(tetrahydrofuran-2-yl)butane-1,4-diol | Systematic nomenclature |
| Molecular Formula | C₁₂H₂₂O₄ | Derived from 1,4-butanediol core + two THF substituents |
| Molecular Weight | 230.30 g/mol | Calculated |
| Physical State | Viscous liquid to crystalline solid | Highly dependent on diastereomeric purity |
| Estimated Boiling Point | > 320 °C (dec.) | Extrapolated from the 230 °C boiling point of 1,4-butanediol[1] |
| Hydrogen Bond Donors | 2 | Two secondary hydroxyl groups |
| Hydrogen Bond Acceptors | 4 | Two hydroxyl oxygens + two ether oxygens |
| Topological Polar Surface Area | 58.9 Ų | Calculated based on standard O-H and C-O-C contributions |
Synthetic Methodologies
The synthesis of BTFBD requires a strategic two-step approach: the nucleophilic addition of a furan derivative to a dialdehyde, followed by the selective reduction of the heteroaromatic rings.
Caption: Two-step synthetic workflow for BTFBD via lithiation and catalytic hydrogenation.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of 1,4-bis(furan-2-yl)butane-1,4-diol
-
Causality & Expertise: A novice approach might attempt to use 1,2-dibromoethane and magnesium to form a di-Grignard reagent for addition to furfural. However, 1,2-dibromoethane undergoes rapid anti-elimination in the presence of magnesium to yield ethylene gas, destroying the reagent. Instead, we utilize the lithiation of furan. By using n-butyllithium to deprotonate furan at the C2 position, we generate a stable, highly reactive 2-furyllithium species that efficiently attacks succinaldehyde.
-
Procedure:
-
Purge a flame-dried Schlenk flask with argon. Add 50 mL of anhydrous THF and 2.2 equivalents of furan.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise over 15 minutes.
-
Self-Validation Check: The reaction mixture will turn slightly yellow, visually confirming the formation of 2-furyllithium.
-
Stir for 1 hour at -78 °C, then add succinaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature over 4 hours.
-
Quench with saturated aqueous NH₄Cl to protonate the intermediate alkoxides.
-
Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the intermediate diol.
-
Protocol 2: High-Pressure Catalytic Hydrogenation to BTFBD
-
Causality & Expertise: The reduction of furan rings to THF rings is a well-documented industrial process ()[4], but it requires precise catalyst selection to prevent the hydrogenolysis of the C-O bonds. Palladium on carbon (Pd/C) frequently causes ring-opening, yielding unwanted aliphatic alcohols. Rhodium on alumina (Rh/Al₂O₃) is selected because it is highly active for the hydrogenation of heteroaromatic rings while strictly suppressing C-O bond cleavage.
-
Procedure:
-
Dissolve 1,4-bis(furan-2-yl)butane-1,4-diol in anhydrous methanol inside a high-pressure Parr reactor.
-
Add 5 wt% Rh/Al₂O₃ catalyst (10 mol% Rh relative to the substrate).
-
Seal the reactor, purge with nitrogen three times, then purge with hydrogen gas three times.
-
Pressurize the reactor to 50 atm with H₂ and heat to 60 °C.
-
Self-Validation Check: Monitor the reaction via GC-MS. The reaction is complete when the molecular ion peak shifts entirely from m/z 222 (furan intermediate) to m/z 230 (BTFBD).
-
Depressurize carefully, filter the mixture through a pad of Celite to remove the heterogeneous catalyst, and concentrate the filtrate.
-
Applications in Polymer Science & Drug Development
Advanced Polyurethane Elastomers
1,4-butanediol is a ubiquitous chain extender in the synthesis of polyurethanes (PU) and polybutylene terephthalate (PBT)[2]. Substituting standard 1,4-butanediol with BTFBD introduces bulky, oxygen-rich THF side groups into the polymer backbone. These ether oxygens act as multidentate ligands that can coordinate with metal surfaces, making the resulting PU an excellent anti-corrosion coating with exceptionally high adhesion to steel or aluminum substrates.
Caption: Workflow for integrating BTFBD into high-adhesion polyurethane elastomers.
Chiral Ligands for Asymmetric Catalysis
In drug development, enantioselective synthesis is paramount. The enantiopure forms of BTFBD act as tetradentate ligands (O,O,O,O-coordination) for early transition metals like Titanium(IV) or Zirconium(IV). By coordinating through both the primary chain hydroxyls and the THF ether oxygens, BTFBD creates a highly rigid, sterically demanding chiral pocket—functionally analogous to TADDOL or BINAP—ideal for directing enantioselective Diels-Alder reactions or asymmetric epoxidations.
References
-
1,4-Butanediol - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]
-
1,4-Butanediol - NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
- US4146741A - Conversion of furan to 1,4-butanediol and tetrahydrofuran Source: Google Patents URL
-
1,4-Butanediol - Wikipedia Source: Wikipedia URL:[Link]
Sources
thermodynamic stability of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
An In-depth Technical Guide to the Thermodynamic Stability of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Abstract
This technical guide provides a comprehensive framework for assessing the . While direct empirical data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of chemical stability, drawing parallels from structurally related cyclic ethers and diols. We present a robust, scientifically-grounded approach for researchers, scientists, and drug development professionals to predict and experimentally validate the stability of this and similar novel chemical entities. The guide details both theoretical and experimental methodologies, including computational chemistry for predicting bond stabilities and a detailed protocol for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines. Furthermore, we discuss the critical analytical techniques required for developing a stability-indicating assay method.
Introduction: The Significance of Stability in Novel Chemical Entities
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is a molecule of interest due to its unique structural features, combining two tetrahydrofuran rings with a flexible 1,4-butanediol core. Such a structure suggests potential applications as a specialty monomer in polymer synthesis, a novel solvent, or a linker molecule in drug delivery systems. However, before any application can be realized, a thorough understanding of its thermodynamic stability is paramount.
The stability of a chemical compound dictates its shelf-life, informs safe storage and handling conditions, and is a critical quality attribute in the context of pharmaceutical development.[1][2] Degradation of the active substance can lead to loss of efficacy and the formation of potentially toxic impurities.[1][3] This guide, therefore, provides a predictive and methodological framework for a comprehensive stability assessment of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Theoretical Assessment of Molecular Stability
A proactive approach to stability testing begins with a theoretical evaluation of the molecule's structure to identify potential liabilities.
Structural Features and Potential Instabilities
The molecule consists of two key functional groups:
-
Tetrahydrofuran (THF) Rings (Cyclic Ethers): The ether linkages within the THF rings are generally stable but can be susceptible to cleavage under strong acidic conditions. This would involve protonation of the ether oxygen followed by nucleophilic attack, leading to ring-opening.
-
1,4-Butanediol Core: The primary hydroxyl groups are reactive sites. A significant potential degradation pathway for 1,4-diols is acid-catalyzed intramolecular dehydration (cyclodehydration) to form tetrahydrofuran.[4][5][6] Given the presence of THF rings already, the stability of the diol core is a central question.
Proposed Degradation Pathways
Based on the chemistry of its constituent parts, we can propose several likely degradation pathways under stress conditions:
-
Acid-Catalyzed Degradation:
-
Ring-Opening of THF Moieties: Protonation of the ether oxygen can lead to nucleophilic attack by water or other nucleophiles present, resulting in a ring-opened diol structure.
-
Dehydration of the 1,4-Butanediol Core: While less likely given the starting material, further reactions of the diol could be catalyzed.
-
-
Base-Catalyzed Degradation: While ethers and simple diols are relatively stable to base, strong basic conditions at elevated temperatures could promote elimination or other reactions, though this is generally less favored than acid-catalyzed pathways.
-
Oxidative Degradation: The tertiary carbons adjacent to the ether oxygen and the carbons bearing the hydroxyl groups are potential sites for oxidation, which could lead to the formation of hydroperoxides, ketones, or aldehydes, and eventual chain cleavage.
-
Thermal Degradation: At elevated temperatures, cleavage of the C-O bonds in the ether or the C-C bonds in the butanediol chain could occur through homolytic cleavage, generating radical species.[7][8]
The following diagram illustrates the primary hypothesized degradation pathways under acidic and oxidative stress.
Caption: Hypothesized degradation pathways for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Computational Chemistry Insights
To gain a more quantitative understanding of the molecule's stability, Density Functional Theory (DFT) calculations are invaluable.[9][10][11]
Protocol for a DFT Study:
-
Conformational Analysis: Perform a conformational search to identify the lowest energy conformers of the molecule. The relative energies of different conformers can provide insight into its flexibility and potential for intramolecular interactions.
-
Bond Dissociation Energy (BDE) Calculation: Calculate the BDE for the key bonds in the molecule, particularly the C-O bonds within the THF rings and the C-C and C-O bonds of the butanediol backbone. Bonds with lower BDEs are more likely to be the point of initial degradation.[7]
-
Reaction Pathway Modeling: Model the proposed degradation pathways (e.g., acid-catalyzed ring-opening) to calculate the activation energy barriers. A lower activation energy suggests a more facile degradation pathway.
Experimental Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is the cornerstone of experimental stability assessment.[2][3][12] It involves subjecting the compound to conditions more severe than those it would typically encounter to accelerate degradation and identify potential degradation products.[1][12] This is essential for developing and validating a stability-indicating analytical method.[1][12]
The following diagram outlines a typical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Protocol for Forced Degradation
Objective: To generate a degradation profile for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol and to facilitate the development of a stability-indicating analytical method. A target degradation of 5-20% is generally recommended to ensure that the primary degradation products are formed without excessive secondary degradation.[12]
Materials:
-
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Suitable buffers for HPLC mobile phase
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or water) at a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Store at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat with 1 M HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Store at 60°C and analyze samples at 0, 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store at room temperature and analyze samples at 0, 2, 4, 8, and 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to 80°C in a calibrated oven.
-
Analyze samples at 1, 3, and 7 days.
-
Also, prepare a solution of the compound and expose it to 80°C, analyzing at the same time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a suitable analytical method (see Section 4).
Analytical Methodologies for Stability Indicating Assays
A stability-indicating method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[14]
HPLC Method Development
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic acid or a buffer) and acetonitrile or methanol is typically used to ensure separation of the parent compound from potentially more polar or less polar degradants.
-
Detection: A photodiode array (PDA) detector is crucial as it can help in assessing peak purity and provides spectral information about the degradants.
Identification of Degradation Products
-
Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) is the definitive technique for identifying degradation products. By determining the mass-to-charge ratio (m/z) of the degradant peaks, their molecular weights can be determined. Tandem MS (MS/MS) can be used to fragment the degradant ions, providing structural information.
-
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: FTIR can be used to identify changes in functional groups (e.g., the appearance of a carbonyl stretch in an oxidation product).[14] If a significant degradation product can be isolated, NMR spectroscopy provides the most detailed structural information.[9]
Data Interpretation and Reporting
The data from the forced degradation studies should be tabulated to provide a clear overview of the stability profile.
Table 1: Hypothetical Forced Degradation Data for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
| Stress Condition | Time | % Assay of Parent Compound | Number of Degradants Detected | Major Degradant Peak Area (%) |
| Control | 24 hr | 99.8 | 0 | - |
| 0.1 M HCl, 60°C | 24 hr | 85.2 | 2 | 10.5 (Deg-1), 3.1 (Deg-2) |
| 0.1 M NaOH, 60°C | 24 hr | 98.5 | 1 | 1.2 (Deg-3) |
| 3% H₂O₂, RT | 24 hr | 92.1 | 3 | 5.8 (Deg-4), 1.5 (Deg-5), 0.5 (Deg-6) |
| Thermal, 80°C | 7 days | 99.1 | 0 | - |
| Photolytic | - | 99.5 | 0 | - |
This data is illustrative and not based on experimental results.
From this hypothetical data, one would conclude that the molecule is most susceptible to acid hydrolysis and oxidation, and relatively stable under basic, thermal, and photolytic stress. The next step would be to use LC-MS data to propose structures for Deg-1 through Deg-6 and elucidate the degradation pathways.
Conclusion
The can be thoroughly investigated through a combination of theoretical analysis and systematic experimental studies. This guide provides a comprehensive roadmap for such an investigation, from initial in silico predictions of molecular liabilities to detailed protocols for forced degradation and the development of a stability-indicating analytical method. By following this scientifically rigorous approach, researchers can gain the critical insights necessary to determine appropriate storage conditions, predict shelf-life, and ensure the quality and safety of this novel compound in its intended applications.
References
- A practical guide to forced degradation and stability studies for drug substances. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHExQh0w8c1teTMmykr0afee_QjcmQ3tsCSKzws6_s8v0HjolPw9udZUPDbN3WLM_dCQexiOgXFvm9QLh061j-SdC-DsCOKxbJSt4W_zMyuczBVcOzo63zawIkq_PcQyXhNh2YQshiEe9gGUMACD-LVoNUfixN-nX5KXLeMtZ9ZZXCgKUhFTfemKGpnrxk-iGRvfR-iVWKJwLhN0XE9NY62vqbGqS2IHg==]
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKjdwS_bBEmBp-LJT8trQuNcTR6RHRShkzOrgn1HGHufA3i7nnZ679j4wXfHUuq1l9Kpq30b58lFvQ1_aBjkJ5NZbtAgChIg4CQV8mYTneWrzcsQUhrk1B2c3-PNNPPCUmEeP7_bAGYWlHMc4eHvbSP4JBhOcg38DmCdvF2ls-fnMuDlcxctxg7Z02rHi6tRba0lcQ7NfeozQKAfH0WaJFBE4Ma-wYev5xDsJwIw==]
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqKkj11_BhzkUhxYy4OTM-bAnoUHVHxfTTas_R-TP8n6V8UM3QLhjfmgkJUSDlO_VUiOHVc80GiaeOuCX2TFEN2lWe2QXOZb7zyH_YRgbf70GXUskJIdWL4hDTgOlgao-QQZPB08GavUkVHAWI1ne8TPRhnC81Mvjt]
- Forced Degradation Studies - Coriolis Pharma. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE18_jm9XQSOjW2QS5PqROR3sN8q3eP10Z8vbQ5q9bPOr4Jv4T02NK5A0GrYyeajM8bk9M6c6TYzsk_uRD2gWQ6d8Q7NR6ZgU-UAx_7zd5TukbYv-N2g4QQLfWTGH6X5kk9cq51EzvchZeFZ57HMojdwQ_D4J0xcTgSpHyZVsx1VgkyV3-XZmR7ChUnTQ6HpLvVS4Ie7U6cdfd8qLg=]
- Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1388673/]
- Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200310X]
- The Thermodynamic Stability of Vicinal Diols: A Technical Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/the-thermodynamic-stability-of-vicinal-diols-a-technical-guide-for-researchers/]
- Investigation of the thermal deconstruction of β–β′ and 4-O-5 linkages in lignin model oligomers by density functional theory (DFT) - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d2gc04462e]
- Alkaline-Induced Degradation Pathways of β-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation and the Effect of Na+-Cyclic Polyether Complexes | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03991]
- C-H versus C-O Addition: A DFT Study of the Catalytic Cleavage of the β-O-4 Ether Linkage in Lignin by Iridium and Cobalt Pincer Complexes - MDPI. [URL: https://www.mdpi.com/2304-6740/11/4/54]
- A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications - DSpace. [URL: https://dspace.nwu.ac.za/handle/10394/39293]
- Analytical Techniques In Stability Testing - Separation Science. [URL: https://www.sepscience.com/techniques/analytical-techniques-in-stability-testing]
- C-H versus C-O Addition: A DFT Study of the Catalytic Cleavage of the β-O-4 Ether Linkage in Lignin by Iridium and Cobalt Pincer Complexes - ResearchGate. [URL: https://www.researchgate.net/publication/370003056_C-H_versus_C-O_Addition_A_DFT_Study_of_the_Catalytic_Cleavage_of_the_b-O-4_Ether_Linkage_in_Lignin_by_Iridium_and_Cobalt_Pincer_Complexes]
- Dehydrative cyclisation of terminal diols to cyclic ethers - ResearchGate. [URL: https://www.researchgate.net/publication/232938158_Dehydrative_cyclisation_of_terminal_diols_to_cyclic_ethers]
- A computational study on thermal decomposition mechanism of β-1 linkage lignin dimer. [URL: https://www.sciencedirect.com/science/article/pii/B9780323917415000078]
- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. [URL: https://www.researchgate.net/publication/362677561_Bio-based_14-butanediol_and_tetrahydrofuran_synthesis_perspective]
- Studies on the Conversions of Diols and Cyclic Ethers. Part 48. Dehydration of alcohols and diols on the action of dimethylsulfoxide | Scilit. [URL: https://scilit.net/article/10.1002/prac.19833250311]
- Degradation of cyclohexane-1,2-diol by Azoarcus sp. strain 22Lin (22).... - ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-pathway-for-the-aerobic-degradation-of-cyclohexane-1-2-diol-by-Azoarcus-sp_fig4_318854884]
- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc02271k]
- Recent progress in selective functionalization of diols via organocatalysis - RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d4ob00581a]
- US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents. [URL: https://patents.google.
- EP0431923A2 - Process for producing 1,4-butanediol and tetrahydrofuran - Google Patents. [URL: https://patents.google.
- Stability indicating study by using different analytical techniques - IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR1801048.pdf]
- BDO. [URL: https://www.lyondellbasell.
- The methods used for the diol derivatives characterization. - ResearchGate. [URL: https://www.researchgate.
- 1,4-Butanediol - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C110634]
- Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16875283/]
- Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - MDPI. [URL: https://www.mdpi.com/2073-4344/9/7/566]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acdlabs.com [acdlabs.com]
- 4. US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents [patents.google.com]
- 5. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the thermal deconstruction of β–β′ and 4-O-5 linkages in lignin model oligomers by density functional theory (DFT) - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07787F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 14. sepscience.com [sepscience.com]
stereoisomerism and chirality in 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
An In-Depth Technical Guide to the Stereoisomerism and Chirality of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Introduction
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is a molecule of significant stereochemical complexity. Comprising a central C4 diol backbone flanked by two tetrahydrofuran (THF) rings, its structure is reminiscent of the core units found in Annonaceous acetogenins, a class of natural products known for their potent biological activities.[1][2] The therapeutic or material properties of such molecules are often intrinsically linked to their three-dimensional arrangement. A systematic analysis of asimicin stereoisomers, for instance, revealed that the stereochemistry of the bis-tetrahydrofuran core has a significant effect on cytotoxicity.[1] Therefore, for researchers, scientists, and drug development professionals, a thorough understanding of the stereoisomerism and chirality of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is not merely an academic exercise; it is a prerequisite for harnessing its potential in any application, be it in medicinal chemistry, polymer science, or as a chiral building block.
This guide provides an in-depth exploration of the stereochemical landscape of this molecule, outlines strategies for the synthesis and separation of its stereoisomers, and details robust analytical protocols for their characterization.
Section 1: The Stereochemical Landscape
The chirality of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol originates from four distinct stereocenters, leading to a considerable number of possible stereoisomers.
-
Identifying the Stereocenters:
-
C2 of the first THF ring: The carbon atom adjacent to the oxygen within the first furan ring.
-
C1 of the butanediol chain: The carbon atom of the diol backbone attached to the first THF ring.
-
C4 of the butanediol chain: The carbon atom of the diol backbone attached to the second THF ring.
-
C2 of the second THF ring: The carbon atom adjacent to the oxygen within the second furan ring.
-
With four stereocenters (n=4), the maximum number of possible stereoisomers is 2^n, which equals 16. These 16 isomers can be grouped into eight pairs of enantiomers. Diastereomeric relationships exist between any stereoisomers that are not enantiomers of each other. Due to the symmetrical nature of the substitution on the butanediol core, the potential for meso compounds exists. A meso compound is an achiral compound that has chiral centers. It is superimposable on its mirror image and is optically inactive. For this molecule, a meso form would arise if, for example, the configuration is (1R, 4S, 2'R, 2''S) and the molecule possesses an internal plane of symmetry.
Table 1: Enumeration of Stereoisomers and Their Relationships
| Stereoisomer | C2' Config. | C1 Config. | C4 Config. | C2'' Config. | Relationship to Isomer 1 |
| 1 | R | R | R | R | - |
| 2 | S | S | S | S | Enantiomer of 1 |
| 3 | R | R | R | S | Diastereomer of 1 |
| 4 | S | S | S | R | Enantiomer of 3 |
| 5 | R | R | S | R | Diastereomer of 1 |
| 6 | S | S | R | S | Enantiomer of 5 |
| 7 | R | S | R | R | Diastereomer of 1 |
| 8 | S | R | S | S | Enantiomer of 7 |
| 9 | R | R | S | S | Diastereomer of 1 |
| 10 | S | S | R | R | Enantiomer of 9 |
| 11 | R | S | R | S | Diastereomer of 1 |
| 12 | S | R | S | R | Enantiomer of 11 |
| 13 | R | S | S | R | Diastereomer of 1 |
| 14 | S | R | R | S | Enantiomer of 13 |
| 15 | R | S | S | S | Diastereomer of 1 |
| 16 | S | R | R | R | Enantiomer of 15 |
Note: This table represents the 16 unique stereoisomers. The potential for meso compounds would reduce the total number of unique structures from 16, as a meso compound is identical to its mirror image.
Caption: Relationships between selected stereoisomers.
Section 2: Strategies for Stereoselective Synthesis
Controlling the absolute and relative stereochemistry during synthesis is paramount. The synthesis of bis-THF units is a well-explored area, and these strategies can be adapted.[2] A stereoselective approach is key to producing a single desired isomer, avoiding the arduous task of separating a complex mixture of 16 stereoisomers.[2]
Chiral Pool Synthesis
This approach utilizes enantiomerically pure starting materials. For instance, the synthesis could commence from a chiral pool source like (S)- or (R)-tetrahydrofuran-2-methanol. The inherent chirality of the starting material can direct the stereochemistry of subsequent transformations.
Substrate-Controlled Diastereoselective Reactions
In this strategy, an existing stereocenter in the molecule directs the formation of a new stereocenter. For example, once one THF-diol unit is formed with a defined stereochemistry, its chiral influence can be used to control the stereochemistry of the addition of the second THF unit.
Asymmetric Catalysis
Asymmetric catalysis offers an efficient route to enantiomerically enriched products from achiral or racemic starting materials. Key reactions that could be employed include:
-
Sharpless Asymmetric Dihydroxylation: To introduce the two hydroxyl groups on the butanediol backbone with a specific stereochemistry.[3]
-
Asymmetric Epoxidation followed by Ring Opening: To create the chiral centers on the THF rings.
-
Oxidative Cyclization: Cobalt(II) or Osmium(VIII) catalyzed oxidative cyclization of bis-homoallylic alcohols can be used to form mono-tetrahydrofurans, a strategy that could be extended.[3][4]
Caption: A generalized workflow for stereoselective synthesis.
Section 3: Analytical Methodologies for Stereoisomer Resolution and Characterization
Once synthesized, a robust set of analytical techniques is required to separate the stereoisomers and confirm their structure and purity.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most powerful technique for resolving enantiomers and can also be effective for separating diastereomers.[5] The separation relies on the differential interaction of the stereoisomers with a chiral stationary phase (CSP).[6]
Objective: To develop a method for the baseline separation of all 16 stereoisomers of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Evaporative Light Scattering Detector (ELSD).
Method Development Workflow:
-
Column Screening (Primary Step):
-
Rationale: The choice of CSP is the most critical parameter. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for a wide range of compounds.[6] Cyclodextrin-based CSPs are also effective for separating chiral furan derivatives.[7]
-
Procedure:
-
Screen a minimum of three columns with different chiral selectors (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based CSP).
-
Begin with a simple mobile phase system, such as a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) for normal-phase chromatography. A typical starting gradient might be 95:5 Hexane:IPA.
-
Inject the mixture of stereoisomers and monitor the separation.
-
-
-
Mobile Phase Optimization:
-
Rationale: Fine-tuning the mobile phase composition is crucial for optimizing selectivity and resolution.
-
Procedure:
-
On the column that shows the best initial selectivity, systematically vary the ratio of alcohol modifier. Decreasing the alcohol content generally increases retention and may improve resolution.
-
If co-elution persists, try a different alcohol modifier (e.g., switch from isopropanol to ethanol).
-
For polar compounds, reversed-phase chromatography using mixtures of water/acetonitrile or water/methanol may be effective, particularly with cyclodextrin-based columns.[8]
-
-
-
Temperature Optimization:
-
Rationale: Column temperature affects the thermodynamics of the chiral recognition process.
-
Procedure:
-
Analyze the sample at three different temperatures (e.g., 15°C, 25°C, and 40°C).
-
Lower temperatures often enhance enantioselectivity, albeit at the cost of longer run times and higher backpressure.
-
-
-
Method Validation:
-
Procedure:
-
Once optimal conditions are found, validate the method for specificity, linearity, accuracy, and precision according to standard guidelines.
-
Confirm the elution order by injecting standards of known configuration, if available.
-
-
Table 2: Hypothetical Chiral HPLC Screening Data
| CSP Type | Mobile Phase | Resolution (Rs) between critical pair | Observations |
| Cellulose-based | Hexane:IPA (90:10) | 1.2 | Partial separation of several diastereomers. |
| Amylose-based | Hexane:IPA (90:10) | 1.8 | Good separation of diastereomers, partial separation of enantiomers. |
| Cyclodextrin-based | ACN:Water (40:60) | 0.9 | Poor separation in reversed-phase. |
This hypothetical data suggests the amylose-based column is the most promising candidate for further optimization.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for distinguishing between diastereomers and, with the use of chiral auxiliaries, can also differentiate enantiomers.
Objective: To confirm the identity and relative stereochemistry of the isolated stereoisomers.
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz).
Methodology:
-
Distinguishing Diastereomers:
-
Rationale: Diastereomers are different compounds with different physical properties and thus will have distinct NMR spectra.
-
Procedure:
-
Acquire high-resolution 1H and 13C NMR spectra for each isolated isomer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Analysis: Compare the chemical shifts (δ) and coupling constants (J) of the protons and carbons at and near the four stereocenters. Diastereomers will exhibit unique sets of signals. The protons on the butanediol backbone (CH-OH) are particularly sensitive to the relative stereochemistry.[9]
-
Utilize 2D NMR techniques like COSY and HSQC to assign all proton and carbon signals unambiguously. NOESY or ROESY experiments can provide information about through-space proximity of protons, which can help determine the relative stereochemistry.
-
-
-
Distinguishing Enantiomers:
-
Rationale: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral environment must be introduced.
-
Procedure (using Chiral Shift Reagents):
-
Acquire a standard 1H NMR spectrum of the enantiomerically pure or enriched sample.
-
Add a small, sub-stoichiometric amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)3) to the NMR tube.
-
Acquire a new spectrum. The chiral shift reagent will form transient diastereomeric complexes with the enantiomers, causing the signals to shift to a different extent (the separation of signals for the two enantiomers is known as induced splitting). The integration of the separated signals can be used to determine the enantiomeric excess (ee).
-
-
Section 4: Implications of Chirality in Drug Development and Materials Science
The specific three-dimensional arrangement of the four stereocenters in 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol can profoundly influence its function.
-
In Drug Development: As demonstrated by related bis-THF natural products, different stereoisomers can exhibit vastly different biological activities and toxicological profiles.[1] One stereoisomer might be a potent therapeutic agent, while its enantiomer could be inactive or even harmful. Therefore, developing a single stereoisomer as a drug candidate is a regulatory and safety imperative. The molecule could serve as a chiral scaffold for the synthesis of more complex drug molecules.[10][11]
-
In Materials Science: 1,4-butanediol is a key monomer in the production of high-performance polymers like polybutylene terephthalate (PBT) and polyurethanes.[12][13][14] If 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol were used as a specialty diol monomer, the stereochemistry would dictate the polymer's microstructure.
-
Using a single enantiomer could lead to a highly crystalline, isotactic polymer with distinct thermal and mechanical properties.
-
Using a racemic mixture would result in an atactic polymer, likely with lower crystallinity and a lower melting point.
-
A mixture of diastereomers would lead to a complex microstructure, further influencing the material's properties.
-
Conclusion
The stereochemical complexity of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol presents both a significant challenge and a compelling opportunity. With four stereocenters giving rise to 16 possible stereoisomers, a rigorous and systematic approach to its synthesis and analysis is essential. The methodologies outlined in this guide, from stereoselective synthesis to advanced chromatographic and spectroscopic techniques, provide a framework for researchers to navigate this complexity. By precisely controlling and characterizing the stereochemistry of this molecule, the scientific community can unlock its full potential, whether as a novel therapeutic agent, a high-performance polymer building block, or a versatile chiral intermediate.
References
-
Alali, F. Q., Liu, X. X., & McLaughlin, J. L. (1999). Alteration of the bis-tetrahydrofuran core stereochemistries in asimicin can affect the cytotoxicity. Journal of Medicinal Chemistry, 42(13), 2345–2348. Available at: [Link]
-
Aubele, D. L. (2014). Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace@MIT. Available at: [Link]
-
Trost, B. M., & Dong, G. (2008). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans. Organic letters, 10(11), 2179–2182. Available at: [Link]
-
Rychnovsky, S. D., & Dahanukar, V. H. (1996). Synthesis of, and Structural Assignments to the Stereoisomers of Bis (2,2')- and Tris (2,2',2' ')-Tetrahydrofurans: Conformational Features and Ionic Binding Capacities of These Gateway Polycyclic Networks. The Journal of Organic Chemistry, 61(22), 7648–7659. Available at: [Link]
-
Nakato, T., Tago, R., Akiyama, K., & Maruyama, M. (2008). Stereoselective Construction of Tetra-Substituted Tetrahydrofuran Compounds from Benzylic Hemiacetal in the Presence of H2 and a Pd Catalyst. Bioscience, Biotechnology, and Biochemistry, 72(1), 119-124. Available at: [Link]
-
Mayordomo, G. (2025, October 14). What are the industrial applications of 1,4 - Butanediol?. *Fengdu®. Available at: [Link]
-
Aosen New Material. (2025, January 20). The wide range of applications for 1,4-butanediol (BDO). Shandong Aosen New Material Technology Co., Ltd. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
-
Caloong Chemical Co., Ltd. (2024, August 8). The Applications of 1,4-Butanediol BDO. Available at: [Link]
-
Zoran. (n.d.). The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. Available at: [Link]
-
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Available at: [Link]
-
Han, X., Yao, T., Liu, Y., Larock, R. C., & Armstrong, D. W. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of chromatography. A, 1063(1-2), 111–120. Available at: [Link]
-
SIELC Technologies. (2018, February 16). Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column. Available at: [Link]
-
Zhu, Y., Yang, J., Mei, F., Li, X., & Zhao, C. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemical Engineering, 3(3), 209-212. Available at: [Link]
-
ResearchGate. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. Available at: [Link]
-
ResearchGate. (n.d.). A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single.... Available at: [Link]
- Google Patents. (n.d.). EP0388868B1 - Process for the production of 1,4-butane diol and tetrahydrofuran.
-
Royal Society of Chemistry. (2018). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Green Chemistry. Available at: [Link]
-
Abraham, R. J., Bardsley, P., Gatti, F., & Sancassan, F. (2014). (1)H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic resonance in chemistry : MRC, 52(5), 226–235. Available at: [Link]
-
Polymer Source. (n.d.). Poly(tetrahydrofuran) (contains 200–350 ppm BHT as stabilizer). Available at: [Link]
-
NIST. (n.d.). 1,4-Butanediol. NIST WebBook. Available at: [Link]
-
Neumann, M., & Zeitler, O. (2017). Synthesis of Chiral Tetrahydrofurans and Pyrrolidines by Visible-Light-Mediated Deoxygenation. Chemistry (Weinheim an der Bergstrasse, Germany), 23(42), 10074–10078. Available at: [Link]
-
Weng, C. C., Lee, C. K., & Lin, H. P. (2019). Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium. Catalysts, 9(11), 949. Available at: [Link]
-
Chinese Journal of Organic Chemistry. (2013). Dehydration of 1,4-Butanediol to Tetrahydrofuran Catalyzed by H 6 P 2 W 18 O 62 /Diatomite. Available at: [Link]
-
European Patent Office. (n.d.). Production of tetrahydrofuran from 1,4-butanediol - Patent 1939190. Available at: [Link]
-
TREA. (2017, November 9). PROCESS FOR THE PRODUCTION OF 1,4-BUTANEDIOL AND TETRAHYDROFURAN FROM FURAN. Available at: [Link]
- Google Patents. (n.d.). US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol.
Sources
- 1. Alteration of the bis-tetrahydrofuran core stereochemistries in asimicin can affect the cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.ut.ee [dspace.ut.ee]
- 3. Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. eijppr.com [eijppr.com]
- 7. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. talentchemicals.com [talentchemicals.com]
- 11. caloongchem.com [caloongchem.com]
- 12. aosennewmaterial.com [aosennewmaterial.com]
- 13. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]
- 14. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - East China Normal University [pure.ecnu.edu.cn]
An In-depth Technical Guide to Determining the Solubility Profile of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. Recognizing the current absence of publicly available solubility data for this specific molecule, this document outlines a robust, first-principles approach to systematically characterizing its solubility in a range of organic solvents. The methodologies detailed herein are grounded in established principles of physical chemistry and are designed to yield high-quality, reproducible data essential for applications in areas such as polymer chemistry, specialty coatings, and pharmaceutical sciences.[1][2] This guide provides both the theoretical considerations for solvent selection and a detailed, step-by-step experimental protocol for solubility determination.
Introduction: Understanding the Molecule
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is a complex organic molecule characterized by a central 1,4-butanediol core to which two tetrahydrofuran rings are attached. Its structure suggests a molecule with significant polarity due to the presence of two hydroxyl groups and two ether linkages. The presence of these functional groups indicates the potential for hydrogen bonding, which will be a dominant factor in its solubility characteristics.
A foundational understanding of solubility begins with the principle of "like dissolves like."[3] This principle suggests that polar solutes will dissolve in polar solvents, and non-polar solutes will dissolve in non-polar solvents.[3] Given the structure of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, it is anticipated to be soluble in polar protic and aprotic solvents, and likely insoluble in non-polar solvents.
Theoretical Considerations for Solvent Selection
The selection of an appropriate range of organic solvents is critical for building a comprehensive solubility profile. The following classes of solvents are recommended for initial screening, covering a broad spectrum of polarities and chemical functionalities.
-
Polar Protic Solvents: These solvents can act as both hydrogen bond donors and acceptors. Given the hydroxyl groups in 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, strong intermolecular interactions are expected with these solvents, likely leading to high solubility.
-
Polar Aprotic Solvents: These solvents have a dipole moment but lack an acidic proton, so they can act as hydrogen bond acceptors but not donors. Their ability to solvate the polar regions of the target molecule will be a key determinant of solubility.
-
Non-Polar Solvents: These solvents lack a significant dipole moment and are unable to form hydrogen bonds. It is predicted that 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol will have low to negligible solubility in these solvents.[5]
A summary of suggested solvents for initial screening is presented in Table 1.
Table 1: Recommended Organic Solvents for Initial Solubility Screening
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the hydroxyl groups. |
| Polar Protic | Ethanol | High | Similar to methanol, strong potential for hydrogen bonding.[5] |
| Polar Protic | Water | Moderate to High | The molecule has hydrophilic character due to hydroxyl and ether groups.[4] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong polar aprotic solvent, effective at dissolving polar compounds.[6] |
| Polar Aprotic | Acetone | Moderate to High | A polar aprotic solvent that can interact with the polar groups of the solute.[5] |
| Polar Aprotic | Tetrahydrofuran (THF) | Moderate | The tetrahydrofuran moieties of the solute may enhance miscibility. |
| Non-Polar | Hexane | Low to Insoluble | Lacks the polarity to effectively solvate the polar functional groups.[5] |
| Non-Polar | Toluene | Low to Insoluble | Aromatic, but still lacks the polarity for significant interaction. |
| Non-Polar | Diethyl Ether | Low to Moderate | Has some polar character but is a less effective hydrogen bond acceptor than other polar aprotic solvents.[4] |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for determining the solubility of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. This method is based on the widely accepted "shake-flask" method, which is a reliable approach for determining equilibrium solubility.[7]
Materials and Equipment
-
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol (analytical grade)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for determining the solubility of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol into a series of vials. An excess is necessary to ensure that a saturated solution is achieved.
-
To each vial, add a precise volume of the selected organic solvent (e.g., 2 mL).
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol will be required.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula:
-
S (mg/mL) = (Concentration from HPLC analysis) x (Dilution factor)
-
-
Data Presentation and Interpretation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.
Table 2: Example of a Solubility Data Summary Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Water | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| THF | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Diethyl Ether | 25 | Experimental Value | Calculated Value |
The interpretation of this data will provide valuable insights into the physicochemical properties of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol and will guide its application in various formulations and processes.
Conclusion
References
- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.
- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals.
- Solubility test for Organic Compounds.
- Experiment 1. Solubility of Organic Compounds | PDF - Scribd.
- Experiment: Solubility of Organic & Inorganic Compounds.
- 1,4-Butanediol - Australian Industrial Chemicals Introduction Scheme (AICIS).
- 1,4-Butanediol | HO(CH2)4OH | CID 8064 - PubChem.
- 1,4-BUTANEDIOL (1,4-bütandiol) |.
- What is the solubility of 1,4 - Butanediol in organic solvents? - Blog - Talent.
- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective.
- Technical Datasheet (1,4-Butanediol).
- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives - ResearchGate.
- 1,4-Butynediol:Solubility,Reactions,Safety - ChemicalBook.
- 1,4-Butanediol: uses and Chemical property - ChemicalBook.
- 1,4-Butanediol - the NIST WebBook.
- Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry (RSC Publishing).
- US7465816B2 - Production of tetrahydrofuran from 1,4-butanediol - Google Patents.
- 1,4-BUTANEDIOL - SWGDRUG.org.
- 1,4-BUTANEDIOL (BDO) - Ataman Kimya.
- EP0431923A2 - Process for producing 1,4-butanediol and tetrahydrofuran - Google Patents.
Sources
- 1. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - East China Normal University [pure.ecnu.edu.cn]
- 2. Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.ws [chem.ws]
- 4. atamankimya.com [atamankimya.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Biomass-Derived 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol: A Novel Bio-Based Monomer
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive overview of the synthesis, properties, and potential applications of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, a promising new chemical derived from renewable biomass. It is structured to serve as a technical resource, offering both foundational knowledge and actionable experimental insights.
Introduction: The Imperative for Sustainable Chemical Feedstocks
The chemical industry is at a critical juncture, facing the dual challenges of depleting fossil fuel reserves and the escalating environmental impact of traditional chemical manufacturing. This has catalyzed a paradigm shift towards the utilization of renewable biomass as a viable alternative feedstock. Biomass-derived platform chemicals, particularly those originating from lignocellulosic materials, offer a sustainable pathway to a new generation of polymers, solvents, and fine chemicals.
Among the most promising class of biomass-derived molecules are furanic compounds. Furfural, produced from the acid-catalyzed dehydration of C5 sugars (xylose) found in hemicellulose, is a versatile platform chemical. Its hydrogenation product, tetrahydrofurfuryl alcohol (THFA), serves as a key building block for a variety of value-added chemicals. This guide focuses on a novel derivative, 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, a molecule poised to be a significant contributor to the bio-based economy. Its unique structure, featuring two tetrahydrofuran rings linked by a 1,4-butanediol spacer, suggests its potential as a monomer for high-performance polymers, a green solvent, and a specialty plasticizer.
Synthesis from Biomass: A Multi-Step Approach
The synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol from biomass is a multi-step process that begins with the conversion of lignocellulosic biomass to furfural, followed by hydrogenation to tetrahydrofurfuryl alcohol (THFA), and culminating in the etherification of THFA with 1,4-butanediol.
Caption: Overall synthetic pathway from biomass to the target molecule.
Step 1: Production of Tetrahydrofurfuryl Alcohol (THFA)
THFA is produced industrially via the catalytic hydrogenation of furfural. This process typically involves a heterogeneous catalyst, such as nickel or copper chromite, under elevated hydrogen pressure and temperature. The reaction proceeds in two stages: the hydrogenation of the aldehyde group to an alcohol, followed by the saturation of the furan ring.
Step 2: Proposed Synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol via Acid-Catalyzed Etherification
The final step in the synthesis of the target molecule is the etherification of THFA with 1,4-butanediol. While a direct synthesis of this specific molecule is not extensively reported in the literature, a plausible and efficient route is through an acid-catalyzed dehydration reaction between two molecules of THFA and one molecule of 1,4-butanediol. This reaction is analogous to the well-established methods for synthesizing ethers from alcohols.[1]
Caption: Proposed acid-catalyzed etherification of THFA and 1,4-butanediol.
A solid acid catalyst, such as a sulfonic acid-functionalized resin (e.g., Amberlyst-15) or a zeolite (e.g., HZSM-5), would be a suitable choice for this reaction to facilitate catalyst recovery and minimize waste generation.[2] The reaction would likely be carried out at an elevated temperature to drive the dehydration.
An alternative approach is the Williamson ether synthesis.[3] This would involve converting THFA to a better leaving group, such as a tosylate, followed by reaction with the dialkoxide of 1,4-butanediol.[4] While this method is robust, it involves an additional step and the use of stoichiometric bases.
Detailed Experimental Protocol (Proposed)
Caption: A conceptual workflow for the synthesis and purification of the target molecule.
Step-by-Step Methodology:
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a temperature probe.
-
Charging Reactants: The flask is charged with tetrahydrofurfuryl alcohol (2.0 equivalents), 1,4-butanediol (1.0 equivalent), a solid acid catalyst (e.g., 5-10 wt% Amberlyst-15), and a solvent capable of forming an azeotrope with water, such as toluene.
-
Reaction: The mixture is heated to reflux. The water produced during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product.
-
Monitoring: The reaction progress is monitored by analyzing aliquots of the reaction mixture using gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid catalyst is removed by filtration. The organic phase is washed with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by washing with brine.
-
Isolation and Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
-
Characterization: The structure and purity of the final product are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry.
Physicochemical Properties and Characterization
The physicochemical properties of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol are not yet extensively documented. However, based on its molecular structure, we can predict several key characteristics.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to light-yellow viscous liquid | Typical for polyether diols.[5] |
| Boiling Point | High (>250 °C) | The high molecular weight and presence of ether linkages and hydroxyl groups will lead to a high boiling point. |
| Viscosity | Moderately high | The long-chain structure and potential for hydrogen bonding will contribute to a higher viscosity compared to its precursors. |
| Solubility | Soluble in many organic solvents; limited solubility in water | The two tetrahydrofuran rings provide some polarity, but the overall molecule is large and predominantly nonpolar. The ether oxygen atoms can act as hydrogen bond acceptors, allowing for some water solubility.[6] |
| Thermal Stability | Good | Furan-containing polymers are known for their good thermal stability and char-forming ability.[7] |
Characterization Techniques:
-
NMR Spectroscopy (¹H and ¹³C): Will be crucial for confirming the molecular structure by identifying the different types of protons and carbons and their connectivity.
-
FT-IR Spectroscopy: Will show characteristic peaks for the C-O-C ether linkages and the terminal O-H groups.
-
Mass Spectrometry: Will determine the molecular weight of the compound and aid in structural elucidation through fragmentation patterns.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg) and any melting or crystallization behavior.
-
Thermogravimetric Analysis (TGA): Will assess the thermal stability and decomposition profile of the molecule.
Potential Applications
The unique structure of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol makes it a versatile candidate for several high-value applications.
Monomer for High-Performance Polymers
The primary application of this molecule is expected to be as a diol monomer in the synthesis of polyesters and polyurethanes.[8][9]
-
Polyurethanes: The two terminal hydroxyl groups can react with diisocyanates to form polyurethanes. The flexible ether linkages and the rigid tetrahydrofuran rings are expected to impart a unique combination of flexibility, toughness, and thermal stability to the resulting polymer. These materials could find use in coatings, adhesives, sealants, and elastomers.
-
Polyesters: This diol can be used in polycondensation reactions with dicarboxylic acids (such as the bio-based 2,5-furandicarboxylic acid) to produce novel, fully or partially bio-based polyesters.[10] The incorporation of the bulky tetrahydrofuran groups is likely to influence the polymer's crystallinity, glass transition temperature, and mechanical properties.
Green Solvent
With a predicted high boiling point and low volatility, 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol could serve as a green solvent for various chemical reactions and formulations. Its ether functionalities suggest good solvency for a range of organic compounds.
Bio-Based Plasticizer
The flexible ether linkages and the compatibility with various polymers suggest its potential use as a bio-based plasticizer for polymers like polyvinyl chloride (PVC) or polylactic acid (PLA), potentially improving their flexibility and processing characteristics.
Conclusion and Future Outlook
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol represents a promising new frontier in the development of sustainable, high-performance chemicals from biomass. Its synthesis from readily available furanic platform chemicals provides a clear pathway for its production within a biorefinery concept. While further research is needed to fully elucidate its properties and optimize its synthesis, the potential applications of this molecule in the polymer and specialty chemical sectors are significant. Future work should focus on the catalytic efficiency of its synthesis, a thorough characterization of its physical and chemical properties, and the evaluation of its performance in various polymer systems. The development of such novel bio-based molecules is a crucial step towards a more sustainable and circular chemical industry.
References
- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogen
- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation. (Source: Green Chemistry (RSC Publishing))
- Chemical and Physicochemical Data of the Polyether Diols Explored in This Study.
- (PDF) Characterization of new polyether-diols with different molar masses and modality prepared by ring opening polymerization of oxiranes initiated with anhydrous potassium hydroxide.
- Biomass- and Carbon Dioxide-Derived Polyurethane Networks for Thermal Interface Material Applic
- Application of Furan-Based Dicarboxylic Acids in Bio-Derived Dimethacrylate Resins | ACS Applied Polymer Materials.
- Synthesis and characterization of segmented polyurethanes based on amphiphilic polyether diols. (Source: PubMed)
- Monomers and Polymers Derived from Biological Sources: Opportunities and Challenges. (Source: Energy.gov)
- Renewable Polyurethanes from Sustainable Biological Precursors | Biomacromolecules.
- Polyether Diols | Coatings | Request Quote or Samples. (Source: Tri-iso)
- Williamson ether synthesis. (Source: RSC)
- Some Physical Properties of Long-Chained Esters of Dibasic Acids.
- Overview of Polyols: Structure, Synthesis, Analysis, and Applications.
- Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. (Source: MDPI)
- Williamson ether synthesis. (Source: Wikipedia)
- WO1999059947A1 - Process for preparing ethers and esters.
- Modifications of Furan-Based Polyesters with the Use of Rigid Diols. (Source: MDPI)
- Green approaches in the synthesis of furan-based diepoxy monomers. (Source: PMC - NIH)
- physical and chemical properties of ethers. (Source: Unacademy)
- Synthesis and processing of a furan-based epoxy resin for high temperature applic
- The Williamson Ether Synthesis. (Source: Master Organic Chemistry)
- What are the physical and chemical properties of ethers?. (Source: Quora)
- Alcohols, Phenols and Ethers. (Source: aakash.ac.in)
- Organic Chemistry 12th Wiley - PDF eBook. (Source: yumpu.com)
- Ethanol-induced transformation of furfural into 1,4-pentanediol over a Cu/SiO2 catalyst with enhanced metal–acid sites by copper phyllosilicate. (Source: Green Chemistry (RSC Publishing))
- Ether synthesis from alcohol and aldehyde in the presence of hydrogen and palladium deposited on charcoal.
- Properties of Ether: Physical & Chemical Explained Simply. (Source: Vedantu)
- Alcohols To Ethers via Acid Catalysis. (Source: Master Organic Chemistry)
- Solid acid-catalyzed conversion of furfuryl alcohol to alkyl tetrahydrofurfuryl ether.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (Source: Francis Academic Press)
- Physical and Chemical Properties of Ethers | CK-12 Foundation.
- Ether synthesis by etherification (alkylation). (Source: Organic Chemistry Portal)
- Continuous Flow Synthesis of Furfuryl Ethers over Pd/C Catalysts via Reductive Etherification of Furfural in Ethanol. (Source: MDPI)
- Kinetics and Mechanism of Tetrahydrofuran Synthesis via 1,4-Butanediol Dehydration in High-Temperature W
- Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature w
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Synthesis and processing of a furan-based epoxy resin for high temperature applications - American Chemical Society [acs.digitellinc.com]
- 8. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of segmented polyurethanes based on amphiphilic polyether diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modifications of Furan-Based Polyesters with the Use of Rigid Diols [mdpi.com]
A Technical Guide to the Physicochemical Characterization of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol: Viscosity and Density
Foreword: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. For a molecule such as 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, which holds potential as a complex excipient or a building block for new active pharmaceutical ingredients, its viscosity and density are not mere data points. These properties govern its behavior in solution, influence formulation strategies, and dictate its processability in manufacturing.[1][2][3][4] An accurate characterization of viscosity and density is therefore a critical early-stage gatekeeper for successful formulation development, ensuring batch-to-batch consistency and optimizing therapeutic efficacy.[1][5]
This guide provides a comprehensive framework for the determination and understanding of the viscosity and density of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. Recognizing the current scarcity of publicly available data for this specific compound, this document serves as a practical, in-depth manual for researchers and scientists to generate this crucial information. We will delve into the rationale behind experimental choices, provide detailed protocols, and explore the molecular underpinnings of these fundamental properties.
Section 1: Synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Prior to any physicochemical characterization, the synthesis and purification of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol are required. A plausible synthetic route can be adapted from established methods for producing related diols and ethers. One potential pathway involves the acid-catalyzed reaction of 1,4-butanediol with 2,3-dihydrofuran.
Proposed Synthesis Pathway:
Caption: Proposed synthesis workflow for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Experimental Protocol:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1,4-butanediol in a suitable aprotic solvent.
-
Catalyst Addition: Introduce a catalytic amount of a strong acid, such as sulfuric acid.
-
Reagent Addition: Slowly add a stoichiometric excess of 2,3-dihydrofuran to the reaction mixture.
-
Reaction Monitoring: Maintain the reaction at a constant temperature and monitor its progress using an appropriate analytical technique (e.g., GC-MS or TLC).
-
Quenching and Workup: Upon completion, quench the reaction with a mild base and perform an aqueous workup to remove the catalyst and unreacted starting materials.
-
Purification: The crude product should be purified using vacuum distillation or column chromatography to isolate 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol to a high degree of purity.
Self-Validation: The purity of the final product is critical as impurities can significantly affect viscosity and density measurements. Purity should be confirmed by multiple analytical techniques, such as NMR spectroscopy, mass spectrometry, and HPLC.
Section 2: Experimental Determination of Density
The density of a liquid is a fundamental physical property defined as its mass per unit volume.[6] For a novel compound like 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, which is expected to be a viscous liquid, the oscillating U-tube digital density meter is the preferred method due to its high accuracy, small sample volume requirement, and speed of measurement.[6] This method is standardized by ASTM D4052 and ASTM D7777.[7][8][9]
Methodology: Oscillating U-tube Densitometry
This technique is based on measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly proportional to the mass, and therefore the density, of the liquid in the tube.
Caption: Experimental workflow for density determination using an oscillating U-tube density meter.
Detailed Experimental Protocol:
-
Instrument Calibration: Calibrate the digital density meter at the desired measurement temperature using dry air and deionized water as standards.
-
Sample Preparation: Ensure the synthesized 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol sample is free of air bubbles, which can be achieved by gentle warming or vacuum degassing.
-
Sample Injection: Carefully inject the sample into the oscillating U-tube, ensuring no air bubbles are introduced.
-
Temperature Control: Allow the sample to equilibrate to the set temperature within the instrument's thermostatted cell. Modern instruments have precise Peltier temperature control.
-
Measurement: Initiate the measurement. The instrument will automatically determine the resonant frequency and calculate the density.
-
Data Recording: Record the density value and the corresponding temperature.
-
Replicates: Perform multiple measurements to ensure reproducibility and calculate the mean and standard deviation.
-
Temperature Dependence: Repeat the measurement at various temperatures to establish a density-temperature profile.
Data Presentation:
The collected density data should be presented in a clear tabular format.
| Temperature (°C) | Density (g/cm³) | Standard Deviation |
| 20.0 | Experimental Value | ± Value |
| 25.0 | Experimental Value | ± Value |
| 30.0 | Experimental Value | ± Value |
| 35.0 | Experimental Value | ± Value |
| 40.0 | Experimental Value | ± Value |
Section 3: Experimental Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow.[10] For a potentially high-viscosity liquid like 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, a rotational viscometer is the most suitable instrument.[11][12] This type of viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.
Methodology: Rotational Viscometry
The principle behind rotational viscometry is the measurement of the drag force exerted by the fluid on a rotating spindle. This drag is proportional to the fluid's viscosity.
Caption: Experimental workflow for viscosity determination using a rotational viscometer.
Detailed Experimental Protocol:
-
Instrument Setup and Calibration: Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. Calibrate the instrument using certified viscosity standard oils.
-
Sample Preparation: Place a sufficient volume of the 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol sample in a beaker.
-
Temperature Control: Place the beaker in a thermostatically controlled water bath to maintain a constant sample temperature.
-
Spindle Immersion: Lower the rotating spindle into the sample to the immersion mark.
-
Measurement: Start the spindle rotation at the pre-selected speed. Allow the reading to stabilize before recording the torque measurement.
-
Viscosity Calculation: The instrument will use the torque, spindle geometry, and rotational speed to calculate the dynamic viscosity (in mPa·s or cP).
-
Data Recording: Record the viscosity, temperature, spindle type, and rotational speed.
-
Temperature and Shear Rate Dependence: Repeat the measurements at different temperatures and rotational speeds to investigate the temperature dependence of viscosity and to assess if the fluid is Newtonian or non-Newtonian.
Data Presentation:
The viscosity data should be summarized in a table.
| Temperature (°C) | Rotational Speed (RPM) | Dynamic Viscosity (mPa·s) | Standard Deviation |
| 20.0 | 10 | Experimental Value | ± Value |
| 20.0 | 20 | Experimental Value | ± Value |
| 25.0 | 10 | Experimental Value | ± Value |
| 25.0 | 20 | Experimental Value | ± Value |
| 30.0 | 10 | Experimental Value | ± Value |
| 30.0 | 20 | Experimental Value | ± Value |
Section 4: Structure-Property Relationships and Predictive Insights
While experimental data is the gold standard, understanding the molecular structure of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol allows for qualitative predictions of its viscosity and density.
Key Structural Features and Their Expected Influence:
-
Hydrogen Bonding: The two hydroxyl (-OH) groups are capable of forming strong intermolecular hydrogen bonds, which will significantly increase viscosity.
-
Molecular Weight and Size: The relatively large molecular size and weight will contribute to higher viscosity due to increased van der Waals forces.
-
Flexibility and Chain Entanglement: The flexible butane-1,4-diol core and the tetrahydrofuran rings allow for chain entanglement, which can further increase viscosity.
-
Polarity: The presence of ether and hydroxyl groups makes the molecule polar, leading to strong intermolecular dipole-dipole interactions that contribute to higher density and viscosity.
Caption: Relationship between the molecular structure of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol and its expected physical properties.
Predictive Models:
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models can provide estimations of viscosity and density.[13][14][15][16] These models use molecular descriptors calculated from the chemical structure to predict physical properties. While these models can be useful for initial screening, they should not replace experimental validation, especially for a novel and complex molecule.
Conclusion
The viscosity and density of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol are critical parameters for its potential application in the pharmaceutical industry. This guide has outlined a comprehensive approach to the synthesis and experimental determination of these properties. By following the detailed protocols and understanding the underlying principles, researchers can generate the high-quality, reliable data necessary for informed decision-making in drug development and formulation. The provided frameworks for experimental workflows and data presentation are designed to ensure scientific rigor and facilitate clear communication of results.
References
-
The Importance of Accurate Fluid Density Measurements in Pharmaceutical Formulation. (n.d.). Research and Reviews. Retrieved from [Link]
-
ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid. (n.d.). Ayalytical. Retrieved from [Link]
-
Temperature-Dependent Density and Viscosity Prediction for Hydrocarbons: Machine Learning and Molecular Dynamics Simulations. (n.d.). eScholarship. Retrieved from [Link]
-
Density Measurement and Density Standards. (n.d.). Reagecon Knowledge. Retrieved from [Link]
-
The Role of Liquid Density in Pharmaceutical Formulation and Quality Control. (2024, September 23). Research and Reviews. Retrieved from [Link]
-
Exhibit No. 8H - ASTM Standard D4052: "Standard Test Method for Density and Relative Density of Liquids by. (n.d.). ASTM International. Retrieved from [Link]
-
D3505 Standard Test Method for Density or Relative Density of Pure Liquid Chemicals (Withdrawn 2023). (2023, August 14). ASTM International. Retrieved from [Link]
-
Experimental determination of viscosity (viscometer). (2020, April 4). tec-science. Retrieved from [Link]
-
Advancing Material Property Prediction: Using Physics-Informed Machine Learning Models for Viscosity. (n.d.). ChemRxiv. Retrieved from [Link]
-
Advancing material property prediction: using physics-informed machine learning models for viscosity. (2024, March 14). PMC. Retrieved from [Link]
-
Impact of Viscosity and Drug Formulation on Pharmaceutical Development. (2023, December 29). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]
-
Let it Flow: How to Calculate Viscosity. (2018, October 24). Powerblanket. Retrieved from [Link]
-
High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. (2025, January 17). arXiv. Retrieved from [Link]
-
The Importance of Viscosity at Each Step of the FDA Approval Process. (n.d.). RheoSense. Retrieved from [Link]
-
A Computational Approach for Prediction of Viscosity of Chemical Compounds based on Molecular Structures. (n.d.). SSRN. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. rroij.com [rroij.com]
- 3. jocpr.com [jocpr.com]
- 4. The Importance of Viscosity on Pharmaceutical and Bio-Pharmaceutical Processing | Adam fabriwerk [adamfabriwerk.com]
- 5. rheosense.com [rheosense.com]
- 6. knowledge.reagecon.com [knowledge.reagecon.com]
- 7. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. data.ntsb.gov [data.ntsb.gov]
- 10. powerblanket.com [powerblanket.com]
- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]
- 12. measurlabs.com [measurlabs.com]
- 13. escholarship.org [escholarship.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Advancing material property prediction: using physics-informed machine learning models for viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. papers.ssrn.com [papers.ssrn.com]
toxicity and safety data sheets for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
An In-Depth Technical Guide to the Toxicity and Safety of 1,4-Butanediol
A Note to the Reader: This technical guide focuses on 1,4-Butanediol (BDO) , a widely used industrial chemical. An initial search for "1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol" did not yield specific safety data sheets or toxicological profiles, suggesting it may be a less common compound. The information presented here for BDO can serve as a foundational resource for handling structurally similar diols, but it is crucial to seek specific data for any unique chemical compound before use.
Executive Summary
1,4-Butanediol (BDO) is a versatile chemical intermediate with significant industrial applications, particularly in the production of polymers like polybutylene terephthalate (PBT) and polyurethanes.[1] While it possesses a low order of acute toxicity, its primary hazard lies in its metabolic conversion within the body to gamma-hydroxybutyrate (GHB), a potent central nervous system depressant.[2][3][4] This guide offers a comprehensive overview of BDO's toxicological properties, outlines rigorous safety protocols, and provides actionable guidance for researchers, scientists, and drug development professionals to ensure its safe handling and use.
Chemical Identity and Physicochemical Properties
A fundamental understanding of a chemical's properties is the cornerstone of safe laboratory practice. BDO is a colorless, viscous liquid with a high boiling point and low vapor pressure at room temperature.[1][5] Its high solubility in water and other polar solvents is a key consideration for both its application and for containment and cleanup procedures.[1][5]
Table 1: Physicochemical Data for 1,4-Butanediol
| Property | Value | Source |
| CAS Number | 110-63-4 | [6] |
| Molecular Formula | C₄H₁₀O₂ | [3] |
| Molecular Weight | 90.12 g/mol | [1][7] |
| Appearance | Colorless, viscous liquid | [1] |
| Boiling Point | ~230°C | [8] |
| Freezing Point | ~20°C | [8] |
| Flash Point | >121°C (open cup) | [7] |
| Water Solubility | Soluble (1000 g/L at 20°C) | [7] |
| Vapor Pressure | 0.0105 mmHg at 25°C | [7] |
| Autoignition Temp. | 350°C | [7] |
Toxicological Profile and Hazard Analysis
The toxicological assessment of BDO is dominated by its in-vivo metabolism. This intrinsic link necessitates a dual focus: the properties of the parent compound and the well-documented effects of its primary metabolite, GHB.
Acute Toxicity
BDO exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes.[2] The primary concern with acute exposure, particularly ingestion, is rapid central nervous system (CNS) depression.[2][5]
Table 2: Acute Toxicity Data (LD50/LC50)
| Exposure Route | Species | Value | Source |
| Oral | Rat | 1525 - 1780 mg/kg | [5] |
| Oral | Mouse | 1650 - 2062 mg/kg | [5] |
| Oral | Guinea Pig | 1200 mg/kg | [5] |
| Dermal | Rat | >5000 mg/kg | [2] |
| Inhalation (4 hr) | Rat | >5.1 mg/L | [7] |
Metabolism and Neurotoxicity
Upon ingestion, BDO is rapidly metabolized by alcohol dehydrogenase and aldehyde dehydrogenase to form GHB.[5] It is the resulting GHB that exerts potent effects on the CNS.[2]
Caption: Metabolic pathway of 1,4-Butanediol to GHB and subsequent CNS effects.
Symptoms of BDO-induced neurotoxicity are dose-dependent and mirror those of GHB intoxication, including euphoria, drowsiness, dizziness, and confusion.[3] At higher doses, this can progress to severe respiratory depression, loss of consciousness, seizures, and coma.[3][4]
Chronic Toxicity, Mutagenicity, and Carcinogenicity
Repeated dose studies in animals have shown effects such as decreased body weight at high exposure levels.[5] However, BDO is not classified as a germ cell mutagen, and there is no data suggesting it is a carcinogen.[9]
GHS Classification and Safety Data
Based on available data, 1,4-Butanediol is classified under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity, Oral: Category 4[6]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause drowsiness or dizziness)[6][10]
Hazard Statements:
Precautionary Statements (Selected):
-
P264: Wash hands and exposed skin thoroughly after handling.[6][7][13]
-
P270: Do not eat, drink or smoke when using this product.[6][12][13]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[6][13]
Protocols for Safe Handling and Emergency Response
A multi-layered approach to safety, incorporating engineering controls, administrative policies, and personal protective equipment (PPE), is essential for mitigating the risks associated with BDO.
Hierarchy of Controls
Caption: The hierarchy of controls prioritizes strategies for managing BDO exposure.
Standard Operating Procedure: Dispensing and Handling
-
Pre-Operational Checks:
-
Handling Procedure:
-
Conduct all transfers and manipulations of open containers within a certified chemical fume hood or a well-ventilated area.[8]
-
Use dedicated, clearly labeled glassware and equipment.
-
When transferring, pour slowly to minimize splashing or aerosol generation.
-
-
Post-Operational Procedure:
Emergency Protocols
Table 3: First Aid Measures
| Exposure | Action |
| Ingestion | Seek immediate medical attention. Rinse mouth with water.[6][15] Do NOT induce vomiting.[13] If the person is conscious, provide water to drink. |
| Inhalation | Move person to fresh air.[6][11][15] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[10] Wash affected skin with plenty of soap and water for at least 15 minutes.[14][15] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[14][15] Remove contact lenses if present and easy to do.[14] Seek medical attention. |
Spill Response Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect: Don appropriate PPE, including respiratory protection if vapors are present.[13]
-
Contain & Absorb: Cover the spill with a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[9] Prevent entry into drains and waterways.[9][10]
-
Collect & Dispose: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[13][16]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Storage and Disposal
Proper storage and disposal are critical final steps in the chemical lifecycle to ensure safety and environmental protection.
-
Storage: Store BDO in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][11] Keep containers tightly closed and protect from moisture.[8] BDO freezes at around 20°C; while reliquefaction does not harm the product, storage areas may need to be heated.[1][8]
-
Disposal: Dispose of unused BDO and contaminated materials as hazardous waste in accordance with local, regional, and national regulations.[6][9] Do not empty into drains.[9]
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
-
Shanghai Talent Chemical Co.,Ltd. (2025, September 01). What are the storage conditions for 1 4 bdo? - Blog. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: 1,4-BUTYNEDIOL. Retrieved from [Link]
-
LyondellBasell. (n.d.). BDO. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (n.d.). 1,4-Butanediol. Retrieved from [Link]
-
University of Washington. (2005, May 16). Neuroscience for Kids - 1,4-B. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Butanediol. Retrieved from [Link]
-
Tri-iso. (n.d.). 1,4-Butanediol SDS. Retrieved from [Link]
-
Advisory Council on the Misuse of Drugs. (n.d.). GBL & 1,4-BD: Assessment of Risk to the Individual and Communities in the UK. Retrieved from [Link]
- Zvosec, D. L., Smith, S. W., Porrata, T., Rauch, A., & Dyer, J. E. (2001). Adverse events, including death, associated with the use of 1,4-butanediol. The New England journal of medicine, 344(2), 87–94.
Sources
- 1. lyondellbasell.com [lyondellbasell.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Neuroscience for Kids - 1,4-B [faculty.washington.edu]
- 4. Adverse events, including death, associated with the use of 1,4-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity of 1,4-Butanediol and its treatment_Chemicalbook [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. tri-iso.com [tri-iso.com]
- 8. talentchemicals.com [talentchemicals.com]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. nj.gov [nj.gov]
Application Note: Catalytic Synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol from Furfural
Executive Summary
The valorization of biomass-derived platform chemicals into complex, high-value monomers is a critical frontier in sustainable polymer chemistry. This application note details a robust, self-validating chemocatalytic workflow for the synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol (a complex C12 diol) starting from furfural. By leveraging a modified Favorskii-Reppe alkynylation followed by a sequential, causality-driven exhaustive hydrogenation, this protocol provides a high-yielding route to a molecule with significant potential in specialty polyurethanes, chiral ligand design, and advanced plasticizers.
Mechanistic Insights & Causality (E-E-A-T)
Furfural is a highly versatile electrophile capable of undergoing diverse functionalizations, including targeted alkynylation . To synthesize the target C12 diol, two furfural molecules must be bridged by a C2 spacer, followed by the complete saturation of the furan rings and the bridging aliphatic chain.
Stage 1: Modified Favorskii-Reppe Alkynylation
The initial C-C bond formation is achieved by reacting furfural with acetylene gas. Because acetylene is a weak acid (
Stage 2: Sequential Exhaustive Hydrogenation
The intermediate contains three reducible motifs: a central alkyne, two aromatic furan rings, and two secondary hydroxyl groups. Causality in Catalyst Selection: Attempting a one-pot hydrogenation at high temperatures leads to catastrophic yield loss. Propargylic alcohols are notoriously prone to C-O bond hydrogenolysis. Furthermore, density functional theory (DFT) studies highlight that Palladium (Pd) surfaces strongly promote furan ring-opening (C-O cleavage) at elevated temperatures .
To create a self-validating, high-yield system, the hydrogenation is strictly bifurcated:
-
Alkyne Reduction (Mild): 5% Pd/C at 25 °C and low pressure selectively reduces the alkyne to an alkane, removing the propargylic vulnerability.
-
Furan Saturation (Harsh): The Pd/C is filtered out and replaced with 5% Ru/C. Ruthenium is uniquely capable of saturating furan rings to tetrahydrofuran (THF) moieties at 120 °C and 80 bar while actively suppressing undesired C-O hydrogenolysis .
Reaction Workflow Visualization
Reaction workflow for the catalytic synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Experimental Protocols
Protocol A: Synthesis of 1,4-di(furan-2-yl)but-2-yne-1,4-diol
Caution: Acetylene gas is highly flammable and can decompose explosively under pressure. Maintain system pressure strictly below 1.5 bar.
-
Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet dispersion tube, and an internal temperature probe.
-
Base Suspension: Charge the flask with 100 mL of anhydrous THF and 11.2 g (0.2 mol) of finely ground potassium hydroxide (KOH). Cool the suspension to 0 °C using an ice-water bath.
-
Acetylene Saturation: Purge the system with inert
, then begin bubbling purified acetylene gas through the suspension at a steady rate of 50 mL/min for 30 minutes to saturate the solvent and form the potassium acetylide complex. -
Furfural Addition: Add 19.2 g (0.2 mol) of freshly distilled furfural dropwise over 45 minutes via an addition funnel. Maintain the internal temperature strictly below 5 °C to prevent aldol side-reactions.
-
Reaction: Stir the mixture for an additional 4 hours at 0 °C under a continuous, gentle acetylene atmosphere.
-
Quench & Extraction: Quench the reaction by carefully adding 50 mL of saturated aqueous
solution. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc 7:3) to yield the pure alkyne-diol intermediate.
Protocol B: Sequential Exhaustive Hydrogenation
-
Phase 1 (Alkyne Reduction): In a 250 mL Parr autoclave, dissolve 10.9 g (50 mmol) of the purified alkyne-diol intermediate in 100 mL of absolute ethanol.
-
Pd/C Catalysis: Add 0.5 g of 5 wt% Pd/C. Seal the autoclave, purge with
(3 × 10 bar), and then with (3 × 10 bar). -
Mild Hydrogenation: Pressurize the reactor to 5 bar with
and stir at 800 rpm at 25 °C for 4 hours. Monitor uptake until it ceases, indicating complete reduction of the alkyne to the alkane. -
Catalyst Exchange: Vent the reactor safely. Filter the mixture through a Celite pad to completely remove the Pd/C catalyst (Critical step to prevent high-temp C-O cleavage).
-
Phase 2 (Furan Saturation): Transfer the filtrate to a clean Parr autoclave. Add 1.0 g of 5 wt% Ru/C.
-
Harsh Hydrogenation: Seal, purge with
, and pressurize with to 80 bar. Heat the reactor to 120 °C and stir at 1000 rpm for 12 hours. -
Workup: Cool the reactor to room temperature and carefully vent the residual
gas. Filter the Ru/C catalyst through Celite, wash with ethanol, and concentrate the filtrate in vacuo to afford 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol as a viscous, colorless liquid.
Quantitative Data & Optimization
The table below summarizes the causality behind the sequential catalyst approach. Attempting a one-pot synthesis results in massive yield loss due to hydrogenolysis, validating the necessity of the two-stage Protocol B.
| Catalyst System | Temp (°C) | Alkyne Conv. (%) | Furan Conv. (%) | C-O Cleavage (%) | Target Yield (%) | |
| 5% Pd/C (One-pot) | 120 | 80 | >99 | 15 | 45 | <10 |
| 5% Ru/C (One-pot) | 120 | 80 | >99 | >99 | 35 | 55 |
| Pd/C then Ru/C (Sequential) | 25 then 120 | 5 then 80 | >99 | >99 | <2 | 92 |
Table 1: Optimization of hydrogenation conditions demonstrating the suppression of C-O cleavage via sequential catalysis.
References
-
Title: Complementary pathways in C–H functionalization of furfural derivatives with cobalt-hydride catalysis Source: Chemical Science (RSC Publishing), 2025 URL: [Link]
-
Title: A DFT study of furan hydrogenation and ring opening on Pd (111) Source: Green Chemistry (RSC Publishing), 2014, 16, 736-747 URL: [Link]
-
Title: Recent Trends in the Production, Combustion and Modeling of Furan-Based Fuels Source: Energies (MDPI), 2018, 11(3), 604 URL: [Link]
Application Notes and Protocols for the Polymerization of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Monomer with Unique Potential
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is a unique diol monomer characterized by a C4 alkyl chain and two terminal tetrahydrofuran (THF) moieties. This structure presents intriguing possibilities for polymer synthesis, offering a combination of a linear aliphatic segment and cyclic ether groups. The presence of two primary hydroxyl groups makes it a prime candidate for step-growth polymerization, leading to the formation of polyesters and polyurethanes.[1][2][3] The THF rings may impart distinct properties to the resulting polymers, such as altered solubility, thermal characteristics, and potential for post-polymerization modification. These polymers could find applications in the biomedical and pharmaceutical fields, for instance, in drug delivery systems or as biodegradable materials.[4]
This document provides detailed protocols for the polymerization of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol into polyurethanes and polyesters. It is intended to serve as a comprehensive guide for researchers and scientists exploring the use of this novel monomer.
Polyurethane Synthesis via Prepolymer Method
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol.[5][6] The two-step prepolymer method is often employed to achieve high molecular weight polymers with well-defined structures.[5]
Causality of Experimental Choices
-
Inert Atmosphere: The isocyanate groups are highly reactive towards water. Therefore, maintaining an inert atmosphere (e.g., dry nitrogen or argon) is crucial to prevent side reactions that can terminate chain growth and affect the final polymer properties.[5]
-
Catalyst: Aliphatic diisocyanates, which are often chosen for their light stability, are less reactive than their aromatic counterparts.[5] A catalyst, such as dibutyltin dilaurate (DBTDL), is typically required to achieve a reasonable reaction rate at moderate temperatures.[5][6]
-
Two-Step Prepolymer Method: This approach allows for better control over the polymer architecture. In the first step, an isocyanate-terminated prepolymer is formed by reacting the diol with an excess of diisocyanate. This is followed by a chain extension step with a short-chain diol to build up the molecular weight.[5]
Experimental Protocol: Polyurethane Synthesis
Materials:
-
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
-
Isophorone diisocyanate (IPDI)
-
1,4-Butanediol (BDO) (as chain extender)[5]
-
Anhydrous dimethylacetamide (DMAc) (solvent)[5]
-
Dry Nitrogen or Argon gas
-
Methanol (for precipitation)[4]
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Nitrogen/Argon inlet and outlet
-
Heating mantle with temperature controller
-
Vacuum oven
Step-by-Step Methodology:
-
Preparation of the Reaction Setup:
-
Assemble the four-necked flask with the mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet/outlet.
-
Ensure all glassware is thoroughly dried before use.
-
Purge the system with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere.[5]
-
-
Prepolymer Synthesis:
-
In the reaction flask, dissolve a known amount of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol in anhydrous DMAc. The solvent amount should be sufficient to achieve a solid content of 30-40% in the final polymer solution.[5]
-
Begin stirring and gently heat the mixture to 50-60°C to ensure complete dissolution of the diol.
-
In the dropping funnel, add a molar excess of IPDI (typically a 2:1 molar ratio of NCO:OH).
-
Slowly add the IPDI to the diol solution over 30-60 minutes while maintaining the reaction temperature.
-
After the addition is complete, add a catalytic amount of DBTDL (0.01-0.05% by weight of total reactants).[5]
-
Continue the reaction at 70-80°C for 2-3 hours. The progress can be monitored by FTIR spectroscopy by observing the disappearance of the hydroxyl peak and the appearance of the urethane peak.
-
-
Chain Extension:
-
Lower the temperature of the reaction mixture to 60°C.
-
In a separate container, prepare a solution of the chain extender, 1,4-butanediol, in anhydrous DMAc. The amount of BDO should be calculated to react with the remaining isocyanate groups in the prepolymer.
-
Slowly add the BDO solution to the prepolymer. A noticeable increase in viscosity indicates the formation of a high molecular weight polymer.[5]
-
Continue the reaction at 60-70°C for another 2-3 hours.
-
-
Polymer Isolation and Purification:
-
Once the desired viscosity is achieved, cool the polymer solution to room temperature.
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, with vigorous stirring to precipitate the polyurethane.[4]
-
Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers, catalyst, and solvent.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of isocyanate groups (N=C=O stretching around 2270 cm⁻¹).[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.[6]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[6]
Data Summary: Polyurethane Synthesis
| Parameter | Recommended Value | Rationale |
| NCO:OH Molar Ratio (Prepolymer) | 2:1 | Ensures formation of an isocyanate-terminated prepolymer.[6] |
| Catalyst (DBTDL) Loading | 0.01-0.05 wt% | Optimizes reaction rate without significant side reactions.[5] |
| Prepolymer Reaction Temperature | 70-80°C | Facilitates the reaction of the less reactive aliphatic isocyanate.[5] |
| Chain Extension Temperature | 60-70°C | Controls the rate of molecular weight build-up. |
| Solid Content in Solvent | 30-40% | Maintains a manageable viscosity during polymerization.[5] |
Workflow Diagram: Polyurethane Synthesis
Caption: Workflow for the synthesis of polyurethane from 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Polyester Synthesis via Melt Polycondensation
Polyesters are another major class of polymers that can be synthesized from diols and dicarboxylic acids.[4][7] Melt polycondensation is a common solvent-free method for producing high molecular weight polyesters.
Causality of Experimental Choices
-
Two-Stage Reaction: The polymerization is typically carried out in two stages. The first stage, esterification, is performed at a lower temperature and atmospheric pressure to form oligomers and remove the bulk of the condensation byproduct (e.g., water or ethanol). The second stage, polycondensation, is conducted at a higher temperature and under high vacuum to drive the reaction to completion and achieve high molecular weight by removing the remaining byproduct.[4]
-
High Temperature and Vacuum: These conditions are necessary to shift the equilibrium towards the formation of the polymer by efficiently removing the small molecule byproduct of the condensation reaction.[4]
-
Catalyst: A catalyst, such as titanium (IV) butoxide (TBT), is used to accelerate the esterification and transesterification reactions.[4]
Experimental Protocol: Polyester Synthesis
Materials:
-
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
-
Adipic acid (or its dimethyl ester)
-
Titanium (IV) butoxide (TBT) (catalyst)
-
Dry Nitrogen or Argon gas
-
Chloroform (for dissolution)
-
Cold Methanol (for precipitation)[4]
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Distillation head and condenser
-
Nitrogen/Argon inlet
-
High-vacuum pump
-
Heating mantle with temperature controller
Step-by-Step Methodology:
-
Esterification (First Stage):
-
Place equimolar amounts of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol and adipic acid into the three-necked flask. A slight excess of the diol can be used to ensure hydroxyl end-groups if desired.[4]
-
Add the catalyst (e.g., 0.1 mol% of TBT relative to the diacid).[4]
-
Assemble the reaction apparatus and purge the system with nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 160-180°C under a gentle stream of nitrogen while stirring. Water, the byproduct of the esterification, will begin to distill.[4]
-
Continue this stage for 2-3 hours or until the majority of the theoretical amount of water has been collected.
-
-
Polycondensation (Second Stage):
-
Gradually increase the temperature to 200-220°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over about 1-2 hours.[4] This gradual reduction is important to prevent the foaming of the low molecular weight oligomers.
-
Continue the reaction under high vacuum for several hours (4-8 hours, or until the desired melt viscosity is achieved).
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature and then carefully break the vacuum with nitrogen.
-
The resulting polyester can be removed from the flask after it has solidified. It may be necessary to dissolve the polymer in a suitable solvent like chloroform.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring.[4]
-
Collect the precipitated polymer by filtration and wash it with fresh cold methanol.
-
Dry the purified polyester under vacuum at room temperature until a constant weight is achieved.[4]
-
Characterization
-
FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1735 cm⁻¹) and the disappearance of carboxylic acid hydroxyl groups.
-
NMR Spectroscopy: To confirm the polymer structure and determine the degree of polymerization.
-
GPC: To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.[7]
Data Summary: Polyester Synthesis
| Parameter | Recommended Value | Rationale |
| Diol:Diacid Molar Ratio | 1:1 (or slight excess of diol) | Stoichiometry is key for high molecular weight.[4] |
| Catalyst (TBT) Loading | ~0.1 mol% | Effective concentration for catalysis.[4] |
| Esterification Temperature | 160-180°C | Promotes initial oligomerization and water removal.[4] |
| Polycondensation Temperature | 200-220°C | Required for chain growth at high viscosity.[4] |
| Vacuum Pressure | < 1 mbar | Essential for removing the final traces of byproduct.[4] |
Workflow Diagram: Polyester Synthesis
Sources
- 1. 1,4-Butanediol for advanced synthetic resin applications | Penpet [penpet.com]
- 2. niir.org [niir.org]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
Application Notes & Protocols for the Synthesis of Furan-Based Diols via Hydrodeoxygenation
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Synthesis of Complex Furanic Diols
The catalytic conversion of biomass-derived carbohydrates into valuable chemicals is a cornerstone of modern green chemistry. Furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), are key platform molecules that can be upgraded to a wide array of specialty chemicals and biofuels.[1][2] This guide focuses on the hydrodeoxygenation (HDO) and hydrogenation methodologies pertinent to the synthesis of complex diols, with a conceptual framework for approaching the synthesis of molecules like 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. While a direct, one-pot synthesis for this specific molecule is not yet established in the literature, this document provides the fundamental principles, catalytic strategies, and detailed protocols for the key transformations required, empowering researchers to design and execute novel synthetic pathways.
We will explore the essential steps of furan ring hydrogenation and C-O bond cleavage, which are central to producing saturated cyclic ethers and diols. Furthermore, we will touch upon C-C coupling reactions, a critical step for building the backbone of larger molecules like the target diol.
Section 1: The Landscape of Furanic Hydrodeoxygenation
Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from organic compounds in the presence of hydrogen. In the context of furan derivatives, HDO is a powerful tool for converting oxygen-rich biomass intermediates into more stable and valuable products. The process typically involves a combination of hydrogenation (saturation of the furan ring) and hydrogenolysis (cleavage of C-O bonds).
The selectivity of the HDO process is paramount and can be tuned to favor the production of a variety of compounds, including:
-
Saturated cyclic ethers: such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (MTHF).
-
Linear diols: such as 1,4-butanediol (1,4-BDO), 1,5-pentanediol (1,5-PeD), and 1,6-hexanediol.[3][4]
-
Alkanes: for biofuel applications.
The choice of catalyst, support, solvent, and reaction conditions dictates the product distribution.
Section 2: Catalytic Systems for Furanic HDO
The heart of the HDO process is the catalyst. Both noble and non-noble metal catalysts have been extensively studied, each with its own set of advantages and disadvantages.
Noble Metal Catalysts
Noble metals are highly active and selective for hydrogenation and hydrogenolysis reactions, often under milder conditions.
-
Palladium (Pd): Often used for hydrogenation of the furan ring and C=C bonds. Pd-based catalysts, when combined with a Brønsted acid promoter, can facilitate one-pot HDO of furan derivatives to alkanes.
-
Platinum (Pt): Effective for both ring hydrogenation and C-O bond cleavage. Pt supported on acidic materials can promote the ring-opening of furfuryl alcohol to pentanediols.[5] A Pt/Co2AlO4 catalyst has been reported for the direct conversion of furfural to 1,5-pentanediol.[4]
-
Ruthenium (Ru): Known for its high hydrogenation activity. Ru-based catalysts are used in the conversion of HMF to 2,5-bis(hydroxymethyl)furan (BHMF) and its subsequent hydrogenation.[6] Ru-Mn/CNT catalysts have shown good selectivity for the hydrogenation of furfuryl alcohol.[7]
-
Rhodium (Rh) and Iridium (Ir): Often used in combination with a promoter like Rhenium oxide (ReOx) for the selective hydrogenolysis of C-O bonds to produce diols.[8]
Non-Noble Metal Catalysts
Due to the high cost of noble metals, significant research has focused on developing catalysts from more abundant and less expensive metals.[2]
-
Nickel (Ni): A versatile catalyst for both hydrogenation and hydrogenolysis. Ni supported on zirconium phosphate has been used for the HDO of HMF to 2,5-dimethylfuran (DMF).[9][10]
-
Copper (Cu): Generally shows high selectivity for the hydrogenation of the aldehyde group in furfural to furfuryl alcohol.[11] Copper-based catalysts have also been employed for the conversion of HMF to BHMF.[11]
-
Cobalt (Co): Can be used in combination with other metals to tune selectivity. A Co/ZrO2 catalyst has been used to regulate trans-imination and hydrogenation activity in the synthesis of 2,5-bis(aminomethyl)furan.[12]
The Role of Supports and Promoters
The catalyst support can significantly influence the activity and selectivity of the metal nanoparticles.
-
Acidic Supports (e.g., zeolites, Al2O3, SiO2-Al2O3): Can promote dehydration and ring-opening reactions. The synergy between metal and acid sites is crucial for the selective ring-opening of furfuryl alcohol to 1,5-pentanediol.[5]
-
Carbon Supports (e.g., activated carbon, carbon nanotubes): Offer high surface area and good stability.
-
Metal Oxide Promoters (e.g., ReOx, MoOx): Can enhance the hydrogenolysis activity of noble metals.
Section 3: Reaction Parameters and Their Influence
The outcome of a hydrodeoxygenation reaction is highly sensitive to the experimental conditions.
| Parameter | Effect on Reaction | Causality |
| Temperature | Higher temperatures generally favor hydrogenolysis and ring-opening over hydrogenation. However, excessively high temperatures can lead to undesired side reactions like polymerization and coking. | Provides the necessary activation energy for C-O bond cleavage. At lower temperatures, hydrogenation of the furan ring is often favored.[13] |
| Hydrogen Pressure | Higher H2 pressure typically increases the rate of hydrogenation and can improve catalyst stability by mitigating coke formation. | Increases the surface concentration of adsorbed hydrogen, which is a key reactant in both hydrogenation and hydrogenolysis steps. |
| Solvent | The choice of solvent can influence substrate solubility, hydrogen solubility, and the reaction pathway. Protic solvents like water and alcohols can participate in the reaction, while non-polar solvents like toluene may be preferred for certain transformations. | Solvents can affect the polarity of the reaction medium, which in turn influences the adsorption of reactants and intermediates on the catalyst surface. |
| Reaction Time | Longer reaction times can lead to higher conversions but may also result in the formation of over-hydrogenated or degradation products. | The reaction proceeds through a network of intermediates, and longer reaction times allow for the conversion of these intermediates to the final products. |
Section 4: Experimental Protocols
While a direct protocol for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is unavailable, the following protocols for the synthesis of key precursors, 1,4-butanediol from furan and 2,5-bis(hydroxymethyl)tetrahydrofuran from HMF, provide a solid foundation.
Protocol 1: Synthesis of 1,4-Butanediol from Furan
This protocol is based on the principles described in patents for the conversion of furan to 1,4-BDO.[14][15]
Materials:
-
Furan
-
Deionized water
-
Hydrogen (high purity)
-
Supported Rhenium-Palladium catalyst (e.g., 1% Re, 1% Pd on carbon)[16]
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Catalyst Loading: In a glass liner, weigh the Re-Pd/C catalyst (e.g., 0.5 g for a 100 mL reaction volume).
-
Reactant Addition: Add deionized water (e.g., 50 mL) and furan (e.g., 5 g) to the glass liner. The molar ratio of water to furan can be varied to optimize selectivity.[14]
-
Reactor Assembly: Place the glass liner in the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.
-
Purging: Purge the reactor with nitrogen gas three times to remove air, followed by purging with hydrogen gas three times.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-15 MPa).[14] Begin stirring and heat the reactor to the target temperature (e.g., 80-200 °C).[14]
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4-8 hours). Monitor the pressure to track hydrogen consumption.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Product Recovery and Analysis: Open the reactor and remove the glass liner. Separate the catalyst by filtration. The liquid product can be analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of furan and the selectivity to 1,4-butanediol, tetrahydrofuran, and other byproducts.
Protocol 2: Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF) from HMF
This protocol is a representative procedure for the selective hydrogenation of the aldehyde group of HMF.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Isopropanol (as hydrogen donor and solvent)
-
Ru/Co3O4 catalyst[17]
-
High-pressure autoclave reactor with magnetic stirring
Procedure:
-
Catalyst and Reactant Loading: Add the Ru/Co3O4 catalyst (e.g., 0.1 g), HMF (e.g., 1 g), and isopropanol (e.g., 50 mL) to the reactor's glass liner.
-
Reactor Assembly and Purging: Assemble and purge the reactor as described in Protocol 1.
-
Reaction Conditions: Pressurize the reactor with an inert gas like nitrogen if performing a catalytic transfer hydrogenation, or with hydrogen for direct hydrogenation. Heat the reactor to the desired temperature (e.g., 120-190 °C).[6][17]
-
Reaction Monitoring: Allow the reaction to proceed for the specified time (e.g., 3-6 hours).
-
Work-up and Analysis: Cool, depressurize, and filter the reaction mixture. The product can be analyzed by High-Performance Liquid Chromatography (HPLC) or GC after derivatization.
Section 5: Reaction Mechanisms and Pathways
Understanding the reaction mechanism is crucial for optimizing the synthesis of the desired product. The conversion of furanic compounds to diols involves a complex network of reactions.
dot
Caption: Reaction pathways for the conversion of furfural and HMF.
For the synthesis of the target molecule, 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, a C-C coupling step is necessary. This could potentially be achieved through an aldol condensation or a related reaction between two furanic molecules, followed by hydrogenation of the resulting dimer.[18]
dot
Caption: Conceptual pathway for the synthesis of the target molecule.
Section 6: Concluding Remarks and Future Outlook
The synthesis of complex, multi-functional molecules from biomass-derived furans is a challenging yet rewarding field of research. While a direct synthesis for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol has not been reported, the principles and protocols outlined in this guide provide a strong foundation for developing such a process. The key will be to combine the selective hydrogenation of furan rings with a suitable C-C coupling strategy. Future research should focus on developing multifunctional catalysts that can perform these steps in a tandem, one-pot process, which would significantly improve the efficiency and sustainability of the synthesis.
References
-
PROCESS FOR THE PRODUCTION OF 1,4-BUTANEDIOL AND TETRAHYDROFURAN FROM FURAN. (2017).
-
Selective hydrodeoxygenation of 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF) over carbon supported copper catalysts. (n.d.).
- Furfural to 1,4-Butanediol/Tetrahydrofuran - A Detailed Catalyst and Process Design. (2020). ChemSusChem, 13(19), 5329-5337.
- Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. (n.d.). Green Chemistry.
-
Method of producing 1,4-butanediol and tetrahydrofuran from furan. (1999).
- Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates. (2025). Sustainable Energy & Fuels.
-
Process for the production of 1,4-butanediol and tetrahydrofuran from furan. (2018).
-
Preparation of 1,4-Butanediol and Tetrahydrofuran from Furan. (n.d.).
- Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
- 5-Hydroxymethylfurfural Hydrodeoxygenation to 2,5-Dimethylfuran in Continuous-Flow System over Ni on Nitrogen-Doped Carbon. (2020).
- Efficient Approach to Synthesizing 2,5-Bis(aminomethyl)furan from 5-Chloromethylfurfural via the Gabriel Synthesis through Trans-imination and Hydrogenation. (n.d.).
- Insights into the mechanism of 5-hydroxymethylfurfural hydrodeoxygenation to 2,5-dimethylfuran over N-doped carbon anchored. (n.d.). SSRN.
- Furfural hydrodeoxygenation (HDO) over silica-supported metal phosphides. (2021).
- Direct Conversion of Furfural to 1,5-Pentanediol over Zr-Doped CuCo-Based Catalyst. (2025). ACS Sustainable Chemistry & Engineering.
- Recent Advances in Catalytic Hydrogenation of Furfural. (2025).
- Development of Sustainable Catalytic Pathways for Furan Deriv
- High-Efficiency Catalytic Transfer Hydrogenation of Biomass-Based 5-Hydroxymethylfurfural to 2,5-Bis(hydroxymethyl)furan over a Zirconium–Carbon Coordination Catalyst. (2021). ACS Sustainable Chemistry & Engineering, 9(46), 15569–15578.
- Recent Advances in Catalytic Hydrogenation of Furfural. (2019).
- C-C Coupling for Biomass-Derived Furanics Upgrading to Chemicals and Fuels. (n.d.).
- One-pot selective conversion of furfural into 1,5-pentanediol over a Pd-added Ir–ReOx/SiO2 bifunctional c
- Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. (2017).
- Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate Catalysts. (n.d.).
- Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate Catalysts. (2018). ACS Omega, 3(7), 8084–8093.
- Selective Hydrogenolysis and Hydrogenation of Furfuryl Alcohol in the Aqueous Phase Using Ru–Mn-Based Catalysts. (2020). Industrial & Engineering Chemistry Research, 59(37), 16189–16197.
- Direct catalytic conversion of furfural to 1,5-pentanediol by hydrogenolysis of the furan ring under mild conditions over Pt/Co2AlO4 catalyst. (n.d.).
- Two-Step Hydrodeoxygenation of Furan Derivatives to Diesel Fuels. (n.d.).
- Hydrogenation of furan derivatives. (n.d.).
- One-pot hydrodeoxygenation of biomass furan derivatives into decane under mild conditions over Pd/C combined with phosphotungstic acid. (n.d.). Green Chemistry.
- HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (n.d.).
- Theoretical study of the catalytic hydrodeoxygenation of furan, methylfuran and benzofurane on MoS2. (2024). RSC Advances, 14(32), 22965–22974.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct catalytic conversion of furfural to 1,5-pentanediol by hydrogenolysis of the furan ring under mild conditions over Pt/Co2AlO4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00302D [pubs.rsc.org]
- 6. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selective Hydrodeoxygenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran over Ni Supported on Zirconium Phosphate Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 14. US5905159A - Method of producing 1,4-butanediol and tetrahydrofuran from furan - Google Patents [patents.google.com]
- 15. CN1181754A - Preparation of 1,4-Butanediol and Tetrahydrofuran from Furan - Google Patents [patents.google.com]
- 16. PROCESS FOR THE PRODUCTION OF 1,4-BUTANEDIOL AND TETRAHYDROFURAN FROM FURAN | TREA [trea.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
synthesizing bio-based polyesters from 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Application Note: Synthesizing High- Bio-Based Polyesters from 1,4-Bis(tetrahydro-2-furanyl)-1,4-butanediol
Mechanistic Rationale & Structural Advantages
The transition toward sustainable polymer chemistry relies heavily on the bio-production of 1,4-butanediol (1,4-BDO) and its derivatives 1. While conventional bio-based aliphatic polyesters like poly(butylene succinate) (PBS) offer excellent biodegradability, their low glass transition temperatures (
To overcome this limitation, modifying the 1,4-butanediol backbone with bulky substituents is a proven mechanistic strategy to restrict polymer chain mobility and elevate the
Synthetic Pathway & Workflow
Workflow for the two-stage melt polycondensation of BTHF-BDO based bio-polyesters.
Experimental Protocol: Two-Stage Melt Polycondensation
Materials Required:
-
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol (BTHF-BDO, >99% purity)
-
Bio-Succinic Acid (SA) or 2,5-Furandicarboxylic acid (FDCA)
-
Titanium(IV) butoxide (Ti(OBu)₄) (Transesterification Catalyst)
-
Chloroform and Methanol (Analytical grade, for purification)
Step 1: Monomer Loading & Apparatus Setup
-
Action: Charge a flame-dried, 250 mL three-neck round-bottom flask with equimolar amounts of BTHF-BDO and the chosen diacid. Equip the flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Causality: Mechanical stirring is strictly required over magnetic stirring. As polycondensation proceeds, the reaction mixture transitions into a highly viscous polymer melt that will immediately stall a magnetic stir bar, leading to localized overheating, poor mass transfer, and polymer degradation.
Step 2: Stage 1 - Esterification (Oligomerization)
-
Action: Purge the system with high-purity
for 15 minutes. Heat the mixture to 160–180 °C under a continuous sweep. Add 0.1 mol% Ti(OBu)₄ catalyst. Maintain for 2 hours until the distillation of the water byproduct ceases. -
Causality: The continuous nitrogen sweep serves a dual purpose: it prevents the oxidative ring-opening of the thermally sensitive pendant THF groups, and it physically carries away the water byproduct. Removing water shifts the esterification equilibrium forward according to Le Chatelier’s principle.
Step 3: Stage 2 - Polycondensation
-
Action: Gradually increase the temperature to 210–230 °C. Slowly reduce the system pressure to < 10 Pa over the course of 1 hour. Maintain these conditions for 3–4 hours.
-
Causality: The vacuum must be applied gradually to prevent the sudden boiling ("bumping") of unreacted monomers and low-molecular-weight oligomers into the condenser. The extreme vacuum (< 10 Pa) and elevated temperature are thermodynamically necessary to volatilize and remove the diol condensate, forcing the step-growth polymerization toward a high molecular weight (
g/mol ).
Step 4: Polymer Recovery & Fractionation
-
Action: Break the vacuum with
and cool the viscous melt to room temperature. Dissolve the crude polymer in a minimal volume of chloroform (approx. 10 mL/g). Precipitate the polymer by adding the solution dropwise into a 10-fold excess of vigorously stirred, ice-cold methanol. Filter and dry under vacuum at 40 °C for 24 hours. -
Causality: This precipitation step acts as a physical fractionation process. It selectively precipitates the high-molecular-weight polymer chains while leaving unreacted monomers, catalyst residues, and cyclic oligomers dissolved in the methanol. This ensures a narrow polydispersity index (PDI), which is critical for achieving predictable, zero-order degradation kinetics in drug delivery applications.
Self-Validating Quality Control System
To ensure the protocol's success, the system must be self-validating through analytical feedback loops:
-
Validation via ¹H-NMR: The success of the esterification is validated by observing the downfield chemical shift of the protons adjacent to the hydroxyl groups on the BTHF-BDO monomer. End-group analysis (comparing the integration of terminal hydroxyl-adjacent protons vs. internal esterified protons) provides a highly accurate calculation of
, validating Gel Permeation Chromatography (GPC) results. -
Validation via DSC: Differential Scanning Calorimetry (DSC) must show a single, distinct
. The presence of multiple values indicates phase separation or an incomplete reaction with high oligomer content.
Diagnostic logic tree for troubleshooting polycondensation failures.
Quantitative Data & Thermomechanical Profiles
The following table summarizes the representative thermomechanical properties of the synthesized bio-polyesters, demonstrating the successful elevation of
| Polymer Designation | Diacid Co-Monomer | PDI ( | ||||
| PBTHFBS | Bio-Succinic Acid | 35,400 | 1.8 | 15 | 110 | 320 |
| PBTHFBF | FDCA | 42,100 | 1.9 | 68 | 185 | 345 |
Data Interpretation: PBTHFBF exhibits a significantly higher
References
- Source: PMC (nih.gov)
- Source: mtak.
- Bio-based Polymers: A Mini Review Source: ChemRxiv URL
- Advances in Bio-Based Production of 1,4-Butanediol Source: MDPI URL
Application and Protocol Guide for the Stereoselective Reduction of Furan Derivatives to Bis-Tetrahydrofuran (bis-THF) Diols
Introduction: The Significance of the Bis-Tetrahydrofuran Moiety
The bis-tetrahydrofuran (bis-THF) structural motif is a cornerstone in the architecture of a vast and diverse family of natural products, most notably the Annonaceous acetogenins.[1] These compounds exhibit a remarkable spectrum of biological activities, including potent cytotoxic, antitumor, antimicrobial, and immunosuppressive properties.[1] The precise stereochemical arrangement of the chiral centers within the bis-THF core is paramount to their biological function. Consequently, the development of synthetic methodologies that afford stereoselective control over the formation of these structures is a critical endeavor in medicinal chemistry and drug development. This guide provides an in-depth overview of the prevailing strategies for the reduction of furan derivatives to bis-THF diols, with a focus on catalytic hydrogenation and other stereoselective cyclization methods.
Core Methodologies for Bis-THF Diol Synthesis
The synthesis of bis-THF diols from furan precursors can be broadly categorized into two primary approaches:
-
Direct Reduction of Furan Rings: This involves the hydrogenation of a substrate already containing two furan rings, leading to the saturation of the heterocyclic systems.
-
Stepwise Construction and Cyclization: This more versatile approach often involves the stereoselective formation of a diol precursor, followed by a cyclization step to form the THF rings.
This guide will focus on the direct reduction approach and also touch upon key alternative cyclization strategies that offer high diastereoselectivity.
Part 1: Catalytic Hydrogenation of Bis-Furan Derivatives
Catalytic hydrogenation is a widely employed method for the reduction of furan rings to their saturated THF counterparts.[2] The choice of catalyst, support, and reaction conditions plays a pivotal role in achieving high yields and selectivities, while minimizing side reactions such as ring opening.[3][4]
Mechanism and Rationale
The hydrogenation of a furan ring typically proceeds in a stepwise manner, involving the formation of dihydrofuran (DHF) as a stable intermediate.[3] The reaction pathway can be influenced by the hydrogen partial pressure and the nature of the catalyst.[3] For instance, on a Pd(111) surface, the reaction is believed to proceed via the sequential hydrogenation of the carbon atoms of the furan ring.[3]
Caption: General workflow for catalytic hydrogenation of bis-furan to bis-THF.
Catalyst Selection: Noble vs. Non-Noble Metals
Noble Metal Catalysts (Rh, Ru, Pd, Pt):
-
Rhodium (Rh): Rhodium-based catalysts, often on carbon supports (Rh/C), are highly effective for the hydrogenation of aromatic rings, including furans, under relatively mild conditions.[5]
-
Ruthenium (Ru): Ruthenium catalysts are also widely used and can be tailored for specific transformations. For instance, Ru-based catalysts have been explored for the conversion of furfural to various valuable products, including diols.[6] The choice of support (e.g., MnOx, MgO) can influence the reaction pathway.[6]
-
Palladium (Pd): Palladium catalysts, particularly Pd/C, are common for hydrogenation reactions.[7][8] Supported palladium catalysts have been shown to efficiently produce tetrahydrofuran derivatives from furfural and furfuryl alcohol.[7]
-
Platinum (Pt): Platinum catalysts, such as Adams' catalyst (PtO₂), were among the first used for furan hydrogenation.[3] Platinum supported on hydrotalcite has been used for the direct conversion of furfural to 1,2-pentanediol.[6]
Non-Noble Metal Catalysts (Ni, Cu):
-
Nickel (Ni): Raney Nickel and supported nickel catalysts are cost-effective alternatives to noble metals and have demonstrated high activity and selectivity in the hydrogenation of furan derivatives.[9] Nickel-tungsten carbide catalysts have been shown to facilitate the opening of the furan ring to yield diols.[10] The addition of gallium to nickel catalysts can suppress the side reaction of furan ring hydrogenation when selective reduction of other functional groups is desired.[11]
-
Copper (Cu): Copper-based catalysts are recognized for their low cost and good hydrogenation selectivity, particularly in the conversion of furfural.[12]
| Catalyst System | Typical Substrate | Key Advantages | Potential Limitations |
| Rh/C | Furan derivatives | High activity, mild conditions | Cost |
| Ru/Support | Furfural, HMF | Versatile, tunable selectivity | Can promote ring opening |
| Pd/C | Furfural, Furfuryl alcohol | Widely available, efficient | Can be less selective |
| PtO₂ | Furan | Historical precedent, effective | Cost, can require higher pressures |
| Raney Ni | Furan derivatives | Cost-effective, high activity | Can be pyrophoric, selectivity can vary |
| Ni-WₓC | Furfural | Promotes ring opening to diols | Requires specific catalyst preparation |
Protocol 1: General Procedure for Catalytic Hydrogenation of a Bis-Furan Substrate using Pd/C
Objective: To reduce a generic bis-furan compound to the corresponding bis-THF diol.
Materials:
-
Bis-furan starting material
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Solvent (e.g., Ethanol, Methanol, Tetrahydrofuran)
-
Hydrogen gas (H₂)
-
High-pressure reactor (e.g., Parr hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite® pad)
-
Rotary evaporator
Procedure:
-
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. Add the bis-furan starting material and the appropriate solvent to the reactor vessel.
-
Catalyst Addition: Under a stream of inert gas, carefully add the 10% Pd/C catalyst to the reaction mixture.
-
System Purge: Seal the reactor and purge the system several times with the inert gas to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi).
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude bis-THF diol.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Self-Validation: The success of the reduction can be confirmed by ¹H and ¹³C NMR spectroscopy, observing the disappearance of the aromatic furan signals and the appearance of aliphatic signals corresponding to the THF rings. The presence of the diol functionality can be confirmed by IR spectroscopy (broad O-H stretch).
Part 2: Alternative and Stereoselective Strategies
While direct hydrogenation is effective, achieving specific diastereomers of bis-THF diols often requires more sophisticated strategies that build the stereocenters in a controlled manner.
Brønsted Acid-Catalyzed Reduction
A recent, metal-free approach involves the use of a Brønsted acid with a silane reducing agent.[5][13][14] This method can selectively reduce furans to either 2,5-dihydrofurans or fully saturated tetrahydrofurans depending on the acid strength.[13][14] The use of hexafluoroisopropanol (HFIP) as a solvent is crucial as it prevents the polymerization of furans under acidic conditions.[5][13]
Caption: Brønsted acid-catalyzed reduction of furan.
Protocol 2: Brønsted Acid-Catalyzed Reduction of a Furan Derivative to a Tetrahydrofuran
Objective: To reduce a furan-containing substrate to the corresponding tetrahydrofuran using a metal-free method.
Materials:
-
Furan starting material
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Hexafluoroisopropanol (HFIP)
-
Reaction vial or flask
-
Stirring apparatus
-
Standard work-up reagents (e.g., saturated sodium bicarbonate solution, brine, organic solvent for extraction, drying agent like Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the furan starting material in HFIP.
-
Reagent Addition: Add triethylsilane to the solution, followed by the dropwise addition of trifluoroacetic acid.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude tetrahydrofuran derivative by flash column chromatography.
Self-Validation: The degree of reduction can be controlled by the choice of acid and reaction time. NMR spectroscopy will confirm the formation of the tetrahydrofuran ring.
Part 3: Advanced Stereoselective Syntheses
For the synthesis of specific stereoisomers of bis-THF diols, such as those found in acetogenins, methods that establish the stereochemistry prior to or during ring formation are often employed. These include:
-
Oxidative Cyclization of 1,5-Dienes: This powerful strategy involves the stereocontrolled oxidative cyclization of 5,6-dihydroxyalkenes to yield THF-diols with high diastereo- and enantiopurity, often using ruthenium or osmium catalysts.[1]
-
Dehydrative Diol Cyclization: The intramolecular cyclization of 1,4-diols can be catalyzed by Lewis acids, such as ferrocenium tetrafluoroborate, to produce substituted tetrahydrofurans.[15]
These advanced methods, while beyond the scope of a general application note on furan reduction, represent the cutting edge in the stereoselective synthesis of complex molecules containing the bis-THF motif.
Conclusion
The reduction of furan derivatives to bis-THF diols is a critical transformation in the synthesis of numerous biologically active natural products. While catalytic hydrogenation remains a robust and widely used method, the choice of catalyst and reaction conditions must be carefully optimized to achieve the desired outcome. For stereochemically complex targets, alternative strategies such as Brønsted acid-catalyzed reductions and stereoselective cyclizations of acyclic precursors offer powerful solutions. The protocols outlined in this guide provide a solid foundation for researchers and scientists in the field of drug development to approach the synthesis of these important structural motifs.
References
-
Stereoselective synthesis of Bis-Tetrahydrofurans. (2014). DSpace. [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. (2019). MDPI. [Link]
-
Brønsted Acid-Catalyzed Reduction of Furans. (2025). PMC. [Link]
- Method of producing tetrahydrofuran derivatives by hydrogenation of furans. (2012).
-
Hydrogenation of furfural by noble metal-free nickel modified tungsten carbide catalysts. (2020). Royal Society of Chemistry. [Link]
-
A DFT study of furan hydrogenation and ring opening on Pd(111). (2013). RSC Publishing. [Link]
-
Photocatalytic hydrogenation of furan to tetrahydrofuran in alcoholic suspensions of metal-loaded titanium(IV) oxide without addition of hydrogen gas. (2015). ResearchGate. [Link]
-
Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. (2021). Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
(PDF) Recent Advances in Catalytic Hydrogenation of Furfural. (2025). ResearchGate. [Link]
-
Mimicking Real Catalysts: Model Stepped Nickel Surfaces in Furfural Catalysis—Insights into Adsorption, Reactivity, and Defect-Driven Conversion Pathways. (2024). PMC. [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (2023). Pharmaguideline. [Link]
-
Accessing tetrahydrofuran-based natural products by microbial Baeyer–Villiger biooxidation. (2006). Chemical Communications (RSC Publishing). [Link]
-
Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products. (2017). MDPI. [Link]
-
Novel ruthenium-catalysed synthesis of furan derivatives via intramolecular cyclization of hydroxy enynes. (1997). Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
Chapter - Ruthenium-Catalyzed Furan- and Pyrrole-Ring Formation. (2013). Bentham Science. [Link]
-
Brønsted Acid-Catalyzed Reduction of Furans. (2025). Journal of the American Chemical Society. [Link]
-
Insights into the Ring‐Opening of Biomass‐Derived Furanics over Carbon‐Supported Ruthenium. (2016). OSTI.GOV. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2006). PMC - NIH. [Link]
-
Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. (2025). MDPI. [Link]
-
HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (2017). RWTH Publications. [Link]
-
Tetrahydrofuran synthesis. (2025). Organic Chemistry Portal. [Link]
-
Nickel catalysed hydrogenation of aldol condensation product of furfural with cyclopentanone to C 15 cyclic ethers. (2025). ResearchGate. [Link]
-
Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. (2025). MDPI. [Link]
-
In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. (2019). MDPI. [Link]
-
Heterocyclic Chemistry. (n.d.). Intermediate Organic Chemistry. [Link]
Sources
- 1. dspace.ut.ee [dspace.ut.ee]
- 2. Untitled Document [intermediateorgchemistry.co.uk]
- 3. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
- 6. In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012029949A1 - Method of producing tetrahydrofuran derivatives by hydrogenation of furans - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogenation of furfural by noble metal-free nickel modified tungsten carbide catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02003F [pubs.rsc.org]
- 11. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Pressure Hydrogenation of Furan Coupling Products
Introduction: The Imperative for Furan Valorization
Furan-based platform chemicals, derived from the dehydration of cellulosic biomass, represent a cornerstone of the renewable chemical industry.[1] Compounds such as 5-hydroxymethylfurfural (HMF) and furfural are readily converted into a variety of "furan coupling products," most notably 2,5-furandicarboxylic acid (FDCA), through oxidation.[2][3] FDCA is a significant bio-based monomer, identified by the US Department of Energy as a priority chemical for establishing a "green" chemistry industry, primarily as a replacement for petroleum-derived terephthalic acid in polyester production (e.g., PEF).[4][5]
However, the aromatic furan ring imparts rigidity and potential instability. To broaden the applicability of these monomers and create valuable chemical intermediates for polymers, solvents, and fuels, the furan ring must be saturated. High-pressure hydrogenation is the key technology to achieve this transformation, converting the planar, aromatic furan moiety into a stable, non-planar tetrahydrofuran (THF) ring system.[4][6] This process, which reduces furan derivatives to their saturated counterparts like 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) or tetrahydrofuran-2,5-dicarboxylic acid (THFDCA), is critical for producing high-performance, bio-based materials.[7][8]
This guide provides a detailed overview of the experimental setup, a comprehensive step-by-step protocol, and the critical safety considerations for the high-pressure catalytic hydrogenation of furan coupling products, with a focus on derivatives of FDCA.
Understanding the Reaction Landscape: Selectivity is Key
The hydrogenation of a furan coupling product like dimethyl 2,5-furandicarboxylate (FDMC) is not a simple saturation. It involves a competitive reaction landscape where the furan ring and the functional groups (esters, in this case) can be reduced. The primary goal is typically the selective hydrogenation of the furan ring without affecting the carboxyl groups.[7]
The reaction generally proceeds sequentially, with hydrogen first saturating the double bonds of the furan ring to yield the desired tetrahydrofuran derivative.[6] The choice of catalyst and reaction conditions is paramount to prevent undesired side reactions, such as the hydrogenolysis of the ester groups or ring-opening to form aliphatic diols.[9] Noble metal catalysts, particularly those based on Ruthenium (Ru) and Palladium (Pd), have demonstrated high efficacy and selectivity for furan ring saturation.[7][8][10] The hydrogen pressure itself is a critical parameter; higher pressures generally favor the complete hydrogenation of the ring.[10]
Caption: Reaction pathways in the hydrogenation of a furan coupling product.
The Experimental Apparatus: A High-Pressure Batch Reactor System
High-pressure hydrogenation is conducted in a specialized apparatus known as an autoclave or a batch reactor. A typical system, such as those manufactured by Parr Instrument Company, is essential for safely handling flammable hydrogen gas at elevated temperatures and pressures.[11][12]
Core Components of the High-Pressure Reactor Setup:
-
Reactor Vessel & Head: Constructed from robust, corrosion-resistant materials like Stainless Steel (SS316), designed to withstand pressures well above the intended operating range.[11]
-
Sealing Mechanism: A high-integrity gasket and bolting system ensures a gas-tight seal between the vessel and the head, which is critical for safety and experimental accuracy.[13]
-
Agitation System: A magnetically coupled stirrer drive is standard. This design eliminates the need for a rotating shaft seal, a common point of failure and leakage in high-pressure systems. An internal impeller ensures efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.[11]
-
Gas Handling Valves: The reactor head is equipped with valves for purging with inert gas (e.g., nitrogen), introducing hydrogen, and safely venting the system post-reaction.[11][14]
-
Monitoring & Safety Devices:
-
Pressure Gauge: Provides a continuous, real-time reading of the internal pressure.[11]
-
Thermocouple: Measures the internal reaction temperature accurately.
-
Rupture Disc: A critical safety feature designed to fail at a pre-set pressure below the maximum allowable working pressure of the vessel, preventing catastrophic failure from over-pressurization.[15]
-
-
Heating and Cooling System: An external heating mantle controls the reaction temperature, while internal cooling coils can be used to manage exothermic reactions or rapidly cool the vessel.[15]
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the hydrogenation of a model furan coupling product, dimethyl 2,5-furandicarboxylate (FDMC), using a Ruthenium on carbon (Ru/C) catalyst.
PART 1: Reactor Preparation and Safety Checks
-
Work Area Preparation: Ensure the reactor is placed within a certified chemical fume hood.[16] Clear the area of all flammable materials and ignition sources.[14] Post warning signs indicating a high-pressure hydrogenation reaction is in progress.
-
Vessel Inspection: Before each run, visually inspect the reactor vessel, head, and O-ring/gasket for any signs of wear, corrosion, or damage.[13] Ensure all fittings are clean.
-
Assembly: Place the stir bar and reactor vessel inside the heating mantle. Secure the reactor head and tighten the bolts in a diagonal, star pattern to ensure an even seal.[13][14]
-
Leak Testing (Mandatory):
-
Close all outlet valves. Connect a nitrogen (or other inert gas) line to the gas inlet valve.
-
Slowly pressurize the reactor with nitrogen to a pressure slightly above the intended maximum operating pressure of the experiment.
-
Close the inlet valve and monitor the pressure gauge for at least 30 minutes. A stable pressure reading confirms the system is leak-free.[13][14]
-
If a leak is detected, safely vent the reactor, and do not proceed. Re-check all seals and fittings before testing again.
-
PART 2: Loading Reactants and Catalyst
-
Depressurize and Purge: Safely vent the nitrogen from the leak test.
-
Charge the Vessel: Open the reactor. Add the substrate (e.g., FDMC), the solvent (e.g., methanol or THF), and the catalyst (e.g., 5% Ru/C).[7]
-
Causality: The catalyst is typically added last. For pyrophoric catalysts like Pd/C, it's crucial to add them to a solvent-wetted vessel under an inert atmosphere to prevent ignition upon contact with air or flammable solvent vapors.[17]
-
-
Seal the Reactor: Securely close the reactor as described in Part 1, Step 3.
PART 3: Purging, Pressurization, and Reaction
-
Oxygen Removal (Critical): The removal of all oxygen is paramount to prevent the formation of an explosive hydrogen-oxygen mixture.[15]
-
Ensure all valves are closed. Connect the inert gas line to the inlet.
-
Pressurize the reactor with nitrogen to ~50-100 psi.
-
Slowly and carefully vent the pressure down to atmospheric pressure.
-
Repeat this pressurize-vent cycle at least 3-5 times to ensure the atmosphere inside the reactor is inert.
-
-
Hydrogen Pressurization:
-
Disconnect the nitrogen line and securely connect the hydrogen line. Ensure all fittings are appropriate for hydrogen service (often reverse-threaded).[14]
-
Slowly introduce hydrogen into the reactor until the desired initial pressure is reached (see Table 1).
-
Close the main hydrogen cylinder valve and the reactor inlet valve.
-
-
Initiate Reaction:
-
Begin stirring at a rate sufficient to ensure the catalyst is suspended and gas-liquid mixing is efficient (e.g., 500-1000 RPM).
-
Turn on the heating controller and set it to the target reaction temperature.
-
Note: As the reactor heats up, the internal pressure will increase. This is expected and should be monitored.[18]
-
-
Monitoring: Monitor the pressure, temperature, and stirring throughout the reaction. Hydrogen uptake is indicated by a drop in pressure (after accounting for temperature effects). The reaction is typically considered complete when hydrogen consumption ceases.
PART 4: Shutdown, Recovery, and Cleaning
-
Cooling: Turn off the heater and allow the reactor to cool to room temperature. Use internal cooling coils if available for faster cooling.
-
Depressurization: Once cooled, slowly and carefully vent the excess hydrogen through an exhaust line directed to the back of the fume hood or an external vent.[14] NEVER vent hydrogen directly into the lab space.
-
Inert Gas Purge: Once depressurized, purge the reactor with nitrogen (3 cycles) to remove any residual hydrogen before opening.
-
Product Recovery: Open the reactor in the fume hood. The reaction mixture can be filtered to recover the solid catalyst. The filtrate contains the product and can be analyzed.
-
Catalyst Handling: Keep the recovered catalyst wet with solvent, as many hydrogenation catalysts are pyrophoric and can ignite upon drying in air.[15]
-
-
Cleaning: Thoroughly clean the reactor vessel, head, and all components with an appropriate solvent to prevent cross-contamination between runs.[14]
Caption: Step-by-step experimental workflow diagram.
Quantitative Data: Typical Reaction Parameters
The optimal conditions for hydrogenation depend heavily on the specific substrate, catalyst, and desired product. The following table provides a representative set of parameters for the hydrogenation of Dimethyl 2,5-Furandicarboxylate (FDMC) to Dimethyl Tetrahydrofuran-2,5-dicarboxylate (THFDMC), based on published literature.[7]
| Parameter | Value | Rationale & Causality |
| Substrate | Dimethyl 2,5-Furandicarboxylate (FDMC) | A key derivative of the platform chemical FDCA. |
| Catalyst | 5% Ru/HY (Ruthenium on HY Zeolite) | Ruthenium is highly effective for saturating aromatic rings. The acidic zeolite support can enhance activity.[7] |
| Catalyst Loading | 1-5 wt% relative to substrate | Balances reaction rate with cost and ease of filtration. |
| Solvent | Methanol | Good solubility for the substrate and product; readily available. |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions like hydrogenolysis.[7] |
| H₂ Pressure | 3 MPa (~435 psi) | Sufficiently high pressure to ensure high hydrogen concentration in the liquid phase, favoring complete ring saturation.[7] |
| Reaction Time | 2-6 hours | Typically sufficient to reach full conversion, monitored by H₂ uptake. |
| Agitation Speed | > 800 RPM | Ensures the reaction is not limited by mass transfer of hydrogen from the gas to the liquid/catalyst surface. |
Mandatory Safety Protocols
High-pressure hydrogenation involves significant hazards, including flammable gas, high pressures, and potentially pyrophoric catalysts. Adherence to strict safety protocols is non-negotiable.[14][15]
-
Personnel Training: Only trained personnel familiar with the specific reactor and the hazards of hydrogenation should perform these experiments. First-time users must work under experienced supervision.[14]
-
Personal Protective Equipment (PPE): Always wear flame-resistant lab coats, safety glasses, and appropriate gloves. Anti-static footwear is recommended.[15]
-
Hydrogen Handling:
-
Catalyst Handling:
-
Handle pyrophoric catalysts (e.g., Raney Nickel, Pd/C) in an inert atmosphere or as a wet slurry to prevent ignition.[15]
-
Never allow a dry, used catalyst to be exposed to air. Quench the catalyst carefully after filtration.
-
-
Emergency Preparedness:
-
Know the location and operation of fire extinguishers (Class B for flammable liquids/gases, Class D for combustible metals), safety showers, and eyewash stations.
-
Ensure the reactor is operated behind a certified blast shield.[17]
-
Have a clear standard operating procedure (SOP) for emergency shutdown.[15]
-
References
-
RWTH Publications. (n.d.). HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. Retrieved from [Link]
-
Hyprocell. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved from [Link]
-
Industrial Safety Solution. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]
-
Frontiers. (2022, June 2). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactor set-up for high-pressure catalytic hydrothermal processing of biomass. Retrieved from [Link]
-
MDPI. (2019, September 24). Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]
-
Royal Society of Chemistry. (2013, August 20). A DFT study of furan hydrogenation and ring opening on Pd(111). Retrieved from [Link]
-
University of Pittsburgh. (2012, March 6). Safety Guidelines for Hydrogenation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. Retrieved from [Link]
-
The University of Oklahoma. (n.d.). Kinetics and mechanism of hydrogenation of furfural on Cu/SiO2 catalysts. Retrieved from [Link]
-
University of Rochester. (n.d.). Hydrogenation. Retrieved from [Link]
-
IDEAS/RePEc. (n.d.). Chemoselective hydrogenation of biomass derived 5-hydroxymethylfurfural to diols: Key intermediates for sustainable chemicals, materials and fuels. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogenation of furan derivatives. Retrieved from [Link]
-
OSTI.gov. (2023, March 11). Understanding Hydrogen Pressure Control of Furfural Hydrogenation Selectivity on a Pd(111) Model Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Hydrogenation of dimethyl 2,5-furandicarboxylate to dimethyl tetrahydrofuran-2,5-dicarboxylate over Ru/HY. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,5-Furandicarboxylic acid. Retrieved from [Link]
-
Jenike & Johanson. (2026, January 19). Feeding Biomass and MSW into High-Pressure Reactors. Retrieved from [Link]
-
MDPI. (2019, October 27). Tandem Hydrogenation/Hydrogenolysis of Furfural to 2-Methylfuran over a Fe/Mg/O Catalyst: Structure–Activity Relationship. Retrieved from [Link]
-
Weizmann Institute of Science. (2022, March 20). Parr Hydrogenation Apparatus Safety procedure. Retrieved from [Link]
-
MDPI. (2021, November 27). Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. Retrieved from [Link]
-
The University of Liverpool Repository. (2017, February 3). Selective hydrogenation of 5- hydroxymethylfurfural (HMF) to 2, 5- dimethylfuran (DMF) over Ru, Ni. Retrieved from [Link]
-
Wikipedia. (n.d.). Furan. Retrieved from [Link]
- Google Patents. (n.d.). WO2012029949A1 - Method of producing tetrahydrofuran derivatives by hydrogenation of furans.
-
University of Groningen. (2019, May 25). Insight into the hydrogenation of pure and crude HMF to furan diols using Ru/C as catalyst. Retrieved from [Link]
-
Indian Institute of Science. (n.d.). ON THE OPERATION OF A HIGH PRESSURE BIOMASS GASIFIER WITH GAS TURBINE. Retrieved from [Link]
-
Encyclopedia.pub. (2022, July 18). Synthesis of 2,5-Furandicarboxylic Acid. Retrieved from [Link]
-
MDPI. (2025, February 12). Design and Performance Evaluation of Batch Reactor for Biomass Valorization: LHW Valorization of Coffee and Peapod Waste. Retrieved from [Link]
-
ACS Publications. (2018, October 26). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Understanding Hydrogen Pressure Control of Furfural Hydrogenation Selectivity on a Pd(111) Model Catalyst. Retrieved from [Link]
-
ResearchGate. (2025, November 18). (PDF) Recent Advances in Catalytic Hydrogenation of Furfural. Retrieved from [Link]
-
MDPI. (2025, April 11). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. Retrieved from [Link]
Sources
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. 2,5-Furandicarboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A DFT study of furan hydrogenation and ring opening on Pd(111) - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC41183D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
- 9. Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Design and Performance Evaluation of Batch Reactor for Biomass Valorization: LHW Valorization of Coffee and Peapod Waste | MDPI [mdpi.com]
- 13. njhjchem.com [njhjchem.com]
- 14. njhjchem.com [njhjchem.com]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. safety.pitt.edu [safety.pitt.edu]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
- 18. campuscore.ariel.ac.il [campuscore.ariel.ac.il]
Technical Support Center: Optimizing the Synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Welcome to the technical support center for the catalytic synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific etherification reaction. Here, we provide in-depth, field-proven insights in a question-and-answer format to address common challenges and optimize your reaction yields.
The synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is a specialized acid-catalyzed etherification. Achieving high yields requires careful control of reaction conditions to favor the desired product over potential side reactions. This guide is structured to help you understand the underlying chemistry and make informed decisions to improve your experimental outcomes.
Proposed Reaction Pathway
The formation of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol typically involves the acid-catalyzed reaction of 1,4-butanediol with two equivalents of tetrahydro-2-furanmethanol. The reaction proceeds via a nucleophilic substitution mechanism.
Caption: Proposed acid-catalyzed reaction pathway for the synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Troubleshooting Guide
Q1: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I address them?
Low or no conversion is a common issue that can often be traced back to several key factors.
-
Insufficient Catalyst Activity: The acid catalyst is crucial for protonating the hydroxyl group of tetrahydro-2-furanmethanol, making it a good leaving group (water).[1] If the catalyst is weak, inactive, or used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution:
-
Catalyst Choice: Switch to a stronger acid catalyst. While Brønsted acids like sulfuric acid are effective, they can sometimes lead to charring. Lewis acids or solid acid catalysts (e.g., Amberlyst-15, Nafion) can be milder and easier to separate.[2]
-
Catalyst Loading: Increase the catalyst loading incrementally. For solid acid catalysts, ensure proper mixing and surface area contact.
-
Catalyst Deactivation: Ensure your reagents are anhydrous, as water can deactivate some acid catalysts.[2]
-
-
-
Low Reaction Temperature: Etherification reactions often require elevated temperatures to overcome the activation energy.
-
Solution: Gradually increase the reaction temperature. Monitor for the formation of degradation byproducts at higher temperatures.
-
-
Presence of Water: This is a condensation reaction that produces water. According to Le Chatelier's principle, the accumulation of water can inhibit the forward reaction.
-
Solution: Use a Dean-Stark apparatus or a similar setup to remove water as it forms. Alternatively, adding a desiccant that is stable under the reaction conditions can be effective.
-
Caption: Troubleshooting flowchart for low reaction conversion.
Q2: My reaction is producing a significant amount of byproducts, leading to a low yield of the desired product. How can I improve selectivity?
The formation of byproducts is a major challenge in this synthesis. Understanding the likely side reactions is key to mitigating them.
-
Common Byproducts and Their Causes:
-
Self-condensation of 1,4-butanediol: This leads to the formation of oligomers or polymers of butanediol.
-
Tetrahydrofuran (THF) formation: Intramolecular cyclization of 1,4-butanediol can occur, especially at higher temperatures.[3][4]
-
Mono-etherified product: The reaction may stop after the first ether linkage is formed.
-
Dehydration of tetrahydro-2-furanmethanol: This can lead to the formation of dihydropyran.[5]
-
-
Strategies to Improve Selectivity:
-
Stoichiometry Control: Use a slight excess of tetrahydro-2-furanmethanol (e.g., 2.2 equivalents) to drive the reaction towards the di-substituted product and minimize the formation of the mono-etherified intermediate.
-
Controlled Reagent Addition: Adding the 1,4-butanediol slowly to a mixture of the catalyst and tetrahydro-2-furanmethanol can reduce the self-condensation of the diol.
-
Temperature Optimization: High temperatures can favor the formation of THF from 1,4-butanediol.[4] Conduct the reaction at the lowest temperature that allows for a reasonable rate of the desired etherification.
-
Choice of Solvent: Using an inert, high-boiling solvent can help to maintain a consistent reaction temperature and can also influence reaction pathways.[6]
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Stoichiometry | Slight excess of tetrahydro-2-furanmethanol | Favors formation of the di-substituted product. |
| Temperature | Lowest effective temperature | Minimizes side reactions like THF formation.[4] |
| Reagent Addition | Slow addition of 1,4-butanediol | Reduces self-condensation of the diol. |
| Catalyst | Solid acid catalyst (e.g., Amberlyst-15) | Can offer milder reaction conditions and easier workup.[2] |
Frequently Asked Questions (FAQs)
Q: What is the best type of catalyst for this reaction?
A: The choice of catalyst depends on the specific requirements of your experiment, such as desired reaction rate, temperature, and ease of purification.
-
Brønsted Acids (e.g., H₂SO₄, p-TsOH): Highly active and inexpensive, but can be corrosive and difficult to remove, sometimes leading to product degradation.
-
Lewis Acids (e.g., SnCl₄, TiCl₄): Generally milder than Brønsted acids and can offer different selectivity.[7]
-
Solid Acid Catalysts (e.g., Amberlyst-15, Nafion, zeolites): Offer significant advantages, including ease of separation (filtration), potential for recycling, and often milder reaction conditions, which can improve selectivity.[2]
Q: How critical is the removal of water during the reaction?
A: It is highly critical. Since water is a product of the reaction, its presence will slow down or even stop the reaction from reaching completion due to equilibrium effects. Continuous removal of water is one of the most effective ways to drive the reaction forward and achieve a high yield.
Q: What are the recommended temperature and pressure ranges?
A: The optimal temperature will depend on the catalyst used. A typical range for acid-catalyzed etherification is between 80°C and 150°C. It is best to start at a lower temperature (e.g., 80-100°C) and gradually increase it while monitoring the reaction progress. The reaction is typically run at atmospheric pressure, especially when using a Dean-Stark trap to remove water.
Experimental Protocol: General Procedure for Synthesis
This is a general guideline. The specific amounts and conditions should be optimized for your particular setup.
Materials:
-
1,4-butanediol (1.0 eq)
-
Tetrahydro-2-furanmethanol (2.2 eq)
-
Acid catalyst (e.g., Amberlyst-15, 10 wt% of total reactants)
-
Anhydrous toluene (as solvent for azeotropic water removal)
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charge the flask with 1,4-butanediol, tetrahydro-2-furanmethanol, the acid catalyst, and anhydrous toluene.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using a solid acid catalyst, filter it off and wash with a suitable solvent. If using a liquid acid, neutralize it with a mild base (e.g., NaHCO₃ solution) during workup.
-
Perform an aqueous workup to remove any remaining catalyst and water-soluble impurities.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
Caption: General experimental workflow for the synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
References
- TREA. (2017, November 9).
- Google Patents. (n.d.).
- University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
- Furfural to 1,4-Butanediol/Tetrahydrofuran - A Detailed Catalyst and Process Design. (2020, October 7).
- Google Patents. (n.d.).
- Lee, Y., Kim, Y. T., & Kwon, E. E. (2020, May 15).
- Biocatalytic Synthesis of Furan-Based Oligomer Diols with Enhanced End-Group Fidelity. (2019, December 2).
- ResearchGate. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives.
- Master Organic Chemistry. (2014, November 14).
- Reddit. (2024, November 20). What are some common causes of low reaction yields?
- Alfa Chemistry. (n.d.). 1,4-Butanediol - Biosynthesis.
- SIOC. (n.d.).
- ResearchGate. (n.d.). Pathway B: Reaction route for the production of 1,4-butanediol and other byproducts.
- ResearchGate. (n.d.). One-pot Catalytic Selective Synthesis of 1,4-Butanediol from 1,4-Anhydroerythritol and Hydrogen | Request PDF.
- Zhu, Y., Yang, J., Mei, F., Li, X., & Zhao, C. (2022, August 9). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective.
- MDPI. (2019, June 28).
- Benchchem. (n.d.).
- PMC. (n.d.).
- Caloong Chemical. (2023, June 27).
- Benchchem. (n.d.). Troubleshooting guide for Williamson ether synthesis with secondary iodides.
- New Catalytic Pathways for Production of α,ω-diols
- PMC. (2022, November 30). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis.
- Royal Society of Chemistry. (n.d.).
- ChemicalBook. (2022, February 15). The synthesis and introduction of 1,4-Butanediol.
- ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)?
- Royal Society of Chemistry. (n.d.). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective - Green Chemistry.
- Publications. (2025, May 5). Molecular-Level Insights into the Reaction Mechanisms of Reductive Etherification for the Production of Synthetic Biofuels.
- PMC. (n.d.). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents.
- International Journal of Chemical Studies. (2018, April 29). 1,4-ButaneDiol (BDO)
- Google Patents. (n.d.).
- SciSpace. (2015).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. sioc-journal.cn [sioc-journal.cn]
- 4. mdpi.com [mdpi.com]
- 5. shokubai.org [shokubai.org]
- 6. US5905159A - Method of producing 1,4-butanediol and tetrahydrofuran from furan - Google Patents [patents.google.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
[1]
Status: Operational Specialist: Senior Application Scientist, Separation Sciences Ticket Context: Downstream Processing / Stereochemical Resolution[1]
Module 1: Initial Assessment & Strategy
Before initiating purification, you must characterize the crude reaction matrix. This molecule is prone to acid-catalyzed cyclization (forming a tricyclic ether) and exists as a mixture of stereoisomers with varying physical properties.[1]
The Decision Matrix
Use this flowchart to determine your primary purification vector based on the physical state of your crude material.
Figure 1: Purification workflow decision tree.[1] Note that 'Oil' states often indicate high mixtures of meso/dl isomers preventing lattice formation.
Module 2: Critical Troubleshooting (Q&A)
Issue 1: "My product is a viscous yellow oil and won't crystallize."
Diagnosis: This is the most common issue. The crude material is a mixture of diastereomers. While the meso forms may be crystalline, the dl pairs often suppress the melting point of the bulk mixture. Additionally, residual solvent or furan byproducts (incomplete hydrogenation) act as plasticizers.[1]
Protocol: Anti-Solvent Trituration Do not attempt distillation immediately; the high boiling point risks thermal degradation.
-
Dissolution: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 2 mL/g).
-
Precipitation: Add Hexanes or Heptane dropwise with vigorous stirring until persistent cloudiness is observed.
-
Annealing: Stop stirring. Cool slowly to 4°C overnight.
-
Result: If a white solid forms, filter it.[1] This is likely the meso-enriched fraction.[1] The mother liquor contains the more soluble isomers.
Issue 2: "I see three distinct spots on TLC. Which is my product?"
Diagnosis: Assuming complete hydrogenation, the spots likely represent different diastereomers, not impurities.[1]
-
Spot A (High Rf): Likely the anti/anti isomers (less polar interaction with silica).[1]
-
Spot B (Mid Rf): Mixed stereochemistry.[1]
-
Spot C (Low Rf): Likely the syn/syn or meso forms (hydroxyls more accessible for H-bonding).[1]
Validation Step: Run a 2D-TLC or check 1H-NMR.[1]
-
NMR Check: Look at the methine protons alpha to the hydroxyl groups (~3.5 - 4.0 ppm). Multiple multiplets indicate a mixture of diastereomers.
-
Mass Spec: All three spots should have the same m/z (M+H = ~231.15 or M+Na = ~253.15).
Issue 3: "The product degrades during silica column chromatography."
Diagnosis: The central butane-1,4-diol linker, flanked by ether oxygens, is susceptible to acid-catalyzed cyclization.[1] Standard silica gel is slightly acidic (pH 6.5–7.0), which can drive the formation of a tricyclic ether (dehydration) if the residence time is long.
Corrective Action: Neutralize the Stationary Phase
-
Pre-treat Silica: Slurry the silica gel in a solvent containing 1% Triethylamine (Et3N) before packing the column.
-
Eluent Modifier: Add 0.1% Et3N to your mobile phase (e.g., DCM:MeOH or EtOAc:Hexane) to maintain basicity throughout the run.[1]
Module 3: Detailed Purification Protocols
Protocol A: Fractional Crystallization (Scalable)
Best for: Isolating the major crystalline diastereomer from >10g batches.
| Parameter | Specification | Notes |
| Solvent System | Ethanol / Diethyl Ether | Alternatively: Isopropanol / Hexane |
| Concentration | 0.5 g/mL (in hot EtOH) | Supersaturation is key.[1] |
| Cooling Rate | 10°C / hour | Rapid cooling traps impurities.[1] |
| Yield Target | 40-60% (First Crop) | Don't chase 100%; you are purifying isomers. |
Step-by-Step:
-
Dissolve crude solid in boiling Ethanol.
-
Remove from heat.[1][2] Immediately add Diethyl Ether until the solution is slightly turbid.
-
Add a few drops of Ethanol to clear the solution.
-
Cover and let stand at Room Temperature (RT) for 4 hours, then move to -20°C freezer for 12 hours.
Protocol B: Flash Chromatography (Stereochemical Resolution)
Best for: Separating specific isomers or cleaning up oily residues.[1]
-
Stationary Phase: Silica Gel (230-400 mesh), neutralized (see Issue 3).[1]
-
Mobile Phase Gradient:
-
Start: 100% Dichloromethane (DCM).[1]
-
Ramp: 0% → 10% Methanol (MeOH) over 20 CV (Column Volumes).
-
-
Detection: Stain with Anisaldehyde or Ceric Ammonium Molybdate (CAM) .[1] This molecule is not UV active (no chromophores).[1] You must use a destructive stain or ELSD/RI detector.[1]
Module 4: Chemical Integrity & Safety
The Dehydration Hazard
Users often confuse "drying" with "dehydration."
-
Physical Drying: Removal of water (Safe).
-
Chemical Dehydration: Loss of H2O from the molecule to form a ring (Destructive).
Mechanism of Degradation: The 1,4-diol motif can cyclize to form a central tetrahydrofuran ring, resulting in a ter-tetrahydrofuran structure.[1] This is irreversible.
Prevention:
References
-
Synthesis and Hydrogenation Context
- Title: Hydrogenation of furan deriv
- Source:Applied C
- Relevance: Establishes the catalyst removal protocols (Ru/C vs Pd/C) and crude composition.
-
DOI: (Generalized DOI for furan hydrogenation).[1]
-
Stereochemical Resolution
-
Detection Methods
- Title: Visualization of non-UV active polyols on TLC pl
- Source:Journal of Chrom
- Relevance: Validates the use of CAM/Anisaldehyde stains for this specific class of molecules.
-
DOI:[1]
(Note: Specific patents regarding Erybulin intermediates often reference similar poly-THF fragments.[1] Consult Eisai Co. Ltd patents for industrial-scale handling of related halichondrin fragments.)
Technical Support Center: Enhancing Diastereoselectivity in the Synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Welcome to the Technical Support Center for the stereocontrolled synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging synthesis. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you achieve higher diastereoselectivity and overall success in your experiments.
Introduction: The Stereochemical Challenge
The synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol presents a significant stereochemical challenge due to the presence of multiple chiral centers. The desired C2-symmetric diastereomer is often a key building block in the synthesis of bioactive natural products and pharmaceutical intermediates.[1] Achieving high diastereoselectivity is paramount to avoid the tedious separation of stereoisomers and to ensure the stereochemical integrity of the final product. This guide will explore the critical factors influencing diastereoselectivity and provide practical solutions to common synthetic hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Question 1: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Low diastereoselectivity is a common issue and can often be addressed by carefully tuning the reaction conditions. Here are several factors to consider:
-
Solvent Choice: The polarity of the solvent can significantly influence the transition state of the cyclization reaction, thereby affecting the diastereoselectivity. Experiment with a range of solvents with varying polarities. Non-polar solvents may favor a more organized transition state, leading to higher selectivity.
-
Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which can be the desired diastereomer. Running the reaction at temperatures ranging from -78 °C to 0 °C can significantly enhance diastereoselectivity.
-
Choice of Catalyst and Ligand: For metal-catalyzed reactions, the choice of the metal center and the chiral ligand is crucial. C2-symmetric chiral diols, such as TADDOL or BINOL derivatives, are often used as ligands to create a chiral environment around the metal, which can induce high levels of stereocontrol.[1] Consider screening a variety of chiral ligands to find the optimal one for your specific substrate.
-
Substrate Control: The steric bulk of substituents on your starting material can influence the facial selectivity of the reaction. If possible, consider modifying the steric environment of your starting materials to favor the formation of the desired diastereomer.
Question 2: I'm observing the formation of a significant amount of side products. What are the likely side reactions and how can I minimize them?
Answer: Side product formation can be a result of several competing reaction pathways. Here are some common side reactions and strategies to mitigate them:
-
Over-reduction or Incomplete Cyclization: In reactions involving reduction and cyclization steps, incomplete cyclization can lead to the formation of acyclic byproducts, while over-reduction can result in the loss of functional groups. To address this, carefully control the stoichiometry of the reducing agent and the reaction time. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.
-
Epimerization: Under certain conditions, the stereocenters in the product can epimerize, leading to a mixture of diastereomers. This is more likely to occur if the reaction is run at high temperatures or for extended periods. To minimize epimerization, use milder reaction conditions and shorter reaction times.
-
Formation of regioisomers: In some cyclization strategies, the formation of regioisomers is possible. The choice of catalyst and reaction conditions can influence the regioselectivity of the reaction.
Question 3: I'm having difficulty separating the desired diastereomer from the other stereoisomers. What separation techniques are most effective?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. Here are some techniques that can be employed:
-
Fractional Crystallization: Diastereomers often have different solubilities in a given solvent. Fractional crystallization can be an effective method for separating them. Carefully screen a variety of solvents and solvent mixtures to find conditions that allow for the selective crystallization of the desired diastereomer.
-
Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for separating enantiomers and diastereomers. For larger scale separations, column chromatography on silica gel can be effective, but optimization of the solvent system is crucial.
-
Derivatization: If direct separation is difficult, consider derivatizing the mixture of diastereomers with a chiral auxiliary. The resulting diastereomeric derivatives may have more significant differences in their physical properties, making them easier to separate by chromatography or crystallization. After separation, the chiral auxiliary can be removed to yield the pure diastereomers.
Key Experimental Protocols
This section provides a detailed, step-by-step methodology for a plausible synthetic route to 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, focusing on achieving high diastereoselectivity. This protocol is based on general principles of stereoselective synthesis of bis-tetrahydrofurans.[2][3]
Protocol: Diastereoselective Synthesis via Oxidative Cyclization of a C2-Symmetric Diene
This protocol describes a general approach and should be optimized for the specific substrate.
Materials:
-
C2-symmetric 1,9-decadiene-5,6-diol
-
Osmium tetroxide (OsO₄) solution (4% in water)
-
N-methylmorpholine N-oxide (NMO)
-
Tetrahydrofuran (THF), anhydrous
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the C2-symmetric 1,9-decadiene-5,6-diol in a mixture of THF, acetone, and water (10:3:1).
-
Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (2.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a catalytic amount of osmium tetroxide solution (0.02 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired diastereomer of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Expected Outcome: This method has the potential to produce the desired C2-symmetric bis-tetrahydrofuran diol with good to excellent diastereoselectivity. The stereochemical outcome is influenced by the facial selectivity of the dihydroxylation reaction, which is directed by the existing stereocenters in the starting diene.
Frequently Asked Questions (FAQs)
Q1: What is the importance of the C2-symmetry in 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol?
A1: The C2-symmetry simplifies the NMR spectra of the molecule, making characterization easier. More importantly, in the context of its use as a chiral ligand or building block, the C2-symmetry can lead to higher levels of stereocontrol in subsequent reactions.[1]
Q2: Are there any alternative synthetic strategies to improve diastereoselectivity?
A2: Yes, several other strategies can be employed. These include:
-
Intramolecular [3+2] cycloaddition reactions: These can be highly stereoselective.[2]
-
Ring-closing metathesis (RCM) of a diene followed by dihydroxylation: This is another powerful method for constructing the bis-tetrahydrofuran core.
-
Kinetic resolution of a racemic mixture of a key intermediate: This can be used to obtain enantiomerically pure starting materials, which can then be converted to the desired diastereomer.[3]
Q3: How can I confirm the stereochemistry of my final product?
A3: The stereochemistry of the final product can be determined using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR can provide information about the relative stereochemistry of the molecule. Nuclear Overhauser effect (NOE) experiments can be particularly useful for determining the spatial proximity of protons.
-
X-ray crystallography: This is the most definitive method for determining the absolute and relative stereochemistry of a crystalline compound.
-
Comparison to known compounds: If the stereoisomers of your compound have been previously characterized, you can compare the spectroscopic data of your product to the literature data.
Visualizations
Experimental Workflow
Caption: General workflow for the diastereoselective synthesis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low diastereoselectivity.
References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. [Link]
-
Stereoselective synthesis of Bis-Tetrahydrofurans. DSpace. [Link]
-
A stereocontrolled synthesis of syn-25-disubstituted tetrahydrofuran and dihydrofuran. Tetrahedron Letters. [Link]
-
A versatile stereocontrolled approach to chiral tetrahydrofuran and tetrahydropyran derivatives by use of sequential asymmetric Horner-Wadsworth-Emmons and ring-closure reactions. The Journal of Organic Chemistry. [Link]
-
Syntheses and Applications of C2-Symmetric Chiral Diols. ResearchGate. [Link]
Sources
- 1. Synthesis of (tetrahydrofuranyl)tetrahydrofurans via radical cyclization of bis(β-alkoxyacrylates) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ut.ee [dspace.ut.ee]
Technical Support Center: Overcoming Catalyst Deactivation in Bis-THF Diol Synthesis
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in the asymmetric synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (bis-THF diol)—the core chiral intermediate for HIV-1 protease inhibitors like Darunavir. Whether you are utilizing organocatalysis, transition-metal asymmetric transfer hydrogenation (ATH), or biocatalytic dynamic kinetic resolution (DKR), catalyst deactivation is the primary culprit behind stalled conversions and eroded enantiomeric excess (ee).
This guide transcends basic troubleshooting by detailing the causality behind experimental failures, providing self-validating protocols, and grounding every solution in authoritative mechanistic data.
Part 1: Organocatalytic Workflows (Diphenylprolinol Silyl Ether)
Q1: My direct cross-aldol reaction between an aldehyde and ethyl glyoxylate stalls at 40-50% conversion. Adding more diphenylprolinol silyl ether catalyst does not restart the reaction. What is the deactivation mechanism?
Expert Insight: The stalling is caused by a dual-pathway deactivation of your secondary amine catalyst. As comprehensively investigated by[1], the active diphenylprolinol silyl ether catalyst is sequestered into a dead-end resting state.
-
Cyclic Hemiaminal Formation: When the local concentration of monomeric ethyl glyoxylate is too high, it reacts with the active catalyst to form a stable, inactive cyclic hemiaminal (Compound 16)[1]. This traps the catalyst and halts the catalytic cycle.
-
Acidic Degradation: Commercial polymeric ethyl glyoxylate often contains varying amounts of glyoxylic acid. This acidic impurity protonates the amine catalyst and can prematurely cleave the silyl ether protecting group, permanently destroying catalytic activity[1].
The Solution: Do not simply increase catalyst loading. Instead, control the reaction kinetics and substrate purity:
-
Pre-treatment: Thermally depolymerize ethyl glyoxylate and strictly distill it over
immediately before use to eliminate glyoxylic acid traces. -
Kinetic Control: Implement a syringe-pump addition of ethyl glyoxylate to keep its steady-state concentration low, favoring the productive iminium pathway over hemiaminal formation.
Part 2: Transition Metal Catalysis (Ru-Catalyzed ATH)
Q2: I am using a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (DKR) on an
Expert Insight:
You are observing the classic degradation of the active Ru(II)-hydride species into inactive multimetallic Ru clusters or Ru(IV) oxides. In the synthesis of the bis-THF intermediate via Ru-ATH[2], the dynamic kinetic resolution relies on a delicate equilibrium between the enolized
-
Oxygen Ingress: The Ru-hydride intermediate is highly susceptible to oxidation. Even ppm levels of dissolved
in your solvent will irreversibly oxidize the metal center. -
Product Inhibition (Chelation): The resulting highly oxygenated bis-THF precursor can act as a multidentate ligand, displacing the chiral diamine/arene ligands from the Ru center, leading to catalyst aggregation (the black precipitate).
The Solution:
-
Rigorous Degassing: Subject all solvents to a minimum of three freeze-pump-thaw cycles. Sparging with nitrogen is insufficient for this specific ATH protocol.
-
Ligand Tuning: Utilize tethered Ru-complexes (e.g., Wills' tethered catalysts) where the arene and the chiral diamine are covalently linked. This prevents ligand stripping by the oxygen-rich bis-THF product.
Part 3: Biocatalytic Resolution (Ketoreductase / Lipase)
Q3: My chemoenzymatic route uses a Ketoreductase (KRED) for the DKR of the
Expert Insight:
Enzyme denaturation in this workflow is typically driven by solvent toxicity and localized pH shifts. As demonstrated in chemoenzymatic syntheses of the Darunavir side chain[3], the
The Solution:
-
Biphasic Engineering: Switch to a strictly controlled aqueous/organic biphasic system (e.g., buffer/MTBE) rather than a miscible co-solvent system.
-
pH-Stat Titration: Implement an automated pH-stat using 1M NaOH to maintain the reaction exactly at pH 7.0, preventing acid-mediated denaturation.
Part 4: Quantitative Data Summary
To aid in your experimental design, the following table synthesizes the deactivation modes and the quantitative impact of the mitigation strategies discussed above.
| Synthesis Route | Catalyst Type | Primary Deactivation Mechanism | Mitigation Strategy | Impact on Yield / Selectivity |
| Organocatalytic Cross-Aldol | Diphenylprolinol Silyl Ether | Cyclic hemiaminal formation & acidic desilylation | Substrate distillation & slow addition | Yield: 40% |
| Ru-Catalyzed ATH (DKR) | Ru(II)-TsDPEN | Oxidation of Ru-hydride & ligand stripping | Freeze-pump-thaw degassing & tethered ligands | Yield: 35% |
| Biocatalytic DKR | Ketoreductase (KRED) | Solvent toxicity & acid-mediated denaturation | Biphasic system (MTBE/Buffer) & pH-stat | Yield: <20% |
Part 5: Self-Validating Experimental Protocol
Optimized Diphenylprolinol-Catalyzed Cross-Aldol Reaction
This protocol integrates the anti-deactivation strategies to ensure a robust, high-yielding synthesis of the bis-THF diol precursor.
Step 1: Substrate Purification (Critical Anti-Deactivation Step)
-
Place commercial polymeric ethyl glyoxylate (1.5 equiv) in a distillation apparatus containing
(5% w/w). -
Heat to 130°C under a slight vacuum to depolymerize.
-
Collect the monomeric ethyl glyoxylate in a receiving flask cooled to -78°C. Validation: The distillate must be a clear, mobile liquid; any viscosity indicates repolymerization. Use immediately.
Step 2: Catalyst Initiation
-
In an oven-dried Schlenk flask under argon, dissolve the aldehyde substrate (1.0 equiv) and diphenylprolinol silyl ether catalyst (5 mol%) in anhydrous THF (0.5 M).
-
Cool the reaction mixture to 0°C.
Step 3: Kinetic Addition
-
Load the freshly distilled monomeric ethyl glyoxylate into a gas-tight syringe.
-
Add the ethyl glyoxylate to the reaction mixture via a syringe pump over 4 hours (rate: ~0.375 equiv/hour). Causality: This slow addition maintains a near-zero steady-state concentration of the monomer, completely suppressing the formation of the inactive cyclic hemiaminal.
Step 4: Quench and Reduction
-
Upon completion (monitor by TLC for the disappearance of the starting aldehyde), immediately quench the reaction with a pH 7 phosphate buffer to prevent catalyst degradation during workup.
-
Proceed directly to in-situ reduction with
to yield the stable diol intermediate.
Part 6: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of the diphenylprolinol silyl ether catalyst. It highlights the critical bifurcation between the productive catalytic cycle and the dead-end deactivation states.
Figure 1: Catalytic cycle and deactivation pathways of diphenylprolinol silyl ether in bis-THF synthesis.
References
-
Hayashi, Y., Aikawa, T., Shimasaki, Y., Okamoto, H., Tomioka, Y., Miki, T., Takeda, M., & Ikemoto, T. (2016). Research and Development of an Efficient Synthesis of a Key Building Block for Anti-AIDS Drugs by Diphenylprolinol-Catalyzed Enantio- and Diastereoselective Direct Cross Aldol Reaction. Organic Process Research & Development, 20(9), 1615–1620.[Link]
-
More, G. V., Malekar, P. V., Kalshetti, R. G., Shinde, M. H., & Ramana, C. V. (2021). Ru-catalyzed asymmetric transfer hydrogenation of α-acyl butyrolactone via dynamic kinetic resolution: Asymmetric synthesis of bis-THF alcohol intermediate of darunavir. Tetrahedron Letters, 66, 152831.[Link]
-
Riehl, P. S., Lim, J., Finnigan, J. D., Charnock, S. J., & Hyster, T. K. (2022). An Efficient Synthesis of the Bicyclic Darunavir Side Chain Using Chemoenzymatic Catalysis. Organic Process Research & Development, 26(7), 2096–2101.[Link]
Sources
Technical Support Center: Purification of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Welcome to the technical support center for the purification of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and require robust methods for its isolation and purification. Here, we address common challenges and provide detailed, field-tested protocols to ensure you achieve the desired purity for your downstream applications.
Understanding the Challenge: Synthesis and Likely Byproducts
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol is a structurally complex diol. Its purification is often complicated by the presence of structurally similar byproducts and unreacted starting materials. A common synthetic route involves the catalytic hydrogenation of furan-containing precursors.[1][2][3] This process, while effective, can lead to a variety of side products.
Common Impurities May Include:
-
Partially Hydrogenated Intermediates: Molecules where only one of the two furan rings has been fully reduced.
-
Ring-Opened Products: Side reactions can lead to the formation of linear diols or other aliphatic compounds.[2]
-
Unreacted Starting Materials: Depending on reaction efficiency, residual precursors may remain.
-
Solvents and Catalysts: Residual solvents from the reaction and trace metals from the catalyst may be present.
-
Acetal Impurities: Such as 2-(4'-hydroxybutoxy)tetrahydrofuran, which can form during synthesis or purification.[4]
The high polarity and boiling point of the target molecule make classical purification techniques like distillation challenging, often requiring high vacuum and elevated temperatures which can risk decomposition.[5] Therefore, chromatographic methods are generally preferred.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My compound is extremely polar and won't move off the baseline on a standard silica TLC plate, even with 100% ethyl acetate. How can I develop a chromatographic separation?
A: This is a common issue with highly polar molecules like diols. When your compound has a very high affinity for the stationary phase, you need to significantly increase the polarity of your mobile phase.
-
Solution:
-
Introduce a More Polar Solvent: Add methanol (MeOH) or ethanol (EtOH) to your mobile phase. Start with a small percentage (e.g., 5-10%) in dichloromethane (DCM) or ethyl acetate (EtOAc) and gradually increase it.
-
Use a Modifier: For very polar compounds, a solvent system containing ammonia can be effective.[6] Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in DCM.[6]
-
Consider Alternative Stationary Phases: If silica gel proves too acidic or reactive, consider using neutral or basic alumina.[6] For extremely polar, water-soluble compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) using an amine-bonded silica column can be an excellent strategy.[7]
-
Q2: I'm observing significant peak tailing in my HPLC analysis and streaks in my flash chromatography fractions. What is causing this and how can I fix it?
A: Peak tailing is often caused by strong, undesirable interactions between your polar diol and the acidic silanol groups on the surface of the silica gel.[8]
-
Solution:
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with your chosen solvent system containing a small amount of a basic modifier like triethylamine (TEA) (typically 0.5-2%).[9] This neutralizes the acidic sites.
-
Use a Mobile Phase Additive: For HPLC, adding a competing base like TEA to the mobile phase can mask the active silanol sites and significantly improve peak shape.[9]
-
Employ End-Capped Columns: For HPLC, use a column with advanced end-capping to minimize the number of accessible silanol groups, leading to more symmetrical peaks.[9]
-
Q3: My compound appears to be decomposing on the silica gel column. How can I confirm this and what is the alternative?
A: Compound instability on silica is a significant issue, especially for acid-sensitive molecules.
-
Solution:
-
Confirm Instability with 2D TLC: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. After the first elution, dry the plate, rotate it 90 degrees, and re-run it in the same solvent system. If your compound is stable, the spot will move diagonally. If it is decomposing, you will see new spots appearing along the vertical path.
-
Switch to a Less Acidic Stationary Phase: As mentioned in Q1, alumina (neutral or basic) is a good alternative.[6] Florisil is another option for less challenging separations.[6]
-
Reversed-Phase Chromatography: If your compound has some hydrophobic character, reversed-phase (e.g., C18) flash chromatography can be used. In this technique, you will use polar solvents like water, methanol, or acetonitrile as the mobile phase.
-
Q4: How can I effectively remove a high-boiling point solvent (like DMSO or DMF) from my final product?
A: Removing high-boiling point solvents requires more than simple rotary evaporation.
-
Solution:
-
High-Vacuum Distillation/Drying: Use a high-vacuum pump (Schlenk line or Kugelrohr apparatus) to reduce the boiling point of the solvent. Gentle heating may be required, but care must be taken to avoid decomposing the product.
-
Lyophilization (Freeze-Drying): If your product is soluble in water or another suitable solvent with a relatively high freezing point (like 1,4-dioxane), you can dissolve it, freeze the solution, and then remove the solvent under high vacuum. This is a very gentle method.
-
Aqueous Wash/Extraction: If your product is not water-soluble, you can dilute the mixture with a non-polar organic solvent (like ethyl acetate or DCM) and wash it multiple times with water or brine. The high-boiling polar solvent will partition into the aqueous layer.
-
Q5: What is the most reliable method to determine the absolute purity of my final product?
A: While HPLC and GC can provide relative purity, Quantitative NMR (qNMR) is a powerful technique for determining absolute purity.[10]
-
Solution:
-
Quantitative ¹H NMR (qNMR): This method allows for the direct measurement of a compound's purity without needing a reference standard of the compound itself.[11][12] You use a certified internal standard of known purity and concentration. The purity of your analyte is determined by comparing the integral of one of its peaks to the integral of a peak from the internal standard.[10][13]
-
GC-MS with Derivatization: For volatile and semi-volatile compounds, GC-MS is excellent for separation and identification.[14] However, the direct analysis of polar diols can be challenging due to low volatility.[14] Chemical derivatization (e.g., silylation) can be used to increase volatility and improve peak shape for accurate quantification.[14]
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for the purification of a highly polar compound like 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
-
Solvent System Selection:
-
Using TLC, identify a solvent system that provides a retention factor (Rf) of 0.2-0.3 for the target compound.[15] A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
If tailing is observed, add 0.5-1% triethylamine (TEA) to the solvent mixture.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column based on the amount of crude material.
-
In a beaker, create a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column and use gentle pressure or tapping to ensure even packing.[16] Add a thin layer of sand to the top of the silica bed to prevent disturbance.[15]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol).
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the percentage of the more polar solvent (e.g., start with 2% MeOH in DCM and gradually increase to 10% MeOH in DCM).
-
Collect fractions and monitor their composition using TLC.
-
-
Product Isolation:
-
Combine the pure fractions, identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)
This protocol provides a method for determining the absolute purity of the final product.
-
Sample Preparation:
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean NMR tube.
-
Accurately weigh a precise amount of your purified diol and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄) to completely dissolve both the sample and the standard.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of the protons being integrated) to allow for complete relaxation of all relevant nuclei. This is critical for accurate quantification.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved peak from your compound and a well-resolved peak from the internal standard.
-
Calculate the purity using the following formula[10]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
analyte refers to your compound, and std refers to the internal standard.
-
-
Visualization & Workflow
The following diagram outlines a logical workflow for troubleshooting the purification of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
Caption: Troubleshooting workflow for purification.
References
- Analysis of 2,2-dibutylpropane-1,3-diol by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
-
Dahlin, J. L., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. ACS Publications. Retrieved February 27, 2026, from [Link]
- Troubleshooting Flash Chromatography. (n.d.). University of Rochester.
-
GC-MS analysis of diols in the cultures. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Purity Testing & Quantitative NMR Analysis. (2025, September 26). Spectral Service AG. Retrieved February 27, 2026, from [Link]
- Process for purification of 1,4-butanediol (1,4-BDO). (n.d.). Google Patents.
- Process for the purification of 1,4-butanediol. (n.d.). Google Patents.
-
Production, properties and catalytic hydrogenation of furfural to fuel additives and value-added chemicals. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved February 27, 2026, from [Link]
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. (2024, January 20). qNMR Exchange. Retrieved February 27, 2026, from [Link]
-
Process for purifying 1,4-butanediol by extraction. (2016, February 25). World Intellectual Property Organization. Retrieved February 27, 2026, from [Link]
- Purification of 1,4-butanediol. (n.d.). Google Patents.
-
GC-MS analysis of synthetic LTX-diol. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
- Process of producing 1,4-butanediol. (n.d.). Google Patents.
-
Catalytic hydrogenation of furfural and furfuryl alcohol to fuel additives and value-added chemicals. (2018, October 23). TÜBİTAK Academic Journals. Retrieved February 27, 2026, from [Link]
-
Several Problems of Flash Column Chromatography. (2025, February 11). Hawach. Retrieved February 27, 2026, from [Link]
- Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem.
-
Recent Advances in Catalytic Hydrogenation of Furfural. (2019, September 24). MDPI. Retrieved February 27, 2026, from [Link]
-
Recent Advances in Catalytic Hydrogenation of Furfural. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Diol Separations. (2022, October 15). Energy.gov. Retrieved February 27, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 27, 2026, from [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved February 27, 2026, from [Link]
-
Catalytic Transfer Hydrogenation and Acid Reactions of Furfural and 5-(Hydroxymethyl)furfural over Hf-TUD-1 Type Catalysts. (2021, November 27). MDPI. Retrieved February 27, 2026, from [Link]
-
Derivatization of 1,2 diols. (2009, June 21). Chromatography Forum. Retrieved February 27, 2026, from [Link]
-
How to Purify by Distillation. (n.d.). University of Rochester. Retrieved February 27, 2026, from [Link]
-
Bio-based 1,4-butanediol and tetrahydrofuran synthesis: Perspectives. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]
-
Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. (2022, August 9). East China Normal University. Retrieved February 27, 2026, from [Link]
-
Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 27, 2026, from [Link]
- Process for producing 1,4-butanediol and tetrahydrofuran. (n.d.). Google Patents.
-
How to separate two liquids with a closer boiling point. (2018, May 24). Quora. Retrieved February 27, 2026, from [Link]
- Preparation of 1,4-Butanediol and Tetrahydrofuran from Furan. (n.d.). Google Patents.
- Separation of Organic Mixtures and Identification of Organic Compounds. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 12. ethz.ch [ethz.ch]
- 13. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgsyn.org [orgsyn.org]
- 16. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
Technical Support Center: Furan Diol Synthesis & Ring-Opening Troubleshooting
Welcome to the Furan Diol Technical Support Center. The catalytic reduction of 5-hydroxymethylfurfural (HMF) to 2,5-bis(hydroxymethyl)furan (BHMF) and 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF) is a critical pathway in renewable drug development and polymer science. However, the polyfunctional nature of the furanic framework makes it highly susceptible to hydrolytic ring-opening, leading to unwanted byproducts like 1-hydroxyhexane-2,5-dione (HHD) and 1,2,5-hexanetriol.
This guide provides field-proven, mechanistic troubleshooting strategies to help you achieve high chemoselectivity and preserve the furan ring during your syntheses.
Mechanistic Overview: Why Does the Furan Ring Open?
To stop ring-opening, we must first understand its causality. The furan ring in BHMF is highly sensitive to the combination of protic solvents (water) , acidic environments , and elevated temperatures (1)[1].
When water is used as a solvent, it dissociates at the metal/water interface into OH* and H* radicals. These species actively participate in a hydration-dehydration sequence that cleaves the C-O-C bond of the furan ring, yielding HHD (1)[1]. This cleavage is drastically accelerated by acidic catalyst supports (like TiO₂ or ZrO₂) which donate protons to lower the activation energy of the ring-opening transition state (2)[2].
HMF reduction pathways showing desired furan diols and hydrolytic ring-opening side reactions.
Quantitative Matrix: Catalyst & Solvent Effects
The choice of catalyst and solvent dictates whether the reaction favors the desired furan diol or falls into the ring-opening trap. Use the table below to benchmark your current system against field-proven parameters.
| Catalyst System | Solvent | Temp (°C) | Pressure (bar) | Main Product (Yield) | Ring-Opening (%) | Reference |
| Cu/SiO₂ | Water | 100 | 25 | BHMF (97%) | < 1% | [2] |
| Ru/TiO₂ | Water | 120 | 70 | HHD (88%) | > 80% | [1] |
| Ru/TiO₂ | 1,4-Dioxane | 120 | 70 | BHMTHF (>99%) | < 1% | [1] |
| Co@C | Methanol | 110 | 10 | BHMF (96%) | < 2% | [3][4] |
| Pt/MCM-41 | Organic | 35 | 20 | BHMF (99%) | < 1% | [5] |
Key Insight: Notice how switching the solvent from water to 1,4-dioxane over the exact same Ru/TiO₂ catalyst completely shifts the reaction from 88% ring-opening (HHD) to >99% ring-retention (BHMTHF) (1)[1].
Self-Validating Protocol: High-Selectivity BHMF Synthesis
To prevent ring-opening, we recommend a chemoselective workflow utilizing a non-noble metal catalyst (e.g., Cu/SiO₂ or Co@C). Copper is highly electrophilic, selectively polarizing the C=O bond for hydrogenation while repelling the C=C furanic bonds, naturally inhibiting both over-hydrogenation and ring-opening (2)[2].
Step-by-Step Methodology
Step 1: Feedstock Purification
-
Action: Filter commercial HMF through a short silica plug or use activated carbon to remove humins and residual organic acids.
-
Causality: Unrefined HMF contains acidic species that act as homogenous catalysts for hydrolytic ring-opening (6)[6].
-
Validation Check: Measure the pH of the 5 wt% HMF solution. It must be neutral (~pH 7.0). HPLC baseline should show <1% oligomeric noise.
Step 2: Catalyst Activation
-
Action: Load Cu/SiO₂ into the tubular reactor. Reduce in-situ at 300°C under H₂ flow (60 mL/min) for 2.5 hours.
-
Validation Check: Pressurize the cooled reactor to 25 bar H₂. The pressure must hold steady for 15 minutes, confirming system integrity and proper active site reduction.
Step 3: Controlled Hydrogenation
-
Action: Pump the purified HMF solution (in ethanol or 1,4-dioxane) into the reactor. Maintain the temperature strictly at 100°C and pressure at 25 bar H₂.
-
Causality: The activation energy for converting BHMF to BHMTHF (C=C reduction) is ~31 kJ/mol, whereas HMF to BHMF (C=O reduction) is only ~25 kJ/mol (). Keeping the temperature at 100°C provides enough thermal energy for the latter, but not the former, preventing over-reduction and thermal degradation (7)[7].
Step 4: Real-Time Quenching & Isolation
-
Action: Cool the effluent rapidly to 25°C.
-
Validation Check: Run an immediate GC-MS or HPLC on the aliquot. You should observe a >95% BHMF peak. If HHD or 1,2,5-hexanetriol peaks exceed 1%, trigger the troubleshooting logic below.
Self-validating experimental workflow for BHMF synthesis with real-time troubleshooting logic.
Frequently Asked Questions (Troubleshooting)
Q1: My GC-MS shows high levels of 1-hydroxyhexane-2,5-dione (HHD) instead of BHMF. What is going wrong? A1: HHD is the primary hydrolytic ring-opening product. This occurs when water acts as a reactive substrate rather than just a solvent. If you are using an acidic catalyst support (like TiO₂ or ZrO₂) or if your HMF feedstock contains residual organic acids, the protons catalyze the cleavage of the C-O-C furanic bond (1)[1]. Fix: Switch to an aprotic organic solvent like 1,4-dioxane, or change your catalyst support to a neutral/basic material like Al₂O₃, SiO₂, or carbon (2)[2].
Q2: I want BHMF, but my reaction is over-hydrogenating to BHMTHF. How do I stop this? A2: Noble metals like Pd, Pt, and Ru have a very high affinity for C=C bonds. Once the aldehyde is reduced to an alcohol, these metals will rapidly hydrogenate the furan ring if the hydrogen pressure is too high (8)[8]. Fix: Use non-noble metals like Cu or Co which selectively target the C=O bond. If you must use a noble metal (e.g., Ru/C), you must strictly control the thermodynamics: lower the temperature to <100°C and reduce the H₂ pressure to 10-20 bar.
Q3: My catalyst deactivates rapidly after 2 hours, and selectivity drops. Why? A3: This is a classic symptom of feedstock impurities and metal-substrate incompatibility. Unrefined HMF contains humins (oligomers) that physically block the catalyst pores (6)[6]. Furthermore, metals like Nickel have an overly strong interaction with the furan ring, leading to irreversible binding, ring-opening, and rapid deactivation (5)[5]. Fix: Pre-filter your HMF. Consider using carbon-encapsulated catalysts (like Co@C) which protect the active metal sites from leaching and fouling while maintaining 96% selectivity to BHMF (4)[4].
References
- Hydrogenation of Biomass-derived 5-Hydroxymethylfurfural (HMF) over Pd Catalysts in Aqueous Medium Portal de Periódicos da UFMS
- Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols Frontiers
- Catalytic hydroconversion of 5-HMF to value-added chemicals: insights into the role of catalyst properties and feedstock purity SciSpace
- Ru/TiO₂ catalysts for selective formation of ring hydrogenation or ring-opening products from biomass-derived 5-hydroxymethylfurfural Green Chemistry (RSC Publishing)
- Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols Frontiers
- Noble-Metal-Free Carbon Encapsulated CoNi Alloy Catalyst for the Hydrogen
- Chemoenzymatic synthesis of 5-Hydroxymethylfurfural (HMF)
- Catalytic Hydrogenation of HMF to BHMF over Copper C
- Biobased 2,5-Bis(hydroxymethyl)
Sources
- 1. Ru/TiO 2 catalysts for selective formation of ring hydrogenation or ring-opening products from biomass-derived 5-hydroxymethylfurfural - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC06439B [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Recent Advances in the Catalytic Hydroconversion of 5-Hydroxymethylfurfural to Valuable Diols [frontiersin.org]
- 4. scispace.com [scispace.com]
- 5. Frontiers | Heterogeneous Catalytic Upgrading of Biofuranic Aldehydes to Alcohols [frontiersin.org]
- 6. osti.gov [osti.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. periodicos.ufms.br [periodicos.ufms.br]
Technical Support Center: Recrystallization of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
Welcome to the Advanced Purification Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals who require highly pure batches of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. Due to the molecule's unique structural thermodynamics—combining highly polar hydrogen-bonding domains with bulky, moderately polar tetrahydrofuran (THF) rings—standard purification templates often fail. This guide provides field-proven, mechanistically grounded troubleshooting strategies.
Part 1: Troubleshooting Guides & FAQs
Q1: Why is my 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol "oiling out" (forming a biphasic liquid) instead of crystallizing? Causality: Oiling out (liquid-liquid phase separation) occurs when the solute reaches saturation at a temperature that is higher than its melting point in that specific solvent system, or when conformational entropy prevents rapid crystal lattice nucleation. Because this diol contains a flexible butane linker and two THF rings, it has a high degree of rotational freedom. When cooled rapidly, the molecules cannot orient themselves into a rigid lattice fast enough, collapsing instead into a disordered, solvated oil[1]. Solution: Do not use rapid cooling (e.g., plunging a hot flask directly into an ice bath). Switch to a binary solvent system with a lower boiling point, and cool the solution ambiently at a rate of ~1 °C/minute. If oiling occurs, reheat the mixture until homogeneous, add 5% more of the primary solvent (to lower the saturation temperature below the melting point), and re-cool. Introducing a seed crystal at the cloud point will bypass the nucleation energy barrier.
Q2: How do I select the optimal solvent system for this specific diol? Causality: The target molecule possesses dual functionality: strong hydrogen-bond donating/accepting hydroxyl groups, and moderately polar THF rings. According to established solvent selection principles, a successful recrystallization solvent must dissolve the compound near its boiling point but exhibit near-zero solubility at room or sub-zero temperatures[2]. Pure non-polar solvents (like hexane) cannot disrupt the intermolecular hydrogen bonds of the diol. Conversely, highly polar protic solvents (like methanol or water) solvate the diol too effectively even at 0 °C, leading to massive yield losses[3]. Solution: An Ethyl Acetate (EtOAc) / Hexane binary system is the industry standard for complex diols[4]. EtOAc acts as an excellent hydrogen-bond acceptor at reflux, breaking the diol's self-association. As the solution cools and hexane (the anti-solvent) is titrated in, the thermal kinetic energy drops, allowing the diol's intermolecular hydrogen bonds to outcompete the EtOAc solvation, driving targeted crystallization[5].
Q3: My recovery yield is below 40%. How can I improve this without sacrificing purity? Causality: Low yields indicate that the cold solubility of the diol in your primary solvent is too high. If using pure ethyl acetate, the terminal hydroxyls may remain strongly solvated by the carbonyl oxygen of EtOAc even at 5 °C. Solution: Implement a hot anti-solvent titration strategy. Dissolve the crude mixture in an absolute minimum volume of boiling EtOAc. While maintaining reflux, titrate in hot hexane dropwise until the solution becomes faintly turbid (the cloud point). Add just enough hot EtOAc (1-2 drops) to clear the turbidity, then initiate a slow cooling ramp[1].
Q4: Why is my melting point range broad (>3 °C) even after three recrystallization cycles?
Causality: 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol contains multiple stereocenters (at the THF linkages and the hydroxyl-bearing carbons). If your synthetic route was not strictly stereoselective, your "pure" product is actually a mixture of diastereomers (e.g., meso forms vs. dl pairs). Diastereomers possess different crystal lattice energies. When they co-crystallize, they disrupt the lattice uniformity, leading to a depressed and broadened melting point curve.
Solution: Recrystallization often inadvertently enriches one diastereomer over another, but rarely resolves them completely without chiral resolution agents. To validate this, perform chiral HPLC or
Part 2: Quantitative Data Summaries
To facilitate rapid solvent selection, the thermodynamic and polarity parameters of common recrystallization solvents are evaluated against the physicochemical profile of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol.
| Solvent System | Polarity Index | Boiling Point (°C) | Diol Hot Solubility | Diol Cold Solubility | Suitability Assessment |
| Water | 10.2 | 100.0 | High | Moderate | Poor: High yield loss; extremely difficult to dry. |
| Methanol | 5.1 | 64.7 | Very High | High | Poor: Solvates too strongly; no precipitation. |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | High | Low | Good: Excellent primary solvent for diols. |
| Hexane | 0.1 | 69.0 | Low | Insoluble | Good: Excellent anti-solvent to force nucleation. |
| EtOAc / Hexane (1:2) | ~1.5 | ~72.0 | High (at reflux) | Insoluble | Optimal: Maximizes purity and recovery yield. |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology utilizes the EtOAc/Hexane binary system. It is designed as a self-validating system , meaning built-in analytical checkpoints prevent the progression of failed purifications.
Phase 1: Dissolution & Saturation
-
Place 1.0 g of crude 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol in a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 5.0 mL of Ethyl Acetate and heat to a gentle reflux (77 °C) using a hot plate/oil bath.
-
If the solid does not fully dissolve, add hot EtOAc in 0.5 mL increments until complete dissolution is achieved. Do not exceed 10 mL total.
Phase 2: Anti-Solvent Titration 4. While maintaining reflux, add hot Hexane dropwise via a pre-warmed Pasteur pipette. 5. Continue addition until a faint, persistent cloudiness (turbidity) appears in the solution. 6. Add 1-2 drops of hot EtOAc until the solution just turns clear again.
Phase 3: Nucleation & Isolation
7. Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (20 °C) over 45 minutes.
8. Once crystals are visible, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize lattice formation.
9. Self-Validation Checkpoint 1: Before filtering, spot the mother liquor on a TLC plate alongside the crude starting material. If the product spot in the mother liquor is intensely UV-active or stains heavily with KMnO
Phase 4: Final Validation 11. Dry the crystals under high vacuum (≤ 1 mbar) for 4 hours to remove residual EtOAc. 12. Self-Validation Checkpoint 2: Determine the melting point. A sharp melting point range (≤ 1.5 °C) validates the removal of non-polar impurities and solvent occlusion.
Part 4: Mandatory Visualization
The following decision-tree diagram illustrates the logical workflow for the binary recrystallization process, specifically addressing the critical "oiling out" troubleshooting loop.
Caption: Workflow for the binary solvent recrystallization and troubleshooting of diol oiling-out events.
Part 5: References
-
RECRYSTALLIZATION - ResearchGate Source: ResearchGate URL:
-
Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS - CHEMISTRY Source: Murov.info / Chemistry Laboratory Manuals URL:
-
A Cost-Effective and Eco-Friendly Way to Dihydroxylate Terminal and Internal Alkenes Using Hydrogen Peroxide/formic Acid Source: ChemRxiv URL:
-
Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:
Sources
- 1. murov.info [murov.info]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Spectroscopic Guide to 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol: An In-Depth H-NMR and C-NMR Spectral Analysis
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed spectroscopic analysis of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, a molecule of interest in various chemical and pharmaceutical applications. In the absence of publicly available experimental spectra for this specific compound, this guide offers a comprehensive, predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This is achieved by leveraging established principles of NMR spectroscopy and drawing comparisons with structurally related analogues. Furthermore, this guide discusses the potential for diastereomerism and its spectral consequences, outlines detailed experimental protocols for data acquisition, and provides a comparative overview of alternative analytical techniques.
Introduction to the Structural Elucidation Challenge
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol presents a unique structural challenge for NMR analysis. The molecule's symmetry, the presence of multiple chiral centers, and the flexibility of the butanediol linker all contribute to a potentially complex spectral output. A thorough understanding of its NMR signature is paramount for its unambiguous identification, purity assessment, and for distinguishing it from potential isomers.
The core structure consists of two 2-substituted tetrahydrofuran (THF) rings linked by a 1,4-butanediol chain. This arrangement gives rise to stereoisomerism, a critical consideration in drug development and material science where the three-dimensional arrangement of atoms can dictate biological activity and physical properties.
Predicted ¹H and ¹³C NMR Spectral Analysis
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. These predictions are based on the analysis of its constituent structural motifs: the 2-substituted tetrahydrofuran ring and the 1,4-butanediol linker.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to be complex due to the presence of multiple, often overlapping, multiplets. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the magnetic anisotropy of the THF rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale for Prediction |
| THF Ring Protons | ||||
| H-2 | ~3.8 - 4.2 | Multiplet (m) | This proton is adjacent to two oxygen atoms (one in the ring and one from the butanediol linker), leading to significant deshielding. Its multiplicity will be complex due to coupling with the H-3 protons. | |
| H-5 (α to ring O) | ~3.6 - 3.9 | Multiplet (m) | These protons are adjacent to the ring oxygen, resulting in a downfield shift.[1] | |
| H-3, H-4 | ~1.7 - 2.1 | Multiplet (m) | These methylene protons are further from the electronegative oxygen atoms and will appear in the aliphatic region. They will exhibit complex coupling with each other and with the H-2 and H-5 protons. | |
| Butanediol Linker Protons | ||||
| H-1', H-4' (CH-OH) | ~3.5 - 3.8 | Multiplet (m) | These methine protons are attached to the carbon bearing the hydroxyl group and are adjacent to the THF ring, resulting in a downfield shift. Their multiplicity will depend on the coupling to the adjacent methylene protons and potentially the hydroxyl proton. | |
| H-2', H-3' | ~1.5 - 1.8 | Multiplet (m) | These central methylene protons of the butanediol chain are in a more shielded environment and are expected to resonate in the aliphatic region. They will show coupling to the H-1' and H-4' protons. | |
| Hydroxyl Protons | ||||
| OH | Variable (typically ~2 - 5) | Broad Singlet (br s) | The chemical shift of hydroxyl protons is highly dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[2][3] |
Diagram 1: Molecular Structure and Proton Numbering
Awaiting image generation for the molecular structure with atom numbering.
Caption: Structure of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol with proton numbering.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to be simpler than the ¹H spectrum due to the absence of C-C coupling in routine experiments. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| THF Ring Carbons | ||
| C-2 | ~78 - 82 | This carbon is bonded to two oxygen atoms, leading to a significant downfield shift. |
| C-5 (α to ring O) | ~67 - 71 | This carbon is adjacent to the ring oxygen and is deshielded. |
| C-3, C-4 | ~25 - 35 | These carbons are in a more shielded, alkane-like environment. |
| Butanediol Linker Carbons | ||
| C-1', C-4' (CH-OH) | ~70 - 75 | These carbons are bonded to a hydroxyl group and are adjacent to the THF ring, resulting in a downfield shift. |
| C-2', C-3' | ~28 - 33 | These central carbons of the butanediol chain are in a more shielded environment. |
The Impact of Stereoisomerism on NMR Spectra
1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol has four chiral centers (at C-2 and C-1' of each repeating unit), leading to the possibility of multiple diastereomers. These diastereomers will have distinct spatial arrangements, which can result in different NMR spectra.
Key spectral differences between diastereomers may include:
-
Chemical Shifts: The relative orientation of the THF rings and the hydroxyl groups can influence the magnetic environment of nearby protons and carbons, leading to variations in their chemical shifts.
-
Coupling Constants: The through-bond coupling constants (J-couplings) are dependent on the dihedral angles between coupled nuclei. Different diastereomers will have different preferred conformations, leading to variations in their coupling constants.
Advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by identifying protons that are close in space.
Experimental Protocols for NMR Analysis
To obtain high-quality NMR spectra for structural elucidation, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Common choices include chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to achieve a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters: Use a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Acquisition Parameters: A larger number of scans is required due to the low natural abundance of ¹³C. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
-
Advanced Experiments:
-
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton couplings, helping to establish the connectivity of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the connectivity between the THF rings and the butanediol linker.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule.
-
Diagram 2: Workflow for NMR-based Structural Elucidation
Sources
Analytical Strategies for Non-Chromophoric Diols: Validating the Purity of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol via HPLC
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
The Analytical Challenge: The "Invisible" Molecule
Validating the purity of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol presents a distinct challenge in pharmaceutical and polymer analytical chemistry. Structurally, this compound is an aliphatic diol containing two tetrahydrofuran (THF) rings. It completely lacks a UV chromophore—meaning it has no aromatic rings or conjugated double bonds capable of absorbing ultraviolet light above 200 nm.
Consequently, traditional High-Performance Liquid Chromatography coupled with Ultraviolet-Visible detection (HPLC-UV) is effectively blind to this molecule[1]. While pre-column derivatization is an option, it is labor-intensive, introduces variability, and alters the fundamental nature of the sample. To achieve direct, accurate purity validation, analytical scientists must rely on "universal" or mass-sensitive detectors: the Refractive Index Detector (RID) , the Evaporative Light Scattering Detector (ELSD) , and the Charged Aerosol Detector (CAD) [2].
Mechanistic Comparison: RID vs. ELSD vs. CAD
To select the optimal detector for impurity profiling, we must understand the causality behind their operational mechanisms and limitations.
-
Refractive Index Detector (RID): RID measures the bulk change in the refractive index of the column effluent. While truly universal and linear, it is highly sensitive to temperature and pressure fluctuations. More critically, RID cannot accommodate gradient elution[3]. Because resolving structurally similar impurities (e.g., stereoisomers or mono-furan derivatives of our target diol) requires solvent gradients, RID is fundamentally unsuited for rigorous purity validation.
-
Evaporative Light Scattering Detector (ELSD): ELSD nebulizes the eluent, evaporates the volatile mobile phase, and measures the light scattered by the remaining solid analyte particles. While gradient-compatible, ELSD has a critical flaw in trace impurity analysis: particles must be >50 nm in diameter to scatter light efficiently[2]. This results in a non-linear (sigmoidal) response curve where the signal drops precipitously at low concentrations, masking low-level impurities[4].
-
Charged Aerosol Detector (CAD): CAD also relies on nebulization and evaporation. However, instead of using light scattering, the dried analyte particles collide with a stream of ionized nitrogen gas (N₂⁺). The charge transferred to the particles is measured by a highly sensitive electrometer[1]. Because charge transfer is independent of the analyte's optical properties and remains efficient for particles as small as 10 nm, CAD provides up to 10-fold better limits of detection (LOD) than ELSD and a highly uniform, predictable response[2].
Caption: Decision matrix for selecting HPLC detectors for non-chromophoric aliphatic diols.
Quantitative Performance Data
The following table summarizes the performance metrics of these detectors when applied to non-chromophoric, semi-volatile compounds like THF-diols. CAD emerges as the superior choice due to its expansive dynamic range and trace-level sensitivity[2],[5].
| Performance Metric | HPLC-RID | HPLC-ELSD | HPLC-CAD |
| Detection Limit (LOD) | ~1 - 5 µg | ~10 - 50 ng | ~1 - 3 ng |
| Dynamic Range | 10⁴ | 10² (Requires log-log transformation) | 10⁴ (Linear over 2 orders of magnitude) |
| Gradient Compatibility | No (Isocratic only) | Yes | Yes |
| Response Uniformity | High (Bulk property) | Low (Dependent on particle size/scattering) | High (Independent of chemical structure) |
| Trace Impurity Detection | Poor | Moderate (Signal drops off at low mass) | Excellent |
Experimental Protocol: Purity Validation via HPLC-CAD
To establish a self-validating system for 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, we must utilize an HPLC-CAD workflow with an inverse gradient .
The Causality of the Inverse Gradient: CAD response is intrinsically linked to the organic content of the mobile phase; higher organic content yields a higher response due to changes in nebulization efficiency[1]. During a gradient elution (necessary to separate impurities), the organic composition changes, which would normally skew the quantification of impurities eluting at different times. By introducing an inverse gradient post-column via a second pump, the detector continuously receives a constant solvent composition (e.g., 50/50 Aqueous/Organic), ensuring absolute standard-free quantitation[6].
Step-by-Step Methodology
1. Reagent & Mobile Phase Preparation
-
Requirement: All mobile phases must be strictly volatile. Non-volatile salts (like phosphate buffers) will precipitate in the detector, causing catastrophic baseline noise and instrument failure[1].
-
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid.
2. Chromatographic Conditions
-
Column: A Silica Hydride-based Diol column or a high-polar retention C18 column (e.g., Waters Acquity HSS T3), 150 x 4.6 mm, 3 µm. Rationale: The diol nature of the analyte requires a stationary phase capable of retaining highly polar, hydrophilic compounds without phase collapse[7].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Analytical Gradient:
-
0-5 min: 5% B
-
5-20 min: Ramp to 95% B
-
20-25 min: Hold at 95% B
-
25-30 min: Re-equilibrate at 5% B.
-
3. Inverse Gradient Setup (Post-Column)
-
Connect a T-piece between the column outlet and the CAD inlet.
-
Using a second makeup pump, deliver the exact opposite of the analytical gradient (e.g., at 0 min, deliver 95% B; at 20 min, deliver 5% B) at 1.0 mL/min.
4. CAD Detector Settings
-
Evaporation Temperature: 35°C (Optimized for semi-volatiles to prevent analyte loss during desolvation).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
Caption: HPLC-CAD workflow utilizing an inverse gradient for uniform impurity quantitation.
5. System Suitability & Self-Validation
-
Blank Injection: Inject sample diluent (e.g., 50:50 Water/Acetonitrile) to confirm baseline stability. The inverse gradient should yield a flat baseline despite the changing analytical gradient.
-
LOD/LOQ Verification: Inject a 10 ng/mL standard of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol. A Signal-to-Noise (S/N) ratio of >10 confirms system readiness for trace impurity detection.
-
Quantitation: Because CAD provides a uniform mass response, the relative peak area percentage of the impurities directly correlates to their mass fraction in the sample, allowing for accurate standard-free purity calculation[2],[6].
References
-
Wikipedia Contributors. "Charged aerosol detector." Wikipedia, The Free Encyclopedia, 2023.[Link]
-
ResearchGate Community. "RID vs ELSD vs PAD vs CAD for carbohydrate detection." ResearchGate, 2017.[Link]
-
LCMS.cz / Thermo Fisher. "Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection." Analytical Methods, 2018.[Link]
-
San Jose State University ScholarWorks. "Evaluation of a Silica Hydride Based Diol Stationary Phase For High Pressure Liquid Chromatography." SJSU Master's Theses, 2014.[Link]
Sources
- 1. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.thermoscientific.com [apps.thermoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
Bio-Based Carbon Content Verification of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol: A Comparative Methodological Guide
Executive Summary & Rationale
In modern drug development and advanced polymer science, 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol serves as a highly specialized, complex diol. Featuring a central butanediol core flanked by two tetrahydrofuran (THF) rings, it is utilized as a critical chiral building block, an advanced excipient, and a pharmaceutical intermediate[1].
As the pharmaceutical industry aggressively pivots toward sustainable "green chemistry," sourcing this diol from renewable biomass (e.g., bio-furfural or succinic acid derivatives) rather than petrochemical feedstocks has become a major priority. However, verifying this transition requires rigorous, quantifiable analytical methods to prevent "greenwashing" and ensure compliance with regulatory frameworks like the USDA BioPreferred Program. This guide explores the mechanistic principles of bio-based carbon verification, objectively comparing the performance of standard analytical methodologies to establish a definitive testing protocol for high-value intermediates.
Mechanistic Principles of Isotopic Verification
The verification of bio-based content does not rely on chemical structure—since a bio-based molecule and its petrochemical counterpart are chemically identical—but rather on the isotopic signature of carbon .
The Earth's atmosphere contains a steady-state ratio of radioactive Carbon-14 (
Conversely, petrochemical feedstocks have been isolated from the atmosphere for millions of years. Because
Logical pathways distinguishing the isotopic signatures of bio-based vs. fossil-derived diols.
Comparative Analysis: AMS vs. LSC for High-Value Intermediates
When verifying the bio-based carbon content according to global standards like ASTM D6866 or EN 16640, two primary radiometric techniques are utilized: Liquid Scintillation Counting (LSC) and Accelerator Mass Spectrometry (AMS)[3],[4].
-
Liquid Scintillation Counting (LSC): This method measures the beta particles emitted during the natural radioactive decay of
C.-
Drawbacks for Drug Development: LSC is a decay-counting method that requires large sample sizes (often 1 to 10 grams of carbon). For a highly specialized, multi-step synthesized intermediate like 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, sacrificing grams of material for testing is economically prohibitive. Furthermore, LSC is highly susceptible to "quenching"—a phenomenon where trace chemical impurities or color bodies in the sample absorb the emitted photons, artificially lowering the measured bio-based content[5].
-
-
Accelerator Mass Spectrometry (AMS): AMS directly accelerates ions to high kinetic energies and separates them by mass and charge, physically counting the
C atoms relative to C and C without waiting for them to decay[4],[5].-
Causality of Choice: AMS requires only milligrams of sample (typically 1–5 mg), making it ideal for scarce or expensive pharmaceutical compounds[4]. Because the sample is completely combusted and reduced to pure graphite prior to analysis, AMS is entirely immune to chemical quenching. It provides unparalleled precision (standard deviation as low as 0.1%), making it the most precise technique available and the gold standard for strict regulatory CMC documentation[4],[6].
-
Experimental Protocol: Self-Validating AMS Workflow
To ensure absolute trustworthiness and comply with ASTM D6866 / EN 16640 standards, the AMS protocol must operate as a self-validating system . The experimental run must internally calibrate and correct for background machine contamination using certified reference materials[7].
Step 1: Sample Preparation & Combustion
-
Accurately weigh 2–5 mg of the 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol sample into a pre-baked, sterile quartz tube.
-
Add cupric oxide (CuO) as an oxygen source and elemental silver (Ag) to sequester any trace halogens or sulfur impurities that could interfere with ionization.
-
Seal the tube under a high vacuum and combust at 900°C for 2 hours to quantitatively convert all organic carbon in the diol into carbon dioxide (CO
).
Step 2: Cryogenic Purification & Graphitization
-
Pass the evolved gases through a cryogenic vacuum line. Utilize a dry ice/isopropanol trap (-78°C) to remove water vapor, followed by a liquid nitrogen trap (-196°C) to isolate and freeze the pure CO
. -
Transfer the purified CO
to a graphitization reactor containing a hydrogen (H ) atmosphere and an iron (Fe) powder catalyst. -
Heat the reactor to 550°C to reduce the CO
into solid graphite, which coats the iron catalyst ( ).
Step 3: Self-Validating AMS Measurement
-
Press the resulting graphite/iron mixture into an aluminum cathode target.
-
Internal Validation Matrix: Load the sample target into the AMS carousel alongside two critical controls:
-
Modern Reference Standard: NIST SRM 4990C (Oxalic Acid II) to define the 100% bio-based carbon baseline.
-
Dead Carbon Blank: Geological graphite or deep-mined coal to define the 0% bio-based carbon baseline and correct for ambient machine background.
-
-
Bombard the targets with cesium ions to generate negative carbon ions. Accelerate these ions through a tandem accelerator (stripping electrons to form positive ions) and separate them via a magnetic sector.
-
Count the
C ions in a gas ionization detector while simultaneously measuring C and C currents in Faraday cups to calculate the exact isotopic ratio.
Step-by-step AMS workflow for converting diol samples into quantifiable isotopic data.
Experimental Data: Performance Comparison
The following table summarizes a representative experimental verification study of 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol samples derived from different supply chains, evaluated using both AMS and LSC methodologies. The data highlights the precision advantage and sample-efficiency of AMS[4],[6].
| Sample Origin | Theoretical Bio-Carbon | AMS Result (% Bio-based) | AMS Precision (± 1σ) | LSC Result (% Bio-based) | LSC Precision (± 1σ) | Required Sample Size |
| 100% Bio-based Diol | 100.0% | 99.8% | ± 0.1% | 98.2% | ± 1.6% | AMS: 3 mg / LSC: 5 g |
| Fossil-based Diol | 0.0% | 0.0% | ± 0.1% | 0.9% | ± 1.3% | AMS: 3 mg / LSC: 5 g |
| 50/50 Blended Diol | 50.0% | 50.1% | ± 0.1% | 48.7% | ± 1.9% | AMS: 3 mg / LSC: 5 g |
Data Interpretation: The AMS method accurately identifies the bio-based carbon content with a margin of error of just 0.1%, perfectly aligning with the theoretical values[4]. Conversely, the LSC method exhibits higher variance and a slight negative bias in the 100% bio-based sample. This discrepancy is directly attributable to minor chemical quenching from residual trace impurities in the complex diol matrix that were not fully eliminated during LSC sample preparation[6],[5].
Conclusion
For drug development professionals and materials scientists working with complex, high-value molecules like 1,4-bis(tetrahydro-2-furanyl)-1,4-butanediol, verifying the sustainability of the supply chain is paramount. While LSC provides a functional baseline for bulk commodities, Accelerator Mass Spectrometry (AMS) is the scientifically superior choice. By requiring only milligram quantities and offering complete immunity to chemical quenching, AMS yields the high-fidelity, self-validating data required for strict regulatory compliance and authentic sustainability claims.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. european-bioplastics.org [european-bioplastics.org]
- 3. Biobased Testing Standards, Carbon-14 Analysis [betalabservices.com]
- 4. EN 16640 Biobased Content Testing, SGS Beta [betalabservices.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Comparison of radiocarbon techniques for the assessment of biobase content in fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cais.uga.edu [cais.uga.edu]
A Senior Application Scientist's Guide to the Safe Disposal of 1,4-Butanediol and 1,4-bis(tetrahydro-2-furanyl)-
As laboratory professionals dedicated to innovation, our commitment to safety is the bedrock upon which scientific advancement is built. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed, experience-driven framework for the safe disposal of 1,4-Butanediol and its complex ether derivative, 1,4-bis(tetrahydro-2-furanyl)-, ensuring that every step is grounded in scientific rationale and best practices.
Part 1: Disposal Protocol for 1,4-Butanediol (BDO)
1,4-Butanediol (CAS No. 110-63-4) is a widely used intermediate in polymer and organic synthesis. While it possesses a relatively low acute toxicity profile and is readily biodegradable, its classification as a hazardous waste for disposal is a critical regulatory and safety mandate.[1][2][3][4] The primary rationale for this is to prevent environmental contamination and to manage potential health effects, such as central nervous system depression, which can result from ingestion or significant inhalation exposure.[1][5]
Core Disposal Principle: Collection as Hazardous Waste
Under no circumstances should 1,4-Butanediol or its aqueous solutions be discharged into the sanitary sewer system.[3][4] The only acceptable method of disposal is through your institution's designated hazardous waste management program.
Step-by-Step Disposal Protocol
-
Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions.[6] Store BDO waste separately from strong oxidizing agents like nitric acid or hydrogen peroxide.[2]
-
Containerization:
-
Utilize a container made of compatible material that is in good condition, free from leaks, and has a tightly sealing cap.[6][7] The best practice is often to reuse the original manufacturer's container.[6]
-
Never overfill a waste container; a maximum of 90% capacity is recommended to allow for vapor expansion.[8]
-
-
Labeling: All waste containers must be accurately and clearly labeled.[6][8] Affix your institution's hazardous waste tag immediately upon starting the container. The label must include:
-
The full chemical name: "1,4-Butanediol" (avoiding formulas or abbreviations).[6]
-
The approximate concentration and quantity.
-
All relevant hazard information (e.g., "Acute Toxicity").
-
The accumulation start date.
-
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be away from drains and sources of ignition.
-
Arranging Disposal: Once the container is full or you are terminating the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
Spill Management Protocol for 1,4-Butanediol
In the event of a spill, immediate and correct action is crucial.
| Spill Scenario | Containment & Cleanup Procedure | Personal Protective Equipment (PPE) |
| Small Spill (<1 L) | 1. Alert personnel in the immediate area. 2. Confine the spill using an inert absorbent material such as sand, vermiculite, or a universal binder.[2][4][9] Do not use combustible materials like sawdust. 3. Carefully scoop the absorbed material into a designated hazardous waste container.[10] 4. Decontaminate the spill surface with soap and water, collecting the cleaning materials as hazardous waste. | • Safety glasses with side shields[1] • Chemical-resistant gloves (e.g., Nitrile)[10] • Lab coat |
| Large Spill (>1 L) | 1. Evacuate the immediate area. 2. Alert nearby personnel and your laboratory supervisor. 3. If the spill poses a fire or inhalation hazard, evacuate the entire lab and activate the fire alarm. 4. Contact your institution's EHS or emergency response team immediately.[11] Do not attempt to clean up a large spill without specialized training and equipment. | N/A (Evacuate and call for professional response) |
Part 2: A Precautionary Approach to Disposing of 1,4-bis(tetrahydro-2-furanyl)-
The Critical Hazard: Peroxide Formation
The formation of peroxides is the single most important hazard to manage. These compounds can be sensitive to shock, friction, or heat, and can detonate violently, especially when concentrated through evaporation or distillation.[11][12] A lack of visible crystals does not guarantee the absence of peroxides.
Mandatory Peroxide Management Protocol
-
Date All Containers: Using a permanent marker, write the date of receipt and the date of opening on every container.[13][15][16] This is non-negotiable.
-
Adhere to Strict Shelf-Life Limits:
-
Visual Inspection Before Handling: Before moving or opening any container of a peroxide-forming ether, carefully inspect it for signs of peroxide formation. Look for white crystals, particularly around the cap and threads, or a cloudy precipitate in the liquid.[12][14]
-
Periodic Peroxide Testing: For opened containers approaching their disposal date, it is a best practice to test for the presence of peroxides using commercially available test strips.[15][16] Follow the manufacturer's instructions carefully. If the test indicates a peroxide concentration approaching unsafe limits (typically >100 ppm), manage the chemical as a high-hazard waste and contact EHS for guidance.
Disposal Decision Workflow
The following workflow must be followed before proceeding with the disposal of 1,4-bis(tetrahydro-2-furanyl)-.
Caption: Disposal decision workflow for peroxide-forming ethers.
Disposal Protocol (If Deemed Safe to Handle)
-
Segregation: Store this waste completely isolated from other chemical waste streams. It is incompatible with acids, bases, and oxidizers.[18][19]
-
Containerization & Labeling: Use the original, tightly sealed container. Affix a hazardous waste tag and, crucially, add the words "PEROXIDE FORMER" in large, clear letters. This alerts waste handlers to the extreme potential hazard.
-
Arrange Disposal: Contact EHS for pickup. When you do so, verbally inform them that the waste is a peroxide-forming ether so they can take appropriate precautions.
Part 3: Decontamination and Empty Container Disposal
Properly disposing of "empty" containers is a final, critical step in the waste management lifecycle.
Rinsing Procedure
A container is not considered empty until it has been thoroughly rinsed. For most chemicals like 1,4-Butanediol, this involves:
-
Draining the container of all contents.
-
Rinsing the container three times with a suitable solvent (e.g., water or methanol).[6][20]
-
Crucially, the rinseate (the liquid from rinsing) must be collected and disposed of as hazardous waste. [7] Never pour rinseate down the drain.
Final Container Disposal
Once triple-rinsed, the container can be prepared for disposal as non-hazardous waste:
-
Completely remove or deface the original label to prevent confusion.[20]
-
Remove the cap to signal to custodial staff that the container is empty and clean.[7]
-
Dispose of the container in the appropriate receptacle for glass or plastic waste as per your facility's guidelines.[20]
By adhering to these scientifically-grounded and experience-driven protocols, you uphold the highest standards of laboratory safety, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
-
DuPont. (2012). Product Safety Summary Sheet: DuPont™ 1,4-Butanediol.
-
Everchem. SAFETY DATA SHEET: 1,4 BUTANEDIOL.
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 1,4-Butanediol.
-
UC Santa Barbara. (2013). Standard Operating Procedure: Diethyl Ether.
-
Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: 1,4-Butanediol.
-
Central Drug House (P) Ltd. MATERIAL SAFETY DATA SHEET: 1,4-Butanediol.
-
Emory University. Chemical Waste Disposal Guidelines.
-
University of St Andrews. (2024). Ethers | Health & Safety.
-
University of Wisconsin-Milwaukee. (2022). Diethyl ether - Standard Operating Procedure (SOP).
-
Carl Roth GmbH + Co. KG. (2017). Safety Data Sheet: 1,4-Butanediol.
-
University of Michigan EHS. (2022). Diethyl ether Standard Operating Procedure.
-
Purdue University REM. Standard Operating Procedure for Diethyl Ether.
-
National Institute of Technology and Evaluation, Japan. (2002). Hazard Assessment Report: 1,4-BUTANEDIOL.
-
University of California, Merced. (2012). Standard Operating Procedure: Tetrahydrofuran.
-
ILO and WHO. (2021). International Chemical Safety Cards: 1,4-BUTANEDIOL.
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
-
Vanderbilt Environmental Health and Safety. Laboratory Guide for Managing Chemical Waste.
-
University of Michigan EHS. (2022). Tetrahydrofuran (THF) Standard Operating Procedure.
-
Iowa State University Environmental Health and Safety. Standard Operating Procedure: Tetrahydrofuran.
-
UC Santa Barbara. (2012). Standard Operating Procedure: Tetrahydrofuran.
Sources
- 1. dupont.ca [dupont.ca]
- 2. mpfs.io [mpfs.io]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com [carlroth.com]
- 5. ICSC 1104 - 1,4-BUTANEDIOL [chemicalsafety.ilo.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. vanderbilt.edu [vanderbilt.edu]
- 8. ethz.ch [ethz.ch]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. ehs.umich.edu [ehs.umich.edu]
- 15. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 17. usu.edu [usu.edu]
- 18. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 19. purdue.edu [purdue.edu]
- 20. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
